MRTX1133 formic
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C34H31F3N6O3 |
|---|---|
Poids moléculaire |
628.6 g/mol |
Nom IUPAC |
[4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-yl] formate |
InChI |
InChI=1S/C34H31F3N6O3/c1-2-24-27(36)7-4-19-10-23(46-18-44)11-25(28(19)24)30-29(37)31-26(13-38-30)32(42-15-21-5-6-22(16-42)39-21)41-33(40-31)45-17-34-8-3-9-43(34)14-20(35)12-34/h1,4,7,10-11,13,18,20-22,39H,3,5-6,8-9,12,14-17H2/t20-,21?,22?,34+/m1/s1 |
Clé InChI |
QOXCWFZKRZJQBE-OHAKLNMTSA-N |
SMILES isomérique |
C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OC[C@@]78CCCN7C[C@@H](C8)F)OC=O)F |
SMILES canonique |
C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(C8)F)OC=O)F |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MRTX1133 on KRAS G12D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action for MRTX1133, a potent and selective non-covalent inhibitor of the KRAS G12D mutant protein. It details the molecular interactions, impact on cellular signaling, and methodologies used to characterize this promising therapeutic agent.
Executive Summary
The Kirsten Rat Sarcoma (KRAS) oncogene is frequently mutated in various cancers, with the G12D substitution being one of the most common and historically considered "undruggable." MRTX1133, developed by Mirati Therapeutics, represents a significant breakthrough as a highly selective, non-covalent inhibitor that specifically targets KRAS G12D. It binds to a unique pocket on the protein, stabilizing it in an inactive state and thereby blocking downstream oncogenic signaling pathways. This leads to the inhibition of cancer cell proliferation and tumor growth. Preclinical data has demonstrated picomolar binding affinity and potent anti-tumor activity in various models, paving the way for its clinical investigation.
Core Mechanism of Action
MRTX1133 exerts its inhibitory effect through a precise and non-covalent interaction with the KRAS G12D protein. Unlike covalent inhibitors that form a permanent bond, MRTX1133 binds reversibly, offering a distinct pharmacological profile.
2.1 Binding Site and Interaction: MRTX1133 binds to the switch-II pocket of the KRAS G12D protein.[1][2] This pocket is a crucial region that changes conformation depending on whether KRAS is bound to Guanosine Triphosphate (GTP) in its active state or Guanosine Diphosphate (GDP) in its inactive state. Molecular dynamics simulations and co-crystal structures (PDB ID: 7RPZ) reveal that MRTX1133 forms specific hydrogen bonds and hydrophobic interactions with key residues within this pocket, including the mutated aspartate at position 12 (D12) and residues like Gly60.[3][4] This high-affinity interaction is crucial for its potency and selectivity.[2]
2.2 Inhibition of Both Active and Inactive States: A key feature of MRTX1133 is its ability to bind to both the GTP-bound (active) and GDP-bound (inactive) forms of KRAS G12D.[1][3] By engaging both states, MRTX1133 effectively traps the KRAS G12D protein in an inactive conformation. This prevents the protein from interacting with its downstream effector proteins, such as RAF kinases, which are necessary to initiate the signaling cascade that drives cell growth and survival.[1][2] Molecular dynamics simulations show that MRTX1133 binding stabilizes the switch-II region and maintains the switch-I region in a dynamically inactive conformation, thus achieving its inhibitory effect.[3]
2.3 Disruption of Downstream Signaling: The KRAS protein functions as a molecular switch in cellular signaling. When activated, KRAS G12D constitutively activates pro-tumorigenic downstream pathways, primarily the RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[5] By locking KRAS G12D in an inactive state, MRTX1133 effectively blocks the activation of these cascades. This is experimentally observed through a significant reduction in the phosphorylation of key downstream markers like ERK (pERK) and S6 (pS6) in KRAS G12D-mutant cancer cells following treatment with MRTX1133.[5][6]
Quantitative Data
The potency and selectivity of MRTX1133 have been quantified through various biochemical and cellular assays.
| Parameter | Target | Value | Assay Type | Reference |
| Binding Affinity (KD) | KRAS G12D | ~0.2 pM | Surface Plasmon Resonance (SPR) | [1] |
| KRAS (Wild-Type) | ~2560 nM | Biochemical Competition Assay | [3] | |
| Biochemical Potency (IC50) | KRAS G12D | <2 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [5][7] |
| KRAS G12D | 0.14 nM | TR-FRET Nucleotide Exchange | [8] | |
| KRAS (Wild-Type) | 5.37 nM | TR-FRET Nucleotide Exchange | [8] | |
| KRAS G12C | 4.91 nM | TR-FRET Nucleotide Exchange | [8] | |
| KRAS G12V | 7.64 nM | TR-FRET Nucleotide Exchange | [8] | |
| Cellular Potency (IC50) | KRAS G12D Mutant Cell Lines (Median) | ~5 nM | Cell Viability / pERK Inhibition | [1][5] |
| KRAS Wild-Type Cell Lines | >1000-fold higher | Cell Viability | [1][5] |
Table 1: Biochemical and Cellular Potency of MRTX1133.
| Cell Line | Cancer Type | KRAS Mutation | MRTX1133 IC50 | Reference |
| HPAC | Pancreatic | G12D | Submicromolar | [9] |
| AsPC-1 | Pancreatic | G12D | ~5 nM | [5] |
| Panc 04.03 | Pancreatic | G12D | Single-digit nM | [1] |
| LS513 | Colorectal | G12D | 39 nM | [10] |
| MIA PaCa-2 | Pancreatic | G12C | >1 µM (Resistant) | [9] |
| BxPC-3 | Pancreatic | Wild-Type | >1 µM (Resistant) | [9] |
Table 2: Cellular Activity of MRTX1133 in Various Cancer Cell Lines.
Experimental Protocols
The characterization of MRTX1133 involves a suite of biochemical, cellular, and in vivo assays. Below are detailed methodologies for key experiments.
4.1 Biochemical Competition Binding Assay
This assay quantitatively measures the binding affinity of MRTX1133 to KRAS G12D by competing against a known binding ligand.
-
Principle: A DNA-tagged KRAS G12D protein is incubated with a biotinylated capture ligand immobilized on streptavidin-coated magnetic beads. In the presence of a competing inhibitor like MRTX1133, the amount of KRAS G12D captured on the beads is reduced. The amount of captured protein is quantified via qPCR of the DNA tag.
-
Protocol:
-
Protein Preparation: Transiently transfect HEK293 cells with constructs for N-terminally DNA-tagged KRAS G12D. Harvest protein extracts using M-PER extraction buffer supplemented with protease and phosphatase inhibitors.
-
Assay Plate Setup: In a 384-well plate, add the KRAS G12D protein extract.
-
Compound Addition: Add serial dilutions of MRTX1133 (or DMSO as a vehicle control) to the wells.
-
Capture: Add the immobilized biotinylated capture ligand on magnetic beads to each well. Incubate to allow competitive binding to reach equilibrium.
-
Washing: Use a magnetic plate washer to wash the beads and remove unbound protein.
-
Elution: Elute the captured KRAS G12D protein from the beads.
-
Quantification: Quantify the amount of eluted, DNA-tagged KRAS G12D protein using a standard qPCR protocol.
-
Data Analysis: Calculate KD values by fitting the competition binding data to a dose-response curve.
-
4.2 pERK Inhibition Cellular Assay (Western Blot)
This assay assesses the functional consequence of MRTX1133 binding by measuring the phosphorylation status of ERK, a key downstream effector in the MAPK pathway.
-
Principle: KRAS G12D mutant cancer cells are treated with MRTX1133. Cell lysates are then analyzed by Western blot to detect the levels of phosphorylated ERK (pERK) relative to total ERK, providing a measure of pathway inhibition.
-
Protocol:
-
Cell Culture: Plate KRAS G12D mutant cells (e.g., HPAF-II, LS513) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of MRTX1133 (e.g., 0.1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against pERK (e.g., Cell Signaling Technology, #4370). Subsequently, probe with a primary antibody for total ERK and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize pERK levels to total ERK to determine the extent of inhibition.
-
4.3 Cell Viability Assay
This assay measures the effect of MRTX1133 on the proliferation and survival of cancer cells.
-
Principle: The assay quantifies the number of viable cells in culture after treatment with the inhibitor. The CellTiter-Glo® Luminescent Cell Viability Assay is commonly used, which measures ATP levels as an indicator of metabolically active cells.
-
Protocol:
-
Cell Seeding: Seed KRAS G12D mutant cells (and wild-type controls) in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well. Allow cells to attach for 24 hours.
-
Compound Treatment: Add serial dilutions of MRTX1133 to the wells. Include DMSO-treated wells as a negative control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Development: Mix the contents by orbital shaking for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the DMSO control and plot the results as a percentage of viability versus drug concentration. Calculate the IC50 value using non-linear regression analysis.
-
4.4 In Vivo Xenograft Model Efficacy Study
This experiment evaluates the anti-tumor activity of MRTX1133 in a living organism.
-
Principle: Human cancer cells with the KRAS G12D mutation are implanted into immunodeficient mice. Once tumors are established, the mice are treated with MRTX1133, and tumor growth is monitored over time.
-
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of KRAS G12D mutant cancer cells (e.g., Panc 04.03, HPAC) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth: Monitor mice until tumors reach a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, MRTX1133 at various doses).
-
Drug Administration: Administer MRTX1133 or vehicle via the specified route (e.g., intraperitoneal injection) and schedule (e.g., twice daily).[5]
-
Monitoring: Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Continue treatment for a predetermined period (e.g., 28 days) or until tumors in the control group reach a specified size.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate metrics such as tumor growth inhibition (TGI) or tumor regression to determine efficacy.
-
Mechanisms of Resistance
Despite the potent activity of MRTX1133, cancer cells can develop resistance through various mechanisms. Understanding these is critical for developing combination therapies.
-
Reactivation of Signaling: Treatment can lead to feedback reactivation of upstream signaling molecules like EGFR or HER2.[5][11] This can reactivate the MAPK or PI3K pathways, bypassing the KRAS G12D blockade.
-
Genetic Alterations: Acquired resistance can emerge from new mutations or amplifications in genes within the KRAS pathway or parallel pathways, such as amplifications of Kras itself, Yap1, Myc, or mutations in PIK3CA.[12]
-
Epithelial-to-Mesenchymal Transition (EMT): Some cancer cells can undergo EMT, a phenotypic change that is associated with resistance to KRAS inhibition.[12]
Conclusion
MRTX1133 is a pioneering, non-covalent inhibitor that demonstrates high potency and selectivity for the KRAS G12D oncoprotein. Its mechanism of action, centered on binding to the switch-II pocket and locking the protein in an inactive state, leads to the effective shutdown of critical downstream signaling pathways. The comprehensive preclinical data, gathered through a range of robust biochemical and cellular assays, validates its mechanism and supports its ongoing clinical development as a targeted therapy for patients with KRAS G12D-mutant cancers. Future research will focus on overcoming resistance mechanisms, likely through rational combination therapies that target parallel or feedback pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Advancements in gene therapies targeting mutant KRAS in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. reactionbiology.com [reactionbiology.com]
The Kinetics of Engagement: A Deep Dive into Non-covalent KRAS G12D Inhibition
For Researchers, Scientists, and Drug Development Professionals
The KRAS oncogene, particularly with the G12D mutation, has long been considered an "undruggable" target in cancer therapy. However, the advent of non-covalent inhibitors is shifting this paradigm. Understanding the binding kinetics of these inhibitors is paramount for developing effective therapeutics with prolonged target engagement and downstream signaling inhibition. This technical guide provides an in-depth analysis of the binding kinetics of a leading non-covalent KRAS G12D inhibitor, MRTX1133, and other relevant compounds, supported by detailed experimental protocols and visual representations of key biological and experimental processes.
Quantitative Analysis of Inhibitor Binding Affinity
The binding affinity of non-covalent inhibitors to KRAS G12D is a critical determinant of their potency. The equilibrium dissociation constant (KD) is a key metric, with lower values indicating a stronger interaction. The following tables summarize the reported KD values for notable non-covalent KRAS G12D inhibitors.
| Inhibitor | Target | KD (nM) | Method | Reference |
| MRTX1133 | KRAS G12D | ~0.0002 | Surface Plasmon Resonance (SPR) | [1] |
| BI-2865 | KRAS G12D | 32 | Not Specified | [2] |
| BI-2852 | KRAS G12D | 450 (IC50) | Not Specified | [2] |
Table 1: Binding Affinities of Non-covalent Inhibitors for KRAS G12D.
It is important to note that while the KD value provides a measure of the overall binding strength, it does not reveal the individual association (kon) and dissociation (koff) rates, which are crucial for understanding the duration of target engagement. For MRTX1133, it has been observed to have a long dissociation half-life from KRAS G12D, suggesting a very slow koff rate. This prolonged residence time is a key characteristic that contributes to its potent and sustained inhibition of KRAS signaling.[3]
| Inhibitor | KRAS Mutant | KD (nM) |
| BI-2865 | Wild-type | 6.9 |
| BI-2865 | G12C | 4.5 |
| BI-2865 | G12V | 26 |
| BI-2865 | G13D | 4.3 |
Table 2: Binding Affinities of the pan-KRAS inhibitor BI-2865 to various KRAS mutants. [2]
Experimental Protocols for Determining Binding Kinetics
The precise measurement of binding kinetics is essential for the characterization of drug candidates. Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are two powerful, label-free techniques widely used for this purpose.
Surface Plasmon Resonance (SPR)
SPR measures the real-time interaction between a ligand (e.g., KRAS G12D protein) immobilized on a sensor chip and an analyte (e.g., the inhibitor) flowing over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Experimental Protocol for SPR Analysis of KRAS G12D Inhibitors:
-
Protein Immobilization:
-
Recombinant KRAS G12D protein (amino acids 2-169 with a C-terminal biotinylation) is expressed in E. coli and purified.
-
A streptavidin-coated sensor chip is conditioned and activated.
-
The biotinylated KRAS G12D protein is immobilized on the sensor chip surface to a target density. A reference channel is prepared without the protein to subtract non-specific binding.
-
-
Analyte Preparation:
-
The non-covalent inhibitor (e.g., MRTX1133) is dissolved in a suitable buffer (e.g., PBS with 5% DMSO) to create a stock solution.
-
A series of dilutions of the inhibitor are prepared in the running buffer.
-
-
Binding Measurement:
-
The SPR instrument is equilibrated with running buffer.
-
The different concentrations of the inhibitor are injected sequentially over the sensor and reference channels. This is the association phase .
-
After each injection, the running buffer is flowed over the chip to monitor the dissociation of the inhibitor from the protein. This is the dissociation phase .
-
For inhibitors with very slow dissociation rates like MRTX1133, a single injection may be performed, and the sensor chip may not be regenerated for subsequent runs.[3]
-
-
Data Analysis:
-
The sensorgram data (response units vs. time) is corrected for non-specific binding by subtracting the reference channel signal.
-
The association rate (kon) and dissociation rate (koff) are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of koff to kon.
-
Bio-Layer Interferometry (BLI)
BLI is another optical biosensing technique that measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer. Binding of an analyte to the immobilized protein causes a change in the thickness of the biological layer, resulting in a wavelength shift in the interference pattern, which is monitored in real-time.
Experimental Protocol for BLI Analysis of Small Molecule-Protein Interactions:
-
Biosensor Preparation:
-
Streptavidin-coated biosensors are hydrated in the assay buffer.
-
Biotinylated KRAS G12D protein is loaded onto the biosensors.
-
-
Assay Plate Setup:
-
A 96-well or 384-well microplate is used.
-
Wells are filled with assay buffer for baseline measurement, inhibitor solutions at different concentrations for the association step, and buffer for the dissociation step.
-
-
Binding Measurement:
-
The biosensors with immobilized KRAS G12D are first dipped into the baseline buffer wells to establish a stable baseline.
-
The biosensors are then moved to the wells containing the inhibitor solutions to measure the association phase .
-
Finally, the biosensors are transferred to the buffer-only wells to measure the dissociation phase .
-
-
Data Analysis:
-
The resulting data (wavelength shift vs. time) is analyzed using the instrument's software.
-
The association (kon) and dissociation (koff) rates are obtained by fitting the curves to a suitable binding model.
-
The KD is then calculated from the ratio of koff and kon.
-
Visualizing the Molecular Landscape
Diagrams are essential for conceptualizing the complex biological pathways and experimental procedures involved in studying KRAS G12D inhibitors.
Caption: KRAS G12D Signaling Pathway and Inhibition.
Caption: SPR Experimental Workflow for Binding Kinetics.
Caption: Bio-Layer Interferometry (BLI) Workflow.
References
Unraveling the Specificity of MRTX1133 for KRAS G12D: A Structural and Mechanistic Deep Dive
For Immediate Release
SAN DIEGO, CA – In a significant advancement for precision oncology, the development of MRTX1133 has provided a potent and selective inhibitor targeting the KRAS G12D mutation, historically considered an "undruggable" target. This technical guide delves into the structural basis of MRTX1133's remarkable selectivity, offering insights for researchers, scientists, and drug development professionals. Through an examination of its molecular interactions, binding affinities, and the experimental methodologies used for its characterization, we illuminate the key features that govern its specificity.
Core Tenets of MRTX1133 Selectivity
MRTX1133 achieves its high affinity and selectivity for KRAS G12D through a series of optimized interactions within the switch-II pocket of the protein. The inhibitor was engineered through extensive structure-based drug design to form a crucial salt bridge with the mutant aspartate-12 (D12) residue, a feature absent in wild-type KRAS which possesses a glycine at this position. This interaction is a cornerstone of its mutant-specific activity.
Furthermore, MRTX1133's structure allows it to form a network of favorable contacts with surrounding amino acid residues, including a notable interaction with histidine-95 (H95). This residue is conserved in KRAS but differs in other RAS paralogs like HRAS and NRAS, contributing to MRTX1133's selectivity for KRAS over other RAS family members. The inhibitor's ability to bind to both the GDP-bound (inactive) and GTP-bound (active) states of KRAS G12D further enhances its therapeutic potential by targeting the protein regardless of its nucleotide state.
Quantitative Analysis of Binding Affinity
The potency and selectivity of MRTX1133 have been quantified through various biophysical and biochemical assays. The following table summarizes the key binding affinity data, demonstrating the remarkable preference of MRTX1133 for KRAS G12D.
| Target | Assay Type | Metric | Value | Selectivity vs. KRAS WT | Reference |
| KRAS G12D | SPR | K D | ~0.2 pM | ~700-fold | [1] |
| HTRF | IC 50 | <2 nM | >1,000-fold (cellular) | [1] | |
| pERK Assay | IC 50 | ~5 nM (median) | >1,000-fold (cellular) | [1] | |
| KRAS WT | SPR | K D | ~140 pM | - | [1] |
| HRAS G12D | Cellular | - | No significant activity | - | |
| NRAS G12D | Cellular | - | No significant activity | - | |
| KRAS G12C | Cellular | - | Significant activity | - | |
| KRAS G13D | Cellular | - | Significant activity | - |
Visualizing the Structural Basis of Selectivity
The intricate interactions between MRTX1133 and KRAS G12D can be visualized to better understand the origins of its selectivity.
References
In Vitro Potency and Efficacy of MRTX1133 Formic Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency and efficacy of MRTX1133 formic salt, a potent and selective noncovalent inhibitor of KRAS G12D. The information is compiled to assist researchers and drug development professionals in understanding the preclinical characteristics of this compound.
Core Data Presentation
The following tables summarize the quantitative data on the in vitro potency and efficacy of this compound salt across various biochemical and cellular assays.
Table 1: Biochemical Potency of MRTX1133
| Assay Type | Metric | Value | Target | Conditions |
| Time-Resolved FRET (TR-FRET) | IC50 | <2 nM | KRAS G12D | Inactive, GDP-loaded |
| Surface Plasmon Resonance (SPR) | KD | 0.2 pM | KRAS G12D | |
| Nucleotide Exchange Assay | IC50 | 0.14 nM | KRAS G12D | Inhibition of SOS1-catalyzed nucleotide exchange |
| TR-FRET | IC50 | 5.37 nM | KRAS WT | |
| TR-FRET | IC50 | 4.91 nM | KRAS G12C | |
| TR-FRET | IC50 | 7.64 nM | KRAS G12V |
Table 2: Cellular Potency of MRTX1133 in KRAS G12D Mutant Cell Lines
| Cell Line | Cancer Type | Assay Type | Metric | Value (nM) |
| AGS | Gastric Cancer | 2D Viability | IC50 | 6 |
| AGS | Gastric Cancer | pERK Inhibition | IC50 | 2 |
| AsPC-1 | Pancreatic Cancer | 2D Viability | IC50 | 7-10 |
| SW1990 | Pancreatic Cancer | 2D Viability | IC50 | 7-10 |
| HPAC | Pancreatic Cancer | pERK Inhibition | IC50 | 1-10 |
| Panc 04.03 | Pancreatic Cancer | pERK Inhibition | IC50 | 1-10 |
| Panc 02.03 | Pancreatic Cancer | pERK Inhibition | IC50 | 1-10 |
| GP2D | Pancreatic Cancer | pERK Inhibition | IC50 | 1-10 |
| Suit2 | Pancreatic Cancer | pERK Inhibition | IC50 | 1-10 |
| A427 | Lung Cancer | pERK Inhibition | IC50 | 1-10 |
| SNU1033 | Biliary Tract Cancer | pERK Inhibition | IC50 | 1-10 |
| LS513 | Colorectal Cancer | 2D Viability | IC50 | ~5 |
| HPAF-II | Pancreatic Cancer | 2D Viability | IC50 | ~5 |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Biochemical Assay: Time-Resolved FRET (TR-FRET) for KRAS G12D Binding
This protocol outlines a TR-FRET displacement assay to measure the binding of MRTX1133 to inactive (GDP-loaded) KRAS G12D.
Materials:
-
Biotinylated KRAS G12D (amino acids 1-169)
-
Cy5-labeled tracer
-
Terbium-streptavidin
-
Assay Buffer: 50 mM Tris, 230 mM NaCl
-
This compound salt
-
DMSO
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of MRTX1133 in DMSO.
-
Dispense the MRTX1133 dilutions into the assay plate using an acoustic dispenser (e.g., ECHO 650) to achieve a final DMSO concentration of 1%.
-
Add 5 µL of biotinylated KRAS G12D to each well.
-
Add 5 µL of a solution containing Cy5-labeled tracer and terbium-streptavidin. Final concentrations should be approximately 10 nM for the tracer and 0.5 nM for the terbium-streptavidin.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium and Cy5 wavelengths.
-
Calculate the TR-FRET ratio and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Assay: Cell Viability (CellTiter-Glo®)
This protocol describes a method to assess the effect of MRTX1133 on the viability of cancer cell lines.
Materials:
-
KRAS G12D mutant cancer cell lines
-
Complete cell culture medium
-
This compound salt
-
DMSO
-
96-well, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
Procedure:
-
Seed 2,000 to 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of MRTX1133 in complete culture medium (final DMSO concentration should be ≤0.5%).
-
Treat the cells with the MRTX1133 dilutions and a vehicle control (DMSO) and incubate for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using a non-linear regression model.
Cellular Assay: Western Blot for Phospho-ERK and Phospho-AKT
This protocol details the detection of changes in the phosphorylation status of key proteins in the KRAS signaling pathway upon treatment with MRTX1133.
Materials:
-
KRAS G12D mutant cancer cell lines
-
Complete cell culture medium
-
This compound salt
-
DMSO
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK (T202/Y204), anti-total ERK, anti-p-AKT (S473), anti-total AKT, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells and treat with various concentrations of MRTX1133 and a vehicle control for a specified duration (e.g., 2 to 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein and loading control.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
The KRAS G12D Inhibitor MRTX1133: A Technical Guide to its Effects on Downstream Signaling in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular impact of MRTX1133, a selective inhibitor of the KRAS G12D mutation, on critical downstream signaling pathways in pancreatic ductal adenocarcinoma (PDAC). As KRAS mutations are present in over 90% of PDAC cases, with the G12D alteration being the most prevalent, targeted therapies like MRTX1133 represent a significant advancement in the treatment landscape for this challenging disease.[1][2][3][4] This document provides a comprehensive overview of the mechanism of action of MRTX1133, its quantitative effects on cellular signaling and viability, and detailed protocols for key experimental procedures.
Mechanism of Action of MRTX1133
MRTX1133 is a potent and selective, non-covalent inhibitor of the KRAS G12D mutant protein.[2][3][5] It has been engineered through extensive structure-based drug design to bind with high affinity to the switch-II pocket of KRAS G12D in both its active (GTP-bound) and inactive (GDP-bound) states.[6][7] This binding interaction stabilizes the inactive conformation of KRAS G12D, thereby preventing its interaction with downstream effector proteins and inhibiting the constitutive activation of pro-tumorigenic signaling pathways.[8][9] MRTX1133 demonstrates remarkable selectivity for KRAS G12D over wild-type KRAS, with a selectivity of over 1,000-fold, minimizing off-target effects.[5]
Effects on Downstream Signaling Pathways
The constitutive activation of KRAS G12D drives pancreatic tumorigenesis primarily through the activation of the MAPK (RAF/MEK/ERK) and PI3K/AKT/mTOR signaling cascades.[5][10] MRTX1133 effectively suppresses these pathways, leading to anti-proliferative and pro-apoptotic effects in KRAS G12D-mutant pancreatic cancer cells.
MAPK Pathway Inhibition
MRTX1133 treatment leads to a dose-dependent reduction in the phosphorylation of key components of the MAPK pathway, including MEK, ERK1/2, and the downstream effector S6.[5][11][12] This inhibition of MAPK signaling is a primary mechanism through which MRTX1133 exerts its anti-tumor effects.[1]
PI3K/AKT/mTOR Pathway Modulation
Inhibition of KRAS G12D by MRTX1133 also results in the downregulation of the PI3K/AKT/mTOR pathway, as evidenced by reduced phosphorylation of AKT and S6.[5][12] This pathway is crucial for cell survival, growth, and proliferation, and its suppression contributes significantly to the therapeutic efficacy of MRTX1133.
Induction of Apoptosis
By inhibiting these critical survival pathways, MRTX1133 treatment leads to the induction of apoptosis in pancreatic cancer cells.[12] This is characterized by an increase in the expression of pro-apoptotic markers such as cleaved PARP-1 and cleaved caspase-3.[12]
Feedback Mechanisms and Resistance
Despite its potent anti-tumor activity, treatment with MRTX1133 can lead to the development of resistance. One identified mechanism is the feedback activation of upstream receptor tyrosine kinases, such as EGFR and HER2, following the inhibition of downstream signaling.[5][13] This feedback loop can reactivate the MAPK and PI3K/AKT pathways, diminishing the efficacy of MRTX1133 as a monotherapy.[8] These findings provide a strong rationale for combination therapies targeting both KRAS G12D and these feedback pathways.[2][13]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of MRTX1133 from various preclinical studies in pancreatic cancer models.
Table 1: In Vitro Efficacy of MRTX1133 in KRAS G12D-Mutant Pancreatic Cancer Cell Lines
| Cell Line | IC50 (Cell Viability) | IC50 (pERK Inhibition) | Reference |
| AsPC-1 | 7-10 nM | 1-10 nM | [14][15] |
| HPAF-II | > 1,000 nM | - | [11] |
| PANC-1 | > 5,000 nM | - | [11][16] |
| SW1990 | 7-10 nM | 1-10 nM | [14][15] |
| HPAC | - | - | [5] |
| SUIT-2 | - | - | [8] |
| Panc 04.03 | - | 1-10 nM | [15] |
| Panc 02.03 | - | 1-10 nM | [15] |
| GP2D | - | 1-10 nM | [15] |
Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.
Table 2: In Vivo Efficacy of MRTX1133 in Pancreatic Cancer Xenograft Models
| Xenograft Model | Treatment Dose and Schedule | Tumor Growth Inhibition/Regression | Reference |
| HPAC | 30 mg/kg, twice daily (IP) | 85% regression | [5] |
| AsPC-1 | Not specified | Significant delay in tumor growth | [12] |
| KPC (Genetically Engineered Mouse Model) | Not specified | Tumor shrinkage | [17] |
| Patient-Derived Xenografts (PDX) | Not specified | 73% (8 out of 11 models) showed ≥30% tumor regression | [5] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: KRAS G12D downstream signaling and MRTX1133 inhibition.
Caption: Experimental workflow for evaluating MRTX1133's effects.
Experimental Protocols
Western Blot Analysis of Downstream Signaling Proteins
This protocol details the procedure for assessing the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways following MRTX1133 treatment.
Materials:
-
KRAS G12D mutant pancreatic cancer cell lines (e.g., AsPC-1, SW1990)
-
Cell culture medium and supplements
-
MRTX1133
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-AKT
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed pancreatic cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of MRTX1133 or DMSO for the desired time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression and phosphorylation levels.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to measure the effect of MRTX1133 on the metabolic activity of pancreatic cancer cells, which serves as an indicator of cell viability.
Materials:
-
KRAS G12D mutant pancreatic cancer cell lines
-
96-well plates
-
Cell culture medium
-
MRTX1133
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of MRTX1133 or DMSO for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value of MRTX1133.[18][19][20]
Immunoprecipitation of KRAS
This protocol outlines the procedure for isolating KRAS protein from cell lysates to subsequently analyze its activation state or binding to other proteins.
Materials:
-
KRAS G12D mutant pancreatic cancer cell lines
-
Cell culture medium
-
MRTX1133
-
DMSO
-
Non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors)
-
Anti-KRAS antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (e.g., lysis buffer without detergents)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Microcentrifuge
Procedure:
-
Cell Lysis: Treat cells as required, then lyse them in a non-denaturing lysis buffer on ice.
-
Pre-clearing Lysates: Incubate the cell lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-KRAS antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated KRAS protein from the beads using an appropriate elution buffer.
-
Analysis: The eluted protein can be analyzed by Western blotting to assess its post-translational modifications, or used in downstream assays to measure its GTP-loading state as an indicator of activation.
Conclusion
MRTX1133 has demonstrated significant preclinical efficacy in targeting KRAS G12D-mutant pancreatic cancer by effectively inhibiting the MAPK and PI3K/AKT downstream signaling pathways. This leads to reduced cell proliferation and increased apoptosis. The quantitative data from in vitro and in vivo models underscore its potential as a therapeutic agent. However, the emergence of resistance through feedback mechanisms highlights the need for rational combination therapies. The experimental protocols provided in this guide offer a framework for researchers to further investigate the molecular effects of MRTX1133 and to explore novel therapeutic strategies for this devastating disease.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 3. Mining Cancer Cell Line-Based Drugs to Benefit KRAS(G12D) Pancreatic Adenocarcinoma Patients | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. Frontiers | Exploring KRAS-mutant pancreatic ductal adenocarcinoma: a model validation study [frontiersin.org]
- 5. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Orthotopic Pancreatic Cancer Cell Lines with Kras-G12D Mutation Derived from C57BL/6-KPC Mice_GemPharmatech [en.gempharmatech.com]
- 7. "Novel pancreatic cancer cell lines derived from genetically engineered" by María P. Torres, Satyanarayana Rachagani et al. [digitalcommons.unmc.edu]
- 8. CRISPR/Cas9-Mediated Knock-Out of KrasG12D Mutated Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 13. Dual Inhibition of KRASG12D and Pan-ERBB Is Synergistic in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. New KRAS Drug MRTX1133 Targets Pancreatic Cancer - Seena Magowitz Foundation [seenamagowitzfoundation.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. texaschildrens.org [texaschildrens.org]
The Discovery and Development of MRTX1133: A Technical Overview for Targeted KRAS G12D Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered an "undruggable" target in oncology, with the KRAS G12D mutation being one of the most prevalent and aggressive drivers of human cancers, particularly pancreatic ductal adenocarcinoma.[1][2] The development of MRTX1133 by Mirati Therapeutics marked a significant breakthrough as the first potent and selective, non-covalent inhibitor of KRAS G12D.[3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of MRTX1133, intended for researchers and professionals in the field of drug development. The journey of MRTX1133, from its rational design to its eventual discontinuation due to formulation challenges, offers valuable insights into the complexities of targeting oncogenic KRAS.
Introduction: The Challenge of Targeting KRAS G12D
The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene, especially at codon 12, lead to constitutively active KRAS, driving oncogenesis. The G12D mutation, where glycine is replaced by aspartic acid, is particularly challenging to target due to the lack of a reactive cysteine residue for covalent inhibition, a strategy that proved successful for KRAS G12C inhibitors.[3][4] The development of a non-covalent inhibitor with high affinity and selectivity for KRAS G12D was therefore a paramount goal in cancer drug discovery.
Discovery and Optimization of MRTX1133
The discovery of MRTX1133 was the result of an extensive structure-based drug design campaign.[3][5] Starting from the scaffold of a KRAS G12C inhibitor, medicinal chemists at Mirati Therapeutics systematically optimized the molecule to achieve high-affinity, non-covalent binding to the switch II pocket of KRAS G12D.[6] This effort led to the identification of MRTX1133, a compound with picomolar binding affinity and remarkable selectivity for KRAS G12D over wild-type KRAS.[7]
Mechanism of Action
MRTX1133 is a reversible inhibitor that binds to both the inactive (GDP-bound) and active (GTP-bound) states of the KRAS G12D protein.[7][8][9] By occupying the switch II pocket, MRTX1133 disrupts the interaction of KRAS G12D with its downstream effectors, primarily RAF kinases, thereby inhibiting the MAPK signaling pathway (RAF/MEK/ERK) and the PI3K/AKT/mTOR pathway.[10][11][12] This blockade of oncogenic signaling leads to decreased cell proliferation and induction of apoptosis in KRAS G12D-mutant cancer cells.
Signaling Pathway
Preclinical Development and Efficacy
MRTX1133 demonstrated potent and selective activity in a range of preclinical models.
In Vitro Activity
The in vitro potency and selectivity of MRTX1133 were established through various biochemical and cellular assays.
| Assay | Parameter | MRTX1133 Value | Selectivity | Reference |
| Biochemical Assay | ||||
| KRAS G12D Binding | KD | ~0.2 pM | >1000-fold vs. KRAS WT | [7][9] |
| Cellular Assays | ||||
| pERK Inhibition (AGS cells) | IC50 | 2 nM | >1000-fold vs. KRAS WT cells | [9] |
| Cell Viability (AGS cells) | IC50 | 6 nM | >500-fold vs. KRAS WT cells | |
| Cell Viability (KRAS G12D mutant cell lines) | Median IC50 | ~5 nM | >1000-fold vs. KRAS WT cell lines |
In Vivo Efficacy
MRTX1133 exhibited significant anti-tumor activity in preclinical xenograft models of KRAS G12D-mutant cancers, particularly pancreatic cancer.
| Animal Model | Cancer Type | Dosing | Outcome | Reference |
| Panc-04.03 Xenograft | Pancreatic | 3 mg/kg BID (IP) | 94% tumor growth inhibition | [3] |
| Panc-04.03 Xenograft | Pancreatic | 10 mg/kg BID (IP) | -62% tumor regression | [3] |
| Panc-04.03 Xenograft | Pancreatic | 30 mg/kg BID (IP) | -73% tumor regression | [3] |
| HPAC Xenograft | Pancreatic | 30 mg/kg BID (IP) | 85% tumor regression | [13] |
| AsPC-1 Xenograft (Prodrug 9) | Pancreatic | 100 mg/kg BID (Oral) | Maintained blood concentration >100 ng/mL for >8h | [14][15] |
Pharmacokinetics
Preclinical pharmacokinetic studies in rats and mice revealed challenges with the oral bioavailability of MRTX1133.
| Species | Administration | Dose | T1/2 | Bioavailability | Reference |
| Rat | Oral | 25 mg/kg | 1.12 ± 0.46 h | 2.92% | [16][17] |
| Rat | Intravenous | 5 mg/kg | 2.88 ± 1.08 h | - | [16][17] |
| Mouse | Oral | 30 mg/kg | - | 0.5% | [14] |
Clinical Development and Discontinuation
Based on its promising preclinical data, MRTX1133 entered a Phase 1/2 clinical trial (NCT05737706) in March 2023 for patients with advanced solid tumors harboring a KRAS G12D mutation.[1][18] However, the trial was terminated in March 2025 after completing the Phase 1 portion, citing "formulation challenges" that led to "highly variable and suboptimal" pharmacokinetics.[6] This highlights the critical importance of drug formulation and bioavailability in the translation of potent molecules into effective therapies.
Experimental Protocols
This section provides representative protocols for key experiments used in the evaluation of MRTX1133. Disclaimer: These are generalized protocols and may not reflect the exact procedures used in the original studies.
KRAS G12D Binding Affinity (Surface Plasmon Resonance)
-
Principle: Surface Plasmon Resonance (SPR) measures the binding of an analyte (MRTX1133) to a ligand (KRAS G12D) immobilized on a sensor chip by detecting changes in the refractive index at the surface.
-
Method:
-
Recombinant KRAS G12D protein is immobilized on a sensor chip.
-
A series of MRTX1133 concentrations are flowed over the chip.
-
The association and dissociation of MRTX1133 are monitored in real-time.
-
The resulting sensorgram is fitted to a binding model to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Cellular pERK Inhibition Assay (Western Blot)
-
Principle: Western blotting is used to detect the levels of phosphorylated ERK (pERK), a downstream marker of KRAS pathway activation.
-
Method:
-
KRAS G12D mutant cells (e.g., AGS) are treated with a dose range of MRTX1133.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against pERK and total ERK (as a loading control).
-
A secondary antibody conjugated to an enzyme is used for detection via chemiluminescence.
-
Band intensities are quantified to determine the IC50 for pERK inhibition.
-
Cell Viability Assay (MTS Assay)
-
Principle: The MTS assay is a colorimetric method to assess cell viability. Viable cells reduce the MTS tetrazolium compound to a colored formazan product.
-
Method:
-
KRAS G12D mutant and wild-type cells are seeded in 96-well plates.
-
Cells are treated with a dose range of MRTX1133 for a specified period (e.g., 72 hours).
-
MTS reagent is added to each well.
-
After incubation, the absorbance at 490 nm is measured.
-
Cell viability is calculated relative to untreated controls, and the IC50 is determined.
-
In Vivo Tumor Xenograft Study
-
Principle: To evaluate the anti-tumor efficacy of MRTX1133 in a living organism.
-
Method:
-
KRAS G12D mutant cancer cells (e.g., Panc-04.03) are subcutaneously implanted into immunodeficient mice.
-
Once tumors reach a specified size, mice are randomized into vehicle control and MRTX1133 treatment groups.
-
MRTX1133 is administered at various doses and schedules (e.g., intraperitoneal injection, twice daily).
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., pERK levels).
-
Conclusion and Future Perspectives
The development of MRTX1133 represents a landmark achievement in targeting the historically intractable KRAS G12D mutation.[3] Despite its discontinuation, the extensive preclinical data and the insights gained from its clinical evaluation provide a valuable foundation for the continued development of KRAS G12D inhibitors. The challenges encountered with MRTX1133's oral bioavailability underscore the importance of optimizing drug delivery and formulation in parallel with potency and selectivity. The field continues to advance with the development of new KRAS G12D inhibitors, including prodrugs and molecules with different binding modes, offering hope for patients with KRAS G12D-driven cancers.[14][19] The story of MRTX1133 serves as a testament to the power of structure-based drug design and a crucial lesson in the multifaceted nature of successful drug development.
References
- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small Molecule with Big Impact: MRTX1133 Targets the KRASG12D Mutation in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolution of structure-guided drug design strategies targeting mutations in codon 12 of KRAS - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. drughunter.com [drughunter.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. mdpi.com [mdpi.com]
The Dual-Inhibitory Action of MRTX1133 on Active and Inactive KRAS G12D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The KRAS oncogene, particularly the G12D mutation, has long been considered an "undruggable" target in oncology. The advent of MRTX1133, a potent and selective non-covalent inhibitor, represents a significant breakthrough in targeting this prevalent driver of various cancers, including pancreatic ductal adenocarcinoma (PDAC). This technical guide provides an in-depth analysis of the mechanism of action of MRTX1133, with a specific focus on its ability to inhibit both the active (GTP-bound) and inactive (GDP-bound) states of the KRAS G12D protein. Through a comprehensive review of preclinical data, this document details the biochemical and cellular effects of MRTX1133, outlines key experimental methodologies, and presents a visual representation of the relevant biological pathways and workflows.
Introduction: The Challenge of Targeting KRAS G12D
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, survival, and differentiation.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12D substitution being particularly frequent.[2] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state.[1] This leads to the persistent activation of downstream pro-tumorigenic signaling cascades, most notably the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[1] The development of selective KRAS G12D inhibitors has been a formidable challenge due to the high affinity of KRAS for GTP and the absence of a reactive cysteine residue for covalent targeting, which has been successfully exploited for KRAS G12C inhibitors.[3]
MRTX1133 emerged from extensive structure-based drug design as a non-covalent inhibitor with high potency and selectivity for KRAS G12D.[2] A key feature of its mechanism is its ability to bind to a novel "switch-II" pocket, present in both the GDP-bound (inactive) and GTP-bound (active) conformations of the KRAS G12D protein.[3][4]
Mechanism of Action: Dual Inhibition of KRAS G12D States
MRTX1133 exhibits a unique dual-inhibitory mechanism, binding to both the inactive and active forms of KRAS G12D, albeit with significantly higher affinity for the GDP-bound state.[5] This interaction stabilizes the inactive conformation and allosterically disrupts the binding of effector proteins, such as RAF, to the active form.[5][6]
-
Inhibition of the Inactive (GDP-bound) State: MRTX1133 demonstrates exceptionally high affinity for the GDP-loaded form of KRAS G12D.[4] By binding to the switch-II pocket of the inactive protein, it effectively traps KRAS G12D in this non-signaling conformation, preventing its subsequent activation through nucleotide exchange.[7]
-
Inhibition of the Active (GTP-bound) State: While its affinity for the GTP-bound state is lower than for the GDP-bound form, MRTX1133 can still bind to the active KRAS G12D protein.[5] This binding induces a conformational change in the switch-I and switch-II regions, rendering the protein incapable of engaging with downstream effectors like RAF1.[5][8] This action directly blocks the initiation of oncogenic signaling cascades. Molecular dynamics simulations suggest that MRTX1133 stabilizes the switch-II region through hydrogen bonding with Gly60, leading to an inactive conformation of the switch-I region.[6]
This dual-targeting capability is believed to contribute to the profound and sustained inhibition of KRAS G12D signaling observed in preclinical models.[5]
Figure 1: Mechanism of MRTX1133 Dual Inhibition of KRAS G12D Signaling.
Quantitative Data on MRTX1133 Activity
The potency of MRTX1133 has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings from preclinical studies.
Table 1: Biochemical Activity of MRTX1133
| Assay Type | Target | Parameter | Value | Reference(s) |
| Homogeneous Time-Resolved Fluorescence (HTRF) | GDP-bound KRAS G12D | IC50 | <2 nM | [1][9] |
| Surface Plasmon Resonance (SPR) | GDP-bound KRAS G12D | K | ~0.2 pM | [3][4] |
| AlphaLISA | KRAS G12D/RAF1 Complex Formation | IC50 | 5 nM | [3][10] |
| HTRF Nucleotide Exchange | KRAS G12D | IC50 | 0.14 nM | [11][12] |
| HTRF Nucleotide Exchange | KRAS WT | IC50 | 5.37 nM | [11][12] |
| Binding Selectivity | KRAS G12D vs. KRAS WT (GDP-bound) | Fold Selectivity | ~700-fold | [4][9] |
Table 2: Cellular Activity of MRTX1133
| Assay Type | Cell Line(s) | Parameter | Median Value | Reference(s) |
| Cell Viability | KRAS G12D-mutant cell lines | IC50 | ~5 nM | [1][4] |
| pERK Inhibition | AGS (KRAS G12D) | IC50 | 2 nM | [3][10] |
| pERK Inhibition | KRAS G12D-mutant cell lines | IC50 | ~5 nM | [4][9] |
| Cell Viability Selectivity | KRAS G12D vs. KRAS WT cell lines | Fold Selectivity | >1,000-fold | [4][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize MRTX1133.
Biochemical Assays
4.1.1. Homogeneous Time-Resolved Fluorescence (HTRF) for KRAS G12D Binding
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of MRTX1133 for binding to the inactive, GDP-bound form of KRAS G12D.
-
Principle: This assay measures the disruption of an interaction between a tagged KRAS G12D protein and a fluorescently labeled ligand. The binding of MRTX1133 to KRAS G12D displaces the ligand, leading to a decrease in the FRET signal.
-
Protocol:
-
Dispense serial dilutions of MRTX1133 or control compounds into a low-volume 384-well white plate.
-
Prepare a solution of purified, His-tagged, GDP-loaded KRAS G12D protein.
-
Add the KRAS G12D protein solution to the wells containing the compounds.
-
Prepare a detection mixture containing a Europium cryptate-labeled anti-His antibody (donor) and a fluorescently labeled GTP analog (acceptor).
-
Add the detection mixture to all wells.
-
Incubate the plate at room temperature for 2 hours to allow the binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the values against the compound concentration to determine the IC50.
-
4.1.2. AlphaLISA for KRAS-RAF Interaction
-
Objective: To assess the ability of MRTX1133 to inhibit the interaction between active, GTP-bound KRAS G12D and the RAS-binding domain (RBD) of its effector, RAF1.
-
Principle: This is a bead-based immunoassay where donor and acceptor beads are brought into proximity when KRAS G12D binds to RAF1-RBD, generating a chemiluminescent signal. MRTX1133-mediated inhibition of this interaction prevents signal generation.
-
Protocol:
-
Dispense serial dilutions of MRTX1133 into a 384-well assay plate.
-
Add a solution of biotinylated, GTP-loaded KRAS G12D protein to the wells.
-
Add a solution of GST-tagged RAF1-RBD to the wells.
-
Incubate for 60 minutes at room temperature to allow for protein-protein interaction and inhibitor binding.
-
Add streptavidin-coated donor beads to the wells.
-
Add anti-GST-conjugated acceptor beads to the wells.
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Plot the signal intensity against the inhibitor concentration to calculate the IC50.
-
Cell-Based Assays
4.2.1. Cell Viability Assay
-
Objective: To determine the potency of MRTX1133 in inhibiting the proliferation of KRAS G12D-mutant cancer cell lines.
-
Protocol:
-
Seed KRAS G12D-mutant and KRAS wild-type cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of MRTX1133 (typically from pM to µM).
-
Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Add a viability reagent (e.g., CellTiter-Glo®, which measures ATP levels) to each well.
-
Incubate as per the manufacturer's instructions to lyse the cells and stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to vehicle-treated control wells and plot cell viability against drug concentration to determine the IC50.
-
4.2.2. Western Blotting for pERK and pS6 Inhibition
-
Objective: To quantify the inhibition of downstream KRAS signaling pathways (MAPK and PI3K/AKT/mTOR) by measuring the phosphorylation levels of ERK and S6.
-
Protocol:
-
Seed KRAS G12D-mutant cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of MRTX1133 for a specified time (e.g., 2-24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-ERK (Thr202/Tyr204), total ERK, phospho-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using an ECL substrate.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of MRTX1133 in a living organism.
-
Protocol:
-
Subcutaneously implant KRAS G12D-mutant human pancreatic cancer cells (e.g., HPAC or Panc 04.03) into the flank of immunodeficient mice.
-
Monitor tumor growth until tumors reach a specified volume (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and MRTX1133 treatment groups.
-
Administer MRTX1133 via intraperitoneal injection or oral gavage at specified doses and schedules (e.g., 30 mg/kg, twice daily).
-
Measure tumor volume and mouse body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for pERK).
-
Visualizing Workflows and Pathways
Figure 2: Experimental Workflow for Characterizing a KRAS G12D Inhibitor like MRTX1133.
Conclusion and Future Directions
MRTX1133 has demonstrated remarkable preclinical activity by effectively inhibiting both the active and inactive states of the KRAS G12D oncoprotein. Its ability to trap the inactive conformation and block effector binding to the active form leads to profound and sustained suppression of downstream oncogenic signaling, resulting in potent anti-tumor effects in cellular and in vivo models. The detailed experimental protocols provided in this guide serve as a resource for researchers working to further elucidate the mechanisms of KRAS G12D inhibition and to develop the next generation of targeted therapies.
Despite the promise of MRTX1133, challenges such as acquired resistance remain.[13] Mechanisms of resistance identified include the upregulation of receptor tyrosine kinases like EGFR and HER2, as well as mutations in other components of the signaling pathway.[1] Future research will focus on rational combination therapies to overcome these resistance mechanisms and enhance the durability of response to KRAS G12D inhibition.[14] The ongoing clinical evaluation of MRTX1133 will be critical in determining its ultimate role in the treatment of KRAS G12D-mutant cancers.[5]
References
- 1. revvity.com [revvity.com]
- 2. Computationally Empowered Workflow Identifies Novel Covalent Allosteric Binders for KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Preclinical Efficacy of MRTX1133 in Patient-Derived Xenograft Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preclinical evidence for MRTX1133, a potent and selective non-covalent inhibitor of KRAS G12D, in patient-derived xenograft (PDX) models. The data presented herein summarizes the significant anti-tumor activity of MRTX1133, details the experimental methodologies employed in these pivotal studies, and visualizes the key signaling pathways and experimental workflows.
Core Efficacy Data in Patient-Derived Xenograft Models
MRTX1133 has demonstrated substantial tumor regression in various KRAS G12D-mutant PDX models, particularly those derived from pancreatic ductal adenocarcinoma (PDAC), a cancer type where this mutation is highly prevalent.[1][2][3] The following tables present a consolidated view of the quantitative outcomes from key preclinical studies.
| PDX Model Type | Cancer Type | MRTX1133 Dosage | Duration of Treatment | Outcome | Reference |
| Pancreatic Cancer | PDAC | 30 mg/kg IP BID | ~14 days | Significant tumor regression | [4] |
| Colorectal Cancer | CRC | Not Specified | Not Specified | 2 out of 8 models showed >30% tumor regression | [5] |
| Pancreatic Cancer | PDAC | Not Specified | Not Specified | 8 out of 11 models showed >30% tumor regression | [5] |
| Cell Line-Derived Xenograft Model | Cancer Type | MRTX1133 Dosage | Duration of Treatment | Outcome | Reference |
| Panc 04.03 | Pancreatic | Not Specified | Not Specified | Tumor regressions | [6] |
| HPAC | Pancreatic | 30 mg/kg IP BID | 28 days | 85% regression rate | [5] |
Mechanism of Action and Signaling Pathway
MRTX1133 is a non-covalent inhibitor that selectively binds to the KRAS G12D mutant protein, locking it in an inactive, GDP-bound state.[1][7] This action prevents the constitutive activation of downstream signaling pathways that drive tumor cell proliferation and survival, most notably the RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[5] Molecular dynamics simulations have revealed that MRTX1133 stabilizes the switch II region of KRAS G12D, maintaining the switch I region in a dynamically inactive conformation.[8]
Experimental Protocols
The preclinical evaluation of MRTX1133 in PDX models generally follows a standardized workflow. The methodologies outlined below are synthesized from multiple sources to provide a representative overview.
Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
-
Tumor Acquisition: Fresh tumor tissue from patients with confirmed KRAS G12D mutations is obtained under informed consent.
-
Implantation: The tumor tissue is fragmented and surgically implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NSG mice).
-
Passaging: Once the tumors reach a specified volume (e.g., 1000-1500 mm³), they are harvested, re-fragmented, and passaged into new cohorts of mice for expansion and subsequent studies.
In Vivo Efficacy Studies
-
Tumor Implantation and Cohort Formation: Tumor fragments from established PDX models are implanted into study mice. Once tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups.
-
MRTX1133 Administration: MRTX1133 is typically formulated for intraperitoneal (IP) injection. A common dosing regimen is 30 mg/kg administered twice daily (BID).[4]
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint Analysis: Studies are typically concluded when tumors in the control group reach a predetermined size or at a specified time point (e.g., 14-28 days). At the endpoint, tumors are excised, weighed, and processed for further analysis.
Biomarker and Pharmacodynamic Analysis
To confirm target engagement and understand the biological effects of MRTX1133, tumors are often analyzed for key biomarkers.
-
Immunohistochemistry (IHC): Tumor sections are stained for markers of downstream pathway inhibition, such as phosphorylated ERK (pERK) and phosphorylated S6 (pS6), as well as markers of apoptosis (e.g., cleaved caspase-3). A dose-dependent reduction in pERK and pS6 levels and an increase in apoptosis markers are indicative of MRTX1133 activity.[5]
-
Western Blotting: Protein lysates from tumor tissue are used to quantify the levels of key signaling proteins to confirm pathway inhibition.
-
RNA Sequencing: Transcriptomic analysis can be performed to assess changes in gene expression profiles, including the downregulation of KRAS target genes like DUSP6 and SPRY4.[9]
Combination Therapies
While MRTX1133 demonstrates significant single-agent activity, preclinical studies have explored combination strategies to enhance its efficacy and overcome potential resistance mechanisms. Combining MRTX1133 with inhibitors of upstream or downstream effectors, such as EGFR inhibitors (e.g., afatinib, cetuximab) or PI3Kα inhibitors (e.g., BYL719), has shown promise.[1][5] Additionally, combining MRTX1133 with immune checkpoint blockade has been shown to lead to sustained tumor regression and improved survival in immunocompetent mouse models, an effect dependent on CD8+ T cells.[9][10]
Conclusion
The preclinical data from patient-derived xenograft models provide compelling evidence for the potent anti-tumor activity of MRTX1133 against KRAS G12D-mutant cancers. The consistent tumor regressions observed, particularly in pancreatic cancer models, underscore the therapeutic potential of this targeted inhibitor. The detailed experimental protocols and mechanistic insights outlined in this guide offer a solid foundation for further research and clinical development. Future investigations will likely focus on optimizing combination strategies and further elucidating mechanisms of resistance to maximize the clinical benefit of MRTX1133.
References
- 1. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 2. A Small Molecule with Big Impact: MRTX1133 Targets the KRASG12D Mutation in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 7. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. The Phase 1 clinical trial for the KRAS G12D inhibitor MRTX1133, developed by Mirati, has been launched [synapse.patsnap.com]
Initial Studies on the Antitumor Activity of MRTX1133: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial preclinical studies on MRTX1133, a potent and selective, non-covalent inhibitor of the KRAS G12D mutation. The document details its mechanism of action, antitumor activity in vitro and in vivo, and the experimental methodologies employed in these foundational studies.
Core Findings and Mechanism of Action
MRTX1133 is a small molecule inhibitor that specifically targets the KRAS G12D mutation, a common driver in various cancers, most notably pancreatic ductal adenocarcinoma (PDAC).[1][2][3] Developed through extensive structure-based drug design, MRTX1133 binds to the switch II pocket of the KRAS G12D protein.[4][5] This non-covalent binding stabilizes the protein in its inactive, GDP-bound state, thereby preventing the protein-protein interactions necessary for the activation of downstream signaling pathways.[4][6] The inhibition of these pathways, primarily the MAPK pathway, leads to suppressed cancer cell growth and, in many cases, tumor regression.[6][7] MRTX1133 has demonstrated high affinity and selectivity for KRAS G12D over the wild-type (WT) protein.[5][6][7][8]
Quantitative Antitumor Activity
The preclinical efficacy of MRTX1133 has been demonstrated across a range of in vitro and in vivo models. The following tables summarize the key quantitative data from these initial studies.
Table 1: In Vitro Activity of MRTX1133
| Parameter | Cell Line | Cancer Type | Value | Selectivity vs. KRAS WT | Reference |
| Binding Affinity (KD) | GDP-loaded KRAS G12D | - | ~0.2 pM | ~700-fold | [7][8] |
| IC50 (Biochemical Assay) | KRAS G12D | - | <2 nM | - | [7][8] |
| IC50 (ERK1/2 Phosphorylation) | AGS | Gastric Adenocarcinoma | 2 nM | >500-fold | [4][5] |
| IC50 (Cell Viability) | KRAS G12D-mutant cell lines | Various | Median ~5 nM | >1,000-fold | [7] |
| IC50 (Cell Viability) | AGS | Gastric Adenocarcinoma | 6 nM | >500-fold | [4][5] |
Table 2: In Vivo Antitumor Efficacy of MRTX1133 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen (Intraperitoneal) | Tumor Growth Inhibition (TGI) / Regression | Reference |
| HPAC | Pancreatic | 30 mg/kg BID | 85% regression | [1] |
| Panc 04.03 | Pancreatic | 3 mg/kg BID | 94% TGI | [4] |
| Panc 04.03 | Pancreatic | 10 mg/kg BID | -62% regression | [4] |
| Panc 04.03 | Pancreatic | 30 mg/kg BID | -73% regression | [4] |
| AsPC-1 | Pancreatic | Not specified | Significant delay in tumor growth | [9] |
Table 3: Pharmacokinetic Parameters of MRTX1133 in Rats
| Administration Route | Dose | Cmax | t1/2 | Bioavailability | Reference |
| Oral | 25 mg/kg | 129.90 ± 25.23 ng/mL | 1.12 ± 0.46 h | 2.92% | [10][11] |
| Intravenous | 5 mg/kg | - | 2.88 ± 1.08 h | - | [10][11] |
Signaling Pathway Inhibition
MRTX1133 effectively suppresses the KRAS G12D-mediated activation of downstream signaling pathways. By locking KRAS G12D in an inactive state, it prevents the recruitment and activation of effector proteins such as RAF, leading to reduced phosphorylation of MEK and ERK in the MAPK pathway, as well as reduced signaling through the PI3K/AKT/mTOR pathway.
Caption: MRTX1133 Mechanism of Action on the KRAS Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these initial findings. The following sections outline the probable protocols for the key experiments conducted.
In Vitro Cell Viability Assay
This assay determines the concentration of MRTX1133 that inhibits the proliferation of cancer cell lines.
Caption: Workflow for a typical in vitro cell viability assay.
Protocol:
-
Cell Culture: KRAS G12D-mutant (e.g., AsPC-1, HPAF-II) and KRAS WT (e.g., BxPC-3) pancreatic ductal adenocarcinoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[9]
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, cells are treated with a serial dilution of MRTX1133.
-
Incubation: Plates are incubated for a period of 72 hours.
-
Viability Assessment: A colorimetric (e.g., WST-1) or luminescent (e.g., CellTiter-Glo) reagent is added to each well.[9]
-
Data Acquisition: The absorbance or luminescence is measured using a plate reader.
-
Analysis: The results are normalized to vehicle-treated controls, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Western Blot Analysis for Pathway Modulation
This technique is used to assess the phosphorylation status of key proteins in the KRAS signaling pathway following treatment with MRTX1133.
Protocol:
-
Cell Treatment and Lysis: KRAS G12D-mutant cells are treated with MRTX1133 or a vehicle control for a specified time. Subsequently, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of ERK, AKT, S6, MEK, and RAF.[9] Apoptosis markers such as cleaved-PARP-1 and cleaved-caspase-3 are also assessed.[9]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Growth Study
This experiment evaluates the antitumor efficacy of MRTX1133 in a living organism.
Caption: Workflow for a subcutaneous xenograft tumor model study.
Protocol:
-
Animal Models: Immunocompromised mice (e.g., 4–6-week-old female NOD/SCID mice) are used.[9]
-
Cell Implantation: A suspension of KRAS G12D-mutant human cancer cells (e.g., AsPC-1, Panc 04.03) is injected subcutaneously into the flanks of the mice.[4][9]
-
Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment Groups: Mice are randomized into groups to receive vehicle control or MRTX1133 at various doses, typically administered via intraperitoneal (IP) injection twice daily (BID).[4]
-
Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. Animal body weight is monitored as an indicator of toxicity.[9]
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a specified size. The antitumor effect is quantified as either tumor growth inhibition (TGI) or tumor regression.
Future Directions
The promising preclinical data for MRTX1133 has led to its advancement into clinical trials.[1][2][3] A Phase I/II clinical trial (NCT05737706) was initiated to evaluate the safety, tolerability, and pharmacokinetics of MRTX1133 in patients with advanced solid tumors harboring a KRAS G12D mutation.[1][2][12] Ongoing research focuses on several key areas:
-
Combination Therapies: Investigating MRTX1133 in combination with other agents, such as EGFR inhibitors (e.g., cetuximab), pan-ERBB inhibitors (e.g., afatinib), or chemotherapy (e.g., nab-paclitaxel and gemcitabine), to enhance antitumor activity and overcome potential resistance mechanisms.[6][7][9][12]
-
Overcoming Resistance: Studying the mechanisms of both intrinsic and acquired resistance to MRTX1133 to develop strategies to circumvent them.[3][6]
-
Improving Oral Bioavailability: The low oral bioavailability of MRTX1133 has prompted the development of prodrugs to improve its pharmacokinetic profile for oral administration.[1][13]
-
Immune System Interaction: Exploring the interplay between MRTX1133 and the immune system, as T-cells have been shown to be essential for the full antitumor effect of the drug, suggesting potential synergy with immune checkpoint inhibitors.[1][6][14]
References
- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Small Molecule with Big Impact: MRTX1133 Targets the KRASG12D Mutation in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 6. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 7. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
- 10. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS [frontiersin.org]
- 12. mayo.edu [mayo.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Efficacy of a Small-Molecule Inhibitor of KrasG12D in Immunocompetent Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of MRTX1133 in Rat Plasma, Tissue Homogenates, and Urine using UHPLC-MS/MS with a Formic Acid Mobile Phase
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of MRTX1133, a potent and selective KRAS G12D inhibitor, in rat plasma, tissue homogenates, and urine. The method utilizes a reversed-phase separation with a formic acid-modified mobile phase for optimal chromatographic peak shape and mass spectrometric detection. This document provides comprehensive experimental protocols, method validation data, and application to a pharmacokinetic study in rats.
Introduction
MRTX1133 is a noncovalent, selective small molecule inhibitor of the KRAS G12D mutation, a key driver in various cancers, including pancreatic ductal adenocarcinoma.[1][2] Preclinical development of MRTX1133 necessitates a robust and reliable bioanalytical method to characterize its pharmacokinetic profile and tissue distribution. Formic acid is a widely used mobile phase additive in LC-MS analysis as it provides protons for positive ionization mode, leading to the formation of [M+H]+ ions, and improves chromatographic peak shape without the significant ion suppression associated with agents like trifluoroacetic acid.[3] This application note describes a sensitive and specific UHPLC-MS/MS method for the determination of MRTX1133 in various biological matrices, employing a formic acid-containing mobile phase.
Signaling Pathway of KRAS G12D and Inhibition by MRTX1133
The KRAS protein is a GTPase that functions as a molecular switch in signal transduction. In its active GTP-bound state, it triggers downstream signaling cascades that regulate cell proliferation, survival, and differentiation. The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state. This leads to the persistent activation of downstream effector pathways, primarily the RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, driving oncogenesis. MRTX1133 selectively binds to the GDP-bound (inactive) state of KRAS G12D, preventing its activation and subsequently inhibiting downstream signaling.[4][5]
Figure 1: KRAS G12D Signaling Pathway and MRTX1133 Mechanism of Action.
Experimental Protocols
UHPLC-MS/MS Instrumentation and Conditions
A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
| Parameter | Setting |
| UHPLC Column | ACQUITY™ UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[6] |
| Mobile Phase A | 0.1% Formic Acid in Water[6] |
| Mobile Phase B | Acetonitrile[6] |
| Flow Rate | 0.3 mL/min[6] |
| Gradient | 0-0.5 min, 10% B; 0.5-3.0 min, 10-90% B; 3.0-4.0 min, 90% B; 4.0-4.5 min, 90-10% B; 4.5-5.0 min, 10% B[6] |
| Column Temperature | 40 °C[6] |
| Injection Volume | 5 µL[6] |
| Ionization Mode | ESI Positive[6] |
| Capillary Voltage | 3.0 kV[6] |
| Source Temperature | 150 °C[6] |
| Desolvation Temp. | 400 °C[6] |
| MRM Transitions | MRTX1133: 601.1 -> 142.4; Tinidazole (IS): 248.1 -> 120.9[6] |
| Cone Voltage | MRTX1133: 26 V; Tinidazole (IS): 30 V[6] |
| Collision Energy | MRTX1133: 22 V; Tinidazole (IS): 16 V[6] |
Standard and Quality Control (QC) Sample Preparation
Stock solutions of MRTX1133 and an internal standard (IS), such as tinidazole, are prepared in methanol.[6] Working solutions are prepared by diluting the stock solutions with methanol to achieve the desired concentrations for the calibration curve and QC samples.[6]
Sample Preparation
The following protocols are for the extraction of MRTX1133 from rat plasma, tissue homogenates, and urine.
References
- 1. researchgate.net [researchgate.net]
- 2. A Rapid and Sensitive UHPLC–MS/MS Method for Determination of Chlorogenic Acid and Its Application to Distribution and Neuroprotection in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Dissolving and Utilizing MRTX1133 Formic Salt for In Vitro Assays
Introduction
MRTX1133 is a potent, selective, and non-covalent inhibitor of KRAS G12D, a key oncogenic driver in various cancers.[1][2][3][4][5] It targets both the active (GTP-bound) and inactive (GDP-bound) forms of the KRAS G12D protein, preventing downstream signaling and tumor cell proliferation.[2][6][7] These application notes provide a detailed protocol for the proper dissolution of MRTX1133 formic salt and its use in typical in vitro assays to ensure reliable and reproducible results.
Data Presentation: Solubility and Storage
This compound salt is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents like Dimethyl Sulfoxide (DMSO). For in vitro experiments, it is crucial to first prepare a concentrated stock solution in DMSO.
| Parameter | Value | Source |
| Molecular Weight | 600.63 g/mol (free base) | [2] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [2][4][6][8][9] |
| Solubility in DMSO | 50 - 250 mg/mL (83.25 - 416.23 mM) | [2][4][6][8] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months. | [1][2][4][8][9] |
| Special Notes | Use fresh, high-quality DMSO. Sonication or gentle warming may be required to fully dissolve the compound.[1][2][4][8] Avoid repeated freeze-thaw cycles.[8][9] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated MRTX1133 Stock Solution
This protocol describes the preparation of a 10 mM stock solution of MRTX1133 in DMSO.
Materials:
-
This compound salt (lyophilized powder)
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Pre-warm the Compound: Allow the vial of lyophilized this compound salt to equilibrate to room temperature before opening to prevent condensation.
-
Calculate Required DMSO Volume: To prepare a 10 mM stock solution, use the following calculation (based on the free base molecular weight of 600.63 g/mol ):
-
For 1 mg of MRTX1133: Volume of DMSO = (1 mg / 600.63 g/mol ) / (10 mmol/L) = 0.1665 mL or 166.5 µL.
-
-
Dissolution: Add the calculated volume of fresh DMSO directly to the vial containing the MRTX1133 powder.
-
Aid Solubilization: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[2][4] Gentle warming can also be applied if necessary.[1] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[8][9] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2][4][8][9]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into an appropriate cell culture medium for treating cells.
Materials:
-
10 mM MRTX1133 stock solution in DMSO
-
Sterile, pre-warmed cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM MRTX1133 stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution into the cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Example: To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution (e.g., 2 µL of stock into 198 µL of medium), followed by a 1:10 dilution to reach the final treatment concentrations.
-
-
Control DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically ≤0.1%).
-
Immediate Use: Use the freshly prepared working solutions immediately to treat cells. Do not store diluted aqueous solutions for extended periods.
Mandatory Visualizations
Signaling Pathway of MRTX1133 Action
MRTX1133 inhibits the KRAS G12D mutant protein, blocking its ability to activate downstream pro-proliferative signaling pathways like the RAF-MEK-ERK cascade.
Caption: MRTX1133 inhibits the KRAS G12D signaling pathway.
Experimental Workflow for In Vitro Assays
The following diagram illustrates a typical workflow for evaluating the efficacy of MRTX1133 in a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifetechindia.com [lifetechindia.com]
- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRTX1133 | KRAS G12D inhibitor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. glpbio.com [glpbio.com]
Optimizing MRTX1133 Concentration for Cell Viability Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRTX1133 is a potent and selective, non-covalent inhibitor of the KRAS G12D mutation, a key driver in various cancers, including pancreatic and colorectal cancer.[1][2][3] It functions by binding to the switch II pocket of both the active (GTP-bound) and inactive (GDP-bound) forms of KRAS G12D, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[2][4][5] Accurate determination of the optimal concentration of MRTX1133 is critical for in vitro studies to assess its anti-tumor activity and to elucidate its mechanism of action. This document provides detailed application notes and a comprehensive protocol for optimizing MRTX1133 concentration in cell viability assays using the CellTiter-Glo® Luminescent Cell Viability Assay.
Mechanism of Action: KRAS G12D Inhibition
The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[2] The G12D mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active state and leading to uncontrolled cell growth.[2] MRTX1133 specifically targets this mutated protein, preventing its interaction with downstream effectors and thereby inhibiting tumorigenic signaling.[3][5]
Data Presentation: In Vitro Efficacy of MRTX1133
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of MRTX1133 in various cancer cell lines harboring the KRAS G12D mutation. These values serve as a reference for designing concentration ranges in your experiments.
| Cell Line | Cancer Type | Reported IC50 (nM) | Reference |
| AsPC-1 | Pancreatic | ~7-10 | [6] |
| SW1990 | Pancreatic | ~7-10 | [6] |
| HPAC | Pancreatic | Not specified, but sensitive | [2] |
| PANC 0203 | Pancreatic | Highly sensitive at 10 nM | [7] |
| PANC 0403 | Pancreatic | Highly sensitive at 10 nM | [7] |
| AGS | Gastric | 6 | [5] |
Note: IC50 values can vary depending on the cell line, assay conditions, and incubation time. It is crucial to determine the optimal concentration for each specific experimental setup.
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
This protocol outlines the steps for determining the effect of MRTX1133 on the viability of KRAS G12D mutant cancer cells.
Materials:
-
KRAS G12D mutant cancer cell line(s) (e.g., AsPC-1, SW1990)
-
Complete cell culture medium
-
MRTX1133 (stock solution in DMSO)
-
96-well opaque-walled plates (suitable for luminescence readings)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega, G7571 or similar)[1]
-
Luminometer
-
Humidified incubator (37°C, 5% CO₂)
-
Orbital shaker
Workflow:
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 2,000 to 5,000 cells per well in a 96-well opaque-walled plate in a final volume of 100 µL of complete culture medium.[1]
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.[1]
-
-
MRTX1133 Treatment:
-
Prepare a serial dilution of MRTX1133 in complete culture medium from your stock solution. A suggested starting range is 0.1 nM to 1000 nM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest MRTX1133 concentration.
-
Carefully add 100 µL of the MRTX1133 dilutions or vehicle control to the respective wells, resulting in a final volume of 200 µL.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[1]
-
-
CellTiter-Glo® Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[8][9]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[10]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).[8][11]
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.[8][9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the MRTX1133 concentration.
-
Calculate the IC50 value using a suitable software package (e.g., GraphPad Prism).
-
Protocol 2: Western Blotting for Downstream Signaling Inhibition
To confirm that MRTX1133 is inhibiting the intended pathway, a western blot for phosphorylated ERK (pERK) can be performed.
Materials:
-
KRAS G12D mutant cancer cell line(s)
-
6-well plates
-
MRTX1133
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pERK, anti-total ERK, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with increasing concentrations of MRTX1133 (based on the viability assay results) for 24 hours.[1]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysate.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Expected Outcome: A dose-dependent decrease in the levels of pERK should be observed with increasing concentrations of MRTX1133, confirming its inhibitory effect on the MAPK pathway.[1][2]
Conclusion
These application notes and protocols provide a comprehensive framework for researchers to effectively optimize the concentration of MRTX1133 in cell viability assays and to confirm its on-target activity. By carefully following these guidelines and adapting them to specific experimental needs, scientists can generate robust and reliable data to advance the understanding and development of this promising KRAS G12D inhibitor.
References
- 1. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Metabolomic, proteomic and single cell proteomic analysis of cancer cells treated with the KRASG12D inhibitor MRTX1133 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. OUH - Protocols [ous-research.no]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. scribd.com [scribd.com]
Application Notes and Protocols: Preparation of MRTX1133 Stock Solutions for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRTX1133 is a potent and selective noncovalent inhibitor of KRAS G12D, a key oncogenic driver in various cancers.[1] Preclinical animal studies are crucial for evaluating its in vivo efficacy and pharmacokinetic profile. Due to its low aqueous solubility, preparing stable and effective dosing solutions of MRTX1133 for animal administration requires specific formulation strategies. These application notes provide detailed protocols for the preparation of MRTX1133 stock and dosing solutions for oral and intraperitoneal administration in animal models, primarily mice.
Quantitative Data Summary
The following tables summarize the various reported formulations for preparing MRTX1133 dosing solutions. Researchers should select the most appropriate formulation based on the intended route of administration, desired concentration, and animal model.
Table 1: MRTX1133 Stock Solution Preparation
| Solvent | Concentration | Notes |
| DMSO | Up to 100 mg/mL | Fresh, high-quality DMSO is recommended as it can absorb moisture, which may reduce solubility. Sonication may be required to fully dissolve the compound. |
| Methanol | 13.2 mg/mL | Used for the preparation of analytical standards and quality control samples for pharmacokinetic studies.[2] |
Table 2: Formulations for Intraperitoneal (IP) Injection
| Formulation Composition | Final MRTX1133 Concentration | Animal Model | Dosing Regimen Example |
| 10% Captisol® (SBE-β-CD) in 50 mM citrate buffer (pH 5.0) | Not specified, used for 3, 10, and 30 mg/kg doses | Athymic nude mice | 3, 10, or 30 mg/kg, twice daily for 28 days[3][4] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | ≥ 2.5 mg/mL | General in vivo studies | Dependent on desired mg/kg dose |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | General in vivo studies | Dependent on desired mg/kg dose |
| Polyethylene glycol 400 with 8% DMSO | 5 mg/mL | Rats (for intravenous, but relevant for IP) | 5 mg/kg[2] |
Table 3: Formulations for Oral Gavage (PO)
| Formulation Composition | Final MRTX1133 Concentration | Animal Model | Dosing Regimen Example |
| 5% Carboxymethyl-cellulose sodium (CMC-Na) | 2.5 mg/mL | Rats | 25 mg/kg[2] |
| 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | ≥ 2.08 mg/mL | General in vivo studies | Dependent on desired mg/kg dose |
| 10% DMSO, 90% Corn oil | Not specified | General in vivo studies | Dependent on desired mg/kg dose |
Signaling Pathway Inhibited by MRTX1133
MRTX1133 selectively targets the KRAS G12D mutant protein, locking it in an inactive state. This prevents the downstream activation of key signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation and survival.[5][6]
References
- 1. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Metabolomics Sample Preparation for Cells Treated with MRTX1133 Using Formic Acid-Assisted Extraction and LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, and understanding the metabolic consequences of targeted therapies is crucial for drug development. MRTX1133 is a potent and selective non-covalent inhibitor of KRAS G12D, a common oncogenic driver in various cancers, including pancreatic cancer.[1][2] Inhibition of KRAS signaling can lead to significant alterations in cellular metabolism. This application note provides a detailed protocol for the preparation of cancer cell samples treated with MRTX1133 for untargeted metabolomics analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol incorporates formic acid to enhance metabolite extraction and analytical performance.[3][4]
Recent studies have shown that MRTX1133 treatment in KRAS G12D mutant pancreatic cancer cell lines leads to a decrease in ATP and NAD precursors.[1][2][5][6] Furthermore, an accumulation of certain amino acids has been observed.[1][2] This protocol is designed to effectively capture these and other metabolic changes induced by MRTX1133.
Signaling Pathway of MRTX1133 Action
Caption: MRTX1133 inhibits the KRAS G12D mutant protein, downregulating the MAPK pathway and altering cellular metabolism.
Experimental Workflow
References
- 1. Metabolomic, proteomic and single cell proteomic analysis of cancer cells treated with the KRASG12D inhibitor MRTX1133 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Formic Acid Pretreatment Enhances Untargeted Serum and Plasma Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for LC-MS/MS Quantification of MRTX1133 in Plasma
These application notes provide a detailed protocol for the quantification of MRTX1133, a potent and selective KRAS G12D inhibitor, in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals involved in preclinical and clinical studies of MRTX1133.
Introduction
MRTX1133 is a non-covalent inhibitor of the KRAS G12D mutant protein, a key driver in various cancers.[1][2][3] Accurate quantification of MRTX1133 in biological matrices like plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. This document outlines a robust and sensitive LC-MS/MS method for this purpose. The method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation and detection by tandem mass spectrometry.
MRTX1133 has a molecular weight of 646.67 g/mol and a chemical formula of C34H33F3N6O4.[4] It is known to have poor oral bioavailability due to limited gastrointestinal absorption.[5][6]
Signaling Pathway of KRAS G12D and Inhibition by MRTX1133
The KRAS protein is a GTPase that functions as a molecular switch in signal transduction pathways, regulating cell growth, differentiation, and survival.[7] Mutations in the KRAS gene, such as G12D, lead to a constitutively active protein that continuously stimulates downstream signaling pathways, like the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, driving oncogenesis.[8][9][10] MRTX1133 selectively binds to the KRAS G12D mutant, locking it in an inactive state and thereby inhibiting these downstream oncogenic signals.[1][2][11]
Experimental Workflow
The overall workflow for the quantification of MRTX1133 in plasma involves sample preparation, LC-MS/MS analysis, and data processing.
Experimental Protocols
Materials and Reagents
-
MRTX1133 reference standard
-
Adagrasib-d8 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Control human plasma (K2-EDTA)
Preparation of Stock and Working Solutions
-
MRTX1133 Stock Solution (1 mg/mL): Accurately weigh and dissolve MRTX1133 in methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of Adagrasib-d8 in methanol.
-
Working Solutions: Prepare serial dilutions of the MRTX1133 stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard in acetonitrile.
Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of the internal standard working solution in acetonitrile.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Add 100 µL of water with 0.1% formic acid.
-
Vortex briefly and inject into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Recommended Condition |
| LC System | High-performance liquid chromatography system (e.g., Shimadzu, Waters) |
| Column | C18 reverse-phase column (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | MRTX1133: 647.3 -> [Proposed fragments, e.g., 489.2, 345.2]* Adagrasib-d8 (IS): 612.2 -> [Specific fragments]* |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
*Note: The exact MRM transitions for MRTX1133 and the internal standard need to be optimized by infusing the pure compounds into the mass spectrometer.
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Linearity: A calibration curve should be constructed using at least six non-zero concentrations. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three separate days. Accuracy should be within ±15% of the nominal concentration, and precision (%CV) should be ≤ 15%.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤ 20%).
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention times of MRTX1133 and the IS.
-
Matrix Effect and Recovery: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by the plasma matrix and that the extraction process is efficient and reproducible.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Data Presentation
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Regression Equation | r² |
| MRTX1133 | 1 - 1000 | y = mx + c | ≥ 0.99 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 95 - 105 | < 15 | 90 - 110 | < 20 |
| Low | 3 | 92 - 108 | < 10 | 90 - 110 | < 15 |
| Medium | 100 | 96 - 104 | < 8 | 92 - 108 | < 12 |
| High | 800 | 97 - 103 | < 7 | 93 - 107 | < 10 |
Table 3: Matrix Effect and Recovery
| QC Level | Nominal Conc. (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low | 3 | 95 - 105 | 85 - 95 |
| High | 800 | 98 - 102 | 88 - 98 |
Conclusion
This application note provides a comprehensive and detailed protocol for the development and validation of an LC-MS/MS method for the quantification of MRTX1133 in plasma. The described method is simple, robust, and sensitive, making it suitable for supporting pharmacokinetic and other studies in the development of this promising anticancer agent. Adherence to the outlined validation procedures will ensure the generation of high-quality, reliable data.
References
- 1. researchgate.net [researchgate.net]
- 2. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MRTX1133 formic | TargetMol [targetmol.com]
- 5. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]
- 8. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma [mdpi.com]
- 11. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
application of MRTX1133 in CRISPR-based screening for synthetic lethality.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The selective, non-covalent KRAS G12D inhibitor, MRTX1133, has emerged as a promising therapeutic agent for cancers harboring this specific mutation.[1][2] To enhance its therapeutic efficacy and overcome potential resistance mechanisms, identifying synthetic lethal interactions through CRISPR-based screening is a powerful strategy. This approach systematically interrogates the genome to discover genes whose loss, in combination with MRTX1133 treatment, leads to cancer cell death.
This document provides detailed protocols for performing CRISPR-Cas9 screens with MRTX1133, summarizing key quantitative data from relevant studies, and illustrating the underlying biological pathways and experimental workflows.
Mechanism of Action of MRTX1133
MRTX1133 selectively binds to the GDP-bound, inactive state of the KRAS G12D protein.[2] This binding prevents the subsequent loading of GTP, thereby locking KRAS G12D in an inactive conformation and inhibiting downstream signaling through pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR cascades.[2]
CRISPR-Based Synthetic Lethality Screening
CRISPR-Cas9 technology allows for the precise and efficient knockout of genes across the genome. In the context of MRTX1133, a pooled CRISPR library targeting a large set of genes is introduced into a population of KRAS G12D-mutant cancer cells. These cells are then treated with a sub-lethal dose of MRTX1133. Genes that are synthetic lethal with KRAS G12D inhibition will be depleted from the cell population upon MRTX1133 treatment, as their loss in combination with the drug is cytotoxic. Deep sequencing of the single-guide RNA (sgRNA) representation in the surviving cell population compared to a control population allows for the identification of these depleted sgRNAs and, consequently, the synthetic lethal gene targets.
Key Findings from CRISPR Screens with MRTX1133
CRISPR-based screens have successfully identified several promising synthetic lethal partners for KRAS G12D inhibition with MRTX1133. These findings provide a strong rationale for developing combination therapies.
Identified Synthetic Lethal Targets:
-
EGFR (Epidermal Growth Factor Receptor): Feedback activation of the EGFR signaling pathway is a known mechanism of resistance to KRAS inhibition. CRISPR screens have confirmed that the loss of EGFR is synthetically lethal with MRTX1133 treatment in colorectal cancer cells.
-
PLK1 (Polo-Like Kinase 1): PLK1 is a key regulator of mitosis, and its inhibition has been shown to be synthetic lethal with KRAS mutations. CRISPR screens have identified PLK1 as a critical target for co-treatment with MRTX1133.
-
PI3Kα (Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha): As a key component of a parallel signaling pathway downstream of RAS, the inhibition of PI3Kα has been shown to enhance the anti-tumor activity of MRTX1133.
Quantitative Data Summary
The following tables summarize key quantitative data from studies investigating the synergistic effects of combining MRTX1133 with inhibitors of identified synthetic lethal targets.
Table 1: In Vitro IC50 Values of MRTX1133 in KRAS G12D Mutant Cell Lines
| Cell Line | Cancer Type | MRTX1133 IC50 (nM) |
| SUIT2 | Pancreatic Cancer | < 20 |
| ASPC1 | Pancreatic Cancer | < 20 |
| hF44 PDO | Pancreatic Cancer | < 20 |
| LS174T | Colorectal Cancer | ~5 |
| LS180 | Colorectal Cancer | ~5 |
Data sourced from studies evaluating the in vitro efficacy of MRTX1133.[3][4]
Table 2: Synergy Scores for MRTX1133 Combination Therapies
| Combination | Cell Line | Cancer Type | Synergy Score (BLISS) |
| MRTX1133 + Afatinib (pan-ERBB inhibitor) | hF44 PDO | Pancreatic Cancer | Synergistic |
| MRTX1133 + Afatinib | SUIT2 | Pancreatic Cancer | Synergistic |
| MRTX1133 + Afatinib | ASPC1 | Pancreatic Cancer | Synergistic |
| MRTX1133 + Avutometinib (RAF/MEK clamp) | KRAS G12D PDAC cell lines | Pancreatic Cancer | Synergistic |
BLISS synergy scores indicate a greater-than-additive effect of the drug combination.[4][5]
Table 3: Combination Index (CI) Values for MRTX1133 with Various Inhibitors
| Combination | Cell Line | Cancer Type | Combination Index (CI) |
| MRTX1133 + Cetuximab (EGFRi) | LS174T | Colorectal Cancer | < 0.7 (Strongly Synergistic) |
| MRTX1133 + Gefitinib (EGFRi) | LS174T | Colorectal Cancer | < 0.7 (Strongly Synergistic) |
Combination Index (CI) values less than 1 indicate synergy, with values below 0.7 considered strongly synergistic.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Synthetic Lethality Screen with MRTX1133
This protocol outlines a viability-based, pooled CRISPR-Cas9 loss-of-function screen to identify genes that are synthetic lethal with MRTX1133 in KRAS G12D-mutant cancer cells.
Materials:
-
KRAS G12D-mutant cancer cell line (e.g., LS174T, LS180)
-
Lentiviral CRISPR-Cas9 kinome library
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin
-
MRTX1133
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing (NGS) platform
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the CRISPR library plasmid, packaging plasmid (psPAX2), and envelope plasmid (pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant 48-72 hours post-transfection.
-
Titer the virus to determine the optimal multiplicity of infection (MOI).
-
-
Lentiviral Transduction of Target Cells:
-
Transduce the KRAS G12D-mutant cancer cells with the CRISPR kinome library lentivirus at a low MOI (e.g., 0.5) to ensure that most cells receive a single sgRNA. Use polybrene to enhance transduction efficiency.
-
Ensure a sufficient number of cells are transduced to maintain a high representation of the library (e.g., 500-fold coverage).
-
-
Puromycin Selection:
-
After 24-48 hours, begin selection of transduced cells by adding puromycin to the culture medium at a pre-determined optimal concentration (e.g., 2 µg/mL).
-
Maintain puromycin selection for a sufficient duration (e.g., 7 days) to eliminate non-transduced cells.
-
-
CRISPR Screen Execution:
-
After puromycin selection, harvest a portion of the cells as the initial time point (T0) reference.
-
Plate the remaining cells for the screen. Divide the cells into two groups: a vehicle-treated control group and an MRTX1133-treated group.
-
Treat the cells with a pre-determined sub-lethal concentration of MRTX1133 (e.g., 25 nM) or vehicle control.
-
Culture the cells for a defined period (e.g., 10-14 days), passaging as necessary and maintaining the drug or vehicle treatment.
-
-
Genomic DNA Extraction and sgRNA Amplification:
-
At the end of the screen, harvest the cells from both the control and MRTX1133-treated populations.
-
Extract genomic DNA from the T0, control, and treated cell populations.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers specific to the sgRNA cassette.
-
-
Next-Generation Sequencing and Data Analysis:
-
Perform deep sequencing of the amplified sgRNA libraries.
-
Align the sequencing reads to the CRISPR library to determine the abundance of each sgRNA in each sample.
-
Analyze the data using software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly depleted in the MRTX1133-treated samples compared to the control samples.
-
Calculate a CRISPR viability score, such as the mean of the log2-transformed fold change of all sgRNAs targeting a specific gene, to rank the synthetic lethal candidates.
-
Protocol 2: Validation of Synthetic Lethal Hits
This protocol describes the validation of candidate synthetic lethal genes identified from the primary CRISPR screen.
Materials:
-
KRAS G12D-mutant cancer cell line
-
Individual sgRNA constructs targeting the candidate gene(s)
-
Non-targeting control sgRNA
-
Lentiviral production reagents
-
MRTX1133
-
Reagents for cell viability assays (e.g., CellTiter-Glo)
-
Antibodies for immunoblot analysis
Procedure:
-
Generate Stable Knockout Cell Lines:
-
Individually transduce the KRAS G12D-mutant cancer cells with lentivirus carrying sgRNAs targeting the candidate gene or a non-targeting control sgRNA.
-
Select for transduced cells using puromycin.
-
Verify the knockout of the target gene by immunoblot analysis or sequencing.
-
-
Cell Viability Assays:
-
Plate the knockout and control cell lines in 96-well plates.
-
Treat the cells with a dose range of MRTX1133.
-
After a set incubation period (e.g., 72 hours), measure cell viability using a suitable assay (e.g., CellTiter-Glo).
-
Compare the IC50 values of MRTX1133 in the knockout cells versus the control cells. A significant decrease in the IC50 in the knockout cells validates the synthetic lethal interaction.
-
-
Colony Formation Assays:
-
Plate a low density of knockout and control cells.
-
Treat the cells with a low concentration of MRTX1133 or vehicle control.
-
Allow the cells to grow for 10-14 days until colonies are visible.
-
Stain the colonies with crystal violet and quantify the colony formation. A significant reduction in colony formation in the MRTX1133-treated knockout cells compared to the controls further validates the synthetic lethal interaction.
-
Visualizations
Caption: KRAS G12D Signaling Pathway and MRTX1133 Mechanism of Action.
Caption: Experimental Workflow for a CRISPR-Based Synthetic Lethality Screen.
References
- 1. letswinpc.org [letswinpc.org]
- 2. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Inhibition of KRASG12D and Pan-ERBB Is Synergistic in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.addgene.org [media.addgene.org]
- 5. verastem.com [verastem.com]
Revolutionizing Cancer Therapy: Pharmacokinetic Analysis of Oral MRTX1133 Prodrug Formulations
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the field of oncology and pharmacology.
Abstract: MRTX1133, a potent and selective noncovalent inhibitor of KRASG12D, has shown significant promise in preclinical models of KRASG12D-mutant cancers. However, its clinical development as an oral therapeutic has been hampered by poor gastrointestinal absorption and low oral bioavailability.[1][2][3] This document provides a detailed overview and experimental protocols for the pharmacokinetic analysis of novel oral prodrug formulations of MRTX1133 designed to overcome these limitations. We present a comprehensive summary of pharmacokinetic data for MRTX1133 and its leading prodrug candidate, Prodrug 9, and detail the methodologies for in vivo evaluation, bioanalytical sample analysis, and relevant signaling pathway considerations.
Introduction
The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and lung cancers. MRTX1133 specifically targets the KRASG12D mutant protein, locking it in an inactive state and thereby inhibiting downstream tumorigenic signaling.[1][4] Despite its high potency and selectivity, MRTX1133 exhibits an oral bioavailability of less than 1% in preclinical models, necessitating the development of prodrug strategies to enhance its therapeutic potential.[1] This application note focuses on the pharmacokinetic evaluation of these prodrugs, providing researchers with the necessary protocols and data to advance the development of orally bioavailable KRASG12D inhibitors.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of MRTX1133 and its prodrugs following oral administration in preclinical models.
Table 1: Pharmacokinetic Parameters of MRTX1133 in Mice. [1]
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| MRTX1133 | 10 | - | - | 96 | 1.3 |
| MRTX1133 | 30 | - | - | 102 | 0.5 |
Table 2: Pharmacokinetic Parameters of MRTX1133 Delivered via Prodrug 9 in Mice. [1]
| Prodrug | Dose (mg/kg, molar equivalent to MRTX1133) | Cmax of MRTX1133 (ng/mL) | Tmax of MRTX1133 (h) | AUC of MRTX1133 (ng·h/mL) | Bioavailability of MRTX1133 (%) |
| Prodrug 9 | 10 | - | - | 1501 | 7.9 |
| Prodrug 9 | 30 | - | - | 4414 | - |
| Prodrug 9 | 100 | >100 (sustained for >8h) | - | - | - |
Table 3: Pharmacokinetic Parameters of MRTX1133 in Rats. [5]
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | t1/2 (h) | Bioavailability (%) |
| Oral | 25 | 129.90 ± 25.23 | 45 | 1.12 ± 0.46 | 2.92 |
| Intravenous | 5 | - | - | 2.88 ± 1.08 | - |
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol outlines the procedure for evaluating the oral bioavailability of MRTX1133 and its prodrugs in a mouse model.
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
MRTX1133 and Prodrug formulations
-
Dosing vehicle (e.g., 0.5% methylcellulose in water, or a lipid-based formulation)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least 3 days prior to the experiment.
-
Dosing Formulation Preparation: Prepare a homogenous suspension or solution of the test compound (MRTX1133 or prodrug) in the selected vehicle at the desired concentration.
-
Dosing:
-
Fast mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Administer the dosing formulation via oral gavage at a specified volume (e.g., 10 mL/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 20-30 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect samples into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes.
-
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
Bioanalytical Method: UHPLC-MS/MS
This protocol provides a general framework for the quantification of MRTX1133 in plasma samples using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Materials and Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer
-
C18 analytical column
-
Acetonitrile (ACN)
-
Formic acid
-
Ultrapure water
-
MRTX1133 reference standard
-
Internal standard (IS)
-
Plasma samples from the in vivo study
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 20 µL of plasma, add 80 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new plate or vial for injection.
-
-
UHPLC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for MRTX1133 and the internal standard.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of MRTX1133 reference standard into blank plasma.
-
Process the calibration standards and quality control (QC) samples alongside the study samples.
-
Quantify the concentration of MRTX1133 in the unknown samples by interpolating from the calibration curve.
-
Visualizations
KRAS Signaling Pathway
The following diagram illustrates the KRAS signaling pathway, which is constitutively activated by the G12D mutation and inhibited by MRTX1133.
Caption: The KRAS signaling pathway and the mechanism of MRTX1133 inhibition.
Experimental Workflow
The diagram below outlines the key steps in the pharmacokinetic analysis of MRTX1133 oral prodrug formulations.
Caption: Experimental workflow for pharmacokinetic analysis of MRTX1133 prodrugs.
Conclusion
The development of oral prodrugs for MRTX1133, such as Prodrug 9, represents a significant step forward in targeting KRASG12D-mutant cancers.[1][2][6] The protocols and data presented in this application note provide a framework for the continued preclinical and clinical evaluation of these promising therapeutic agents. The enhanced oral bioavailability achieved with prodrug formulations has the potential to translate into effective and convenient treatment options for patients with KRASG12D-driven malignancies.
References
- 1. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Detecting pERK Inhibition by MRTX1133 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the inhibitory effect of MRTX1133 on the phosphorylation of Extracellular Signal-Regulated Kinase (ERK) using Western blotting. MRTX1133 is a potent and selective non-covalent inhibitor of the KRAS G12D mutation, which is prevalent in various cancers, including pancreatic and colorectal cancers.[1][2] The KRAS G12D mutation leads to constitutive activation of downstream signaling pathways, most notably the RAF/MEK/ERK (MAPK) pathway, driving tumor cell proliferation and survival.[1] Inhibition of this pathway by MRTX1133 can be effectively monitored by quantifying the levels of phosphorylated ERK (pERK). This application note includes a comprehensive experimental protocol, data presentation guidelines, and visual representations of the signaling pathway and experimental workflow.
Introduction
The KRAS oncogene is one of the most frequently mutated genes in human cancers.[3] The G12D mutation in KRAS impairs its intrinsic GTPase activity, locking the protein in an active, GTP-bound state.[1] This leads to the persistent activation of downstream signaling cascades, including the RAF/MEK/ERK pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[1]
MRTX1133 is a novel small molecule inhibitor that specifically and non-covalently targets the KRAS G12D mutant protein.[2][3] By binding to the switch-II pocket of KRAS G12D, MRTX1133 prevents its interaction with downstream effectors, thereby inhibiting the activation of the RAF/MEK/ERK pathway.[3][4] A key pharmacodynamic marker of MRTX1133 activity is the reduction of phosphorylated ERK (pERK) levels in tumor cells harboring the KRAS G12D mutation.[1][2][3]
Western blotting is a widely used and reliable technique to detect and quantify changes in protein phosphorylation. This application note provides a step-by-step protocol for treating KRAS G12D mutant cancer cells with MRTX1133 and subsequently performing a Western blot to measure the inhibition of ERK phosphorylation.
Signaling Pathway and Inhibitor Action
The diagram below illustrates the canonical KRAS/MAPK signaling pathway and the mechanism of action of MRTX1133.
Experimental Protocol
This protocol is optimized for the analysis of pERK levels in KRAS G12D mutant pancreatic cancer cell lines such as HPAF-II or AsPC-1.[5]
Materials and Reagents
-
Cell Lines: Human pancreatic cancer cell line with KRAS G12D mutation (e.g., HPAF-II, AsPC-1).
-
MRTX1133: (MedChemExpress or other reputable supplier).
-
Cell Culture Media: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-20% gradient gels), running buffer, and sample loading buffer.
-
Western Blotting: PVDF or nitrocellulose membranes, transfer buffer, and transfer system.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody.
-
Rabbit or mouse anti-total ERK1/2 antibody.
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Experimental Workflow Diagram
Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Seed KRAS G12D mutant cells (e.g., HPAF-II) in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
Optional: To reduce basal pERK levels, serum-starve the cells for 12-24 hours in a low-serum medium (0.5% FBS).
-
Treat cells with varying concentrations of MRTX1133 (e.g., a dose range of 1 nM to 1 µM) and a vehicle control (DMSO) for a specified time (e.g., 3, 6, or 24 hours).[6]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane. For pERK (42/44 kDa), a wet transfer at 100V for 60-90 minutes is generally effective.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Using BSA is recommended over non-fat milk to avoid cross-reactivity with phospho-specific antibodies.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody (typically diluted 1:1000 to 1:2000 in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (typically diluted 1:5000 to 1:10,000 in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an anti-total ERK1/2 antibody.
-
Quantify the band intensities using densitometry software. The pERK signal should be normalized to the total ERK signal for each sample.
-
Data Presentation
Quantitative data from Western blot analysis should be summarized in a table for clear comparison. The table should include the cell line, MRTX1133 concentration, and the resulting inhibition of pERK. IC50 values for pERK inhibition and cell viability provide a concise summary of the inhibitor's potency.
| Cell Line | KRAS Mutation | MRTX1133 IC50 (pERK Inhibition) | MRTX1133 IC50 (Cell Viability) | Reference |
| AGS | G12D | 2 nM | 6 nM | [1] |
| AsPc-1 | G12D | ~5 nM (median) | Not specified | [7] |
| SW1990 | G12D | ~5 nM (median) | 7-10 nM | [7] |
| HPAF-II | G12D | Not specified | >1,000 nM | [3] |
| PANC-1 | G12D | Not specified | >5,000 nM | [3] |
Note: IC50 values can vary depending on the assay conditions and cell line.
Logical Relationship Diagram
Conclusion
This application note provides a comprehensive guide for the detection of pERK inhibition by MRTX1133 using Western blotting. By following this detailed protocol, researchers can reliably assess the pharmacodynamic effects of MRTX1133 on the KRAS/MAPK signaling pathway in KRAS G12D mutant cancer cells. The provided diagrams and data presentation format are intended to facilitate experimental design, execution, and interpretation of results. Accurate and reproducible measurement of pERK inhibition is crucial for the preclinical and clinical development of KRAS-targeted therapies like MRTX1133.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving MRTX1133 solubility in aqueous buffers for cell culture.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of MRTX1133 in aqueous buffers for cell culture experiments. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and solubility data to ensure the successful application of this potent KRAS G12D inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when preparing MRTX1133 for cell culture experiments?
A1: The primary challenge with MRTX1133 is its poor solubility in aqueous solutions. The molecule has inherent physicochemical properties that limit its solubility in cell culture media, which can lead to precipitation and inaccurate experimental results.[1][2] Its low oral bioavailability in vivo is also attributed to this poor absorption.[2][3]
Q2: What is the recommended solvent for creating a high-concentration stock solution of MRTX1133?
A2: Dimethyl sulfoxide (DMSO) is the universally recommended solvent for preparing high-concentration stock solutions of MRTX1133.[4][5][6][7][8][9] Solubility in DMSO is reported to be as high as 100 mg/mL (166.49 mM), though values of 50 mg/mL (83.25 mM) and 250 mg/mL (416.23 mM) have also been noted.[4][5][6][7][8][9][10] It is advisable to use fresh, anhydrous DMSO as moisture can reduce the compound's solubility.[9]
Q3: How should I properly store MRTX1133 powder and stock solutions?
A3:
-
Powder: MRTX1133 powder should be stored at -20°C for long-term stability (up to 3 years).[5][9]
-
Stock Solutions in DMSO: For optimal stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7][11] Store these aliquots at -80°C for up to 6 months to a year, or at -20°C for up to 1 month.[5][7][9]
Q4: My MRTX1133 precipitated when I diluted the DMSO stock in my aqueous cell culture medium. What went wrong and how can I fix it?
A4: Precipitation upon dilution into aqueous media is a common issue due to the poor water solubility of MRTX1133. This often happens if the concentration of the DMSO stock is too high or if the dilution is performed too rapidly. To prevent this, it is recommended to perform a stepwise dilution.[11] Additionally, ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[11]
Q5: What is the mechanism of action for MRTX1133?
A5: MRTX1133 is a potent, selective, and non-covalent inhibitor of the KRAS G12D mutant protein.[1][4] It binds to KRAS G12D in both its active (GTP-bound) and inactive (GDP-bound) states.[5][10][12] This binding prevents downstream signaling through pathways like the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, thereby inhibiting the proliferation and survival of cancer cells harboring the KRAS G12D mutation.[13][14]
Troubleshooting Guide
Problem 1: I need to use a higher concentration of MRTX1133 in my cell culture, but the DMSO concentration is becoming toxic to my cells.
-
Solution: While DMSO is the primary solvent, for specific applications requiring higher compound concentrations, you might explore formulations using co-solvents, though these are more commonly used for in vivo studies. Formulations containing PEG300, Tween-80, or Captisol have been used.[4][5][15] However, it is crucial to first establish a vehicle control to test the toxicity of any new formulation on your specific cell line. For most in vitro work, optimizing the DMSO-based protocol is the standard approach.
Problem 2: Even with slow, stepwise dilution, I see fine precipitates forming over time in my final working solution.
-
Solution: This may indicate that the concentration of MRTX1133 is exceeding its solubility limit in the final aqueous medium. Consider the following:
-
Reduce the Final Concentration: If your experimental design allows, use a lower final concentration of MRTX1133. The IC50 for inhibiting ERK phosphorylation and cell viability in sensitive cell lines is in the low nanomolar range (e.g., 2-6 nM for AGS cells).[1][4][7]
-
Prepare Freshly: Prepare the final working solution immediately before adding it to the cells.[9] The stability of the compound in the aqueous medium may be limited.
-
Sonication: For preparing the initial high-concentration DMSO stock, sonication is sometimes recommended to ensure complete dissolution.[4] This ensures you are starting with a fully dissolved stock before the serial dilution.
-
Problem 3: My experimental results are inconsistent across different batches.
-
Solution: Inconsistency can arise from several factors related to compound handling:
-
Stock Solution Stability: Avoid repeated freeze-thaw cycles of your main stock solution by preparing single-use aliquots.[7][11]
-
Accurate Pipetting: Given the high potency of MRTX1133, accurate serial dilutions are critical. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Batch-to-Batch Variation: While suppliers test for purity, slight variations between batches of the compound can occur.[10][16] It is good practice to qualify a new batch with a simple dose-response assay to ensure it performs consistently with previous batches.
-
Quantitative Data Summary
The solubility of MRTX1133 can vary slightly between suppliers and batches. The following table summarizes the reported solubility data in the most common solvent, DMSO.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Supplier/Source |
| DMSO | 250 mg/mL | 416.23 mM | TargetMol[4] |
| DMSO | 100 mg/mL | 166.49 mM | Selleck Chemicals[9][10] |
| DMSO | 50 mg/mL | 83.25 mM | MedChemExpress[5] |
| DMSO | 50 mg/mL | - | Cayman Chemical[6][8] |
| DMSO | 50 mg/mL | - | GlpBio[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM MRTX1133 Stock Solution in DMSO
Objective: To prepare a high-concentration, stable stock solution of MRTX1133 for long-term storage and subsequent dilution.
Materials:
-
MRTX1133 powder (Molecular Weight: ~600.63 g/mol )[5]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
Methodology:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of MRTX1133. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 600.63 g/mol * 1000 mg/g = 6.0063 mg.
-
-
Weighing: Carefully weigh out approximately 6 mg of MRTX1133 powder and record the exact weight.
-
Dissolving: Add the corresponding volume of sterile DMSO to the powder. For example, if you weighed exactly 6.01 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly for 2-3 minutes to ensure complete dissolution. If needed, sonicate the vial for a few minutes in a water bath to aid dissolution.[4]
-
Aliquoting: Dispense the stock solution into single-use, sterile aliquots (e.g., 10-20 µL per tube). This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year).[9]
Protocol 2: Preparation of a Working Solution for Cell Culture
Objective: To dilute the high-concentration DMSO stock solution into cell culture medium to achieve the desired final concentration while minimizing precipitation and solvent toxicity.
Methodology:
-
Thaw Stock: Thaw one aliquot of the 10 mM MRTX1133 stock solution at room temperature.
-
Intermediate Dilution (Recommended): Perform at least one intermediate dilution step in sterile DMSO or cell culture medium. For example, dilute the 10 mM stock 1:100 in complete cell culture medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate solution to your cell culture plates containing the final volume of medium to achieve your target concentration (e.g., 1 nM, 10 nM, 100 nM).
-
Example: To achieve a final concentration of 10 nM in a well containing 2 mL of medium, add 0.2 µL of the 100 µM intermediate solution.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to control wells. The final DMSO concentration should ideally be less than 0.5%.[11]
-
Immediate Use: Add the freshly prepared working solution to your cells immediately.
Visualizations
Experimental Workflow
The following diagram illustrates the recommended workflow for preparing MRTX1133 working solutions for cell culture experiments.
Caption: Workflow for MRTX1133 solution preparation.
Signaling Pathway
This diagram illustrates the inhibitory action of MRTX1133 on the KRAS G12D signaling cascade.
Caption: MRTX1133 inhibits the oncogenic KRAS G12D pathway.
References
- 1. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 2. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MRTX1133 | KRAS G12D inhibitor | TargetMol [targetmol.com]
- 5. lifetechindia.com [lifetechindia.com]
- 6. caymanchem.com [caymanchem.com]
- 7. glpbio.com [glpbio.com]
- 8. MRTX-1133 | CAS 2621928-55-8 | Cayman Chemical | Biomol.com [biomol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. medkoo.com [medkoo.com]
- 13. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Efficacy of a Small-Molecule Inhibitor of KrasG12D in Immunocompetent Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
MRTX1133 degradation in formic acid solutions over time.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of MRTX1133, with a specific focus on its degradation in formic acid solutions over time. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and analysis of MRTX1133 in formic acid solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of MRTX1133 peak intensity or area in LC-MS analysis over time. | Degradation of MRTX1133 in the formic acid-containing mobile phase or prepared sample. | 1. Prepare fresh stock and working solutions of MRTX1133 daily. 2. Minimize the time samples are stored in the autosampler. If possible, use a cooled autosampler (4°C). 3. Perform a time-course stability study in your specific formic acid concentration to determine the acceptable window for analysis. |
| Appearance of new, unidentified peaks in the chromatogram. | Formation of degradation products. | 1. If the degradation is significant, consider reducing the concentration of formic acid in your mobile phase or sample diluent, if compatible with your analytical method. 2. Investigate the mass of the new peaks to hypothesize potential degradation pathways (e.g., hydrolysis). 3. Ensure the purity of the formic acid used, as contaminants can accelerate degradation. |
| Inconsistent results in cell-based or in vivo experiments. | Degradation of MRTX1133 in the formulation, leading to a lower effective concentration. | 1. For in vivo experiments, it is recommended to prepare fresh formulations on the same day of use.[1] 2. If using a formic acid-containing vehicle for solubility, assess the stability of MRTX1133 in that specific vehicle over the duration of the experiment. 3. Consider alternative formulation strategies, such as using citrate buffer at pH 5.0 with solubilizing agents like Captisol, which has been used in preclinical studies.[2] |
| Precipitation of MRTX1133 from solution. | Poor solubility or pH-dependent solubility changes. | 1. Ensure the concentration of MRTX1133 is below its solubility limit in the chosen solvent. 2. While formic acid can aid in solubilizing some compounds, it can also affect the ionization state and solubility of others. Experiment with different concentrations of formic acid or alternative acids. 3. Sonication may be recommended to aid dissolution in solvents like DMSO.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for MRTX1133 stock solutions?
A1: For long-term storage, MRTX1133 powder should be stored at -20°C for up to three years.[3] In solvent, stock solutions can be stored at -80°C for up to one year.[3] For shorter periods, storage at -20°C for one month or -80°C for six months is also suggested.[1]
Q2: Is MRTX1133 stable in formic acid solutions used for LC-MS?
Q3: How should I prepare MRTX1133 solutions for in vivo studies?
A3: It is recommended to prepare fresh solutions for in vivo experiments on the day of use to ensure accurate dosing.[1] Various formulations have been used, including suspensions in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] Another formulation described is a solution in 10% Captisol in 50 mM citrate buffer at pH 5.0.[2]
Q4: Has the stability of MRTX1133 been evaluated under different conditions?
A4: Yes, the stability of MRTX1133 has been assessed in rat plasma and tissue homogenates under various conditions. The results indicate good stability for short-term storage at room temperature (25°C for 6 hours), post-processing storage (4°C for 24 hours), long-term storage (-80°C for 14 days), and after three freeze-thaw cycles.[4][5]
Quantitative Data Summary
The following tables summarize the known stability data for MRTX1133 in biological matrices.
Table 1: Stability of MRTX1133 in Rat Plasma and Homogenates
| Condition | Duration | Temperature | Stability | Reference |
| Short-Term | 6 hours | 25°C | Stable | [4][5] |
| Post-Processing | 24 hours | 4°C | Stable | [4][5] |
| Long-Term | 14 days | -80°C | Stable | [4][5] |
| Freeze-Thaw | 3 cycles | -20°C to 25°C | Stable | [4][5] |
Note: "Stable" is defined as having an accuracy of 85%–115% and a relative standard deviation (RSD) of ±15% when compared to freshly prepared samples.[4]
Experimental Protocols
Protocol: Assessment of MRTX1133 Stability in Formic Acid Solution
This protocol outlines a general procedure to determine the stability of MRTX1133 in a specific formic acid solution over time using LC-MS.
-
Preparation of Stock Solution:
-
Prepare a stock solution of MRTX1133 in an appropriate organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
-
Preparation of Test Solution:
-
Dilute the MRTX1133 stock solution with the formic acid solution of interest (e.g., 0.1% formic acid in 50:50 acetonitrile:water) to a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).
-
-
Time-Course Analysis:
-
Immediately after preparation (T=0), inject the test solution into the LC-MS system and record the peak area of the MRTX1133 parent ion.
-
Store the remaining test solution at the desired temperature (e.g., room temperature or 4°C).
-
Inject the test solution at subsequent time points (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
-
Data Analysis:
-
Calculate the percentage of MRTX1133 remaining at each time point relative to the initial peak area at T=0.
-
Plot the percentage of MRTX1133 remaining versus time to visualize the degradation profile.
-
Monitor the chromatograms for the appearance and increase of any new peaks, which may correspond to degradation products.
-
Visualizations
Caption: Workflow for assessing MRTX1133 stability.
Caption: MRTX1133 inhibition of the KRAS(G12D) pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. MRTX1133 | KRAS G12D inhibitor | TargetMol [targetmol.com]
- 4. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS [frontiersin.org]
Technical Support Center: Troubleshooting MRTX1133 Experimental Variability
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues and sources of variability in experiments involving the KRAS G12D inhibitor, MRTX1133.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Variability in Cell Viability (IC50) Assays
Q1: We are observing significant well-to-well and experiment-to-experiment variability in our IC50 values for MRTX1133. What are the potential causes and how can we troubleshoot this?
A1: Inconsistent IC50 values are a frequent challenge in cell-based assays. Several factors can contribute to this variability. Below is a breakdown of potential causes and solutions:
-
Cell Line Integrity and Passage Number:
-
Problem: Cancer cell lines can exhibit genetic and phenotypic drift over time and with increasing passage numbers, which can alter their sensitivity to inhibitors.[1]
-
Troubleshooting:
-
-
Reagent Quality and Handling:
-
Problem: The stability and handling of MRTX1133 can impact its potency.
-
Troubleshooting:
-
Ensure the inhibitor stock solution is properly stored according to the manufacturer's instructions (typically -20°C or -80°C) and has not degraded.[2][3][4]
-
Prepare fresh dilutions from a concentrated stock for each experiment.[1] Aliquot the stock solution to minimize freeze-thaw cycles.[1]
-
Use high-quality, fresh cell culture media and supplements.
-
-
-
Assay Conditions:
-
Problem: Variations in cell seeding density, assay duration, and plate uniformity can lead to inconsistent results.
-
Troubleshooting:
-
Cell Seeding Density: Optimize and maintain a consistent cell seeding density for all experiments.[5] Higher densities can sometimes lead to increased resistance.[5] Ensure cells are in the exponential growth phase at the time of treatment.[1]
-
Edge Effects: Minimize "edge effects" on multi-well plates by not using the outer wells for experimental data or by filling them with sterile PBS or media.
-
Incubation Time: Standardize the duration of drug exposure.
-
Serum Concentration: Growth factors in serum can activate receptor tyrosine kinases (RTKs) and contribute to resistance.[5] Consider performing assays in low-serum conditions.[5]
-
-
-
Biological Heterogeneity:
-
Problem: Some cell lines may exhibit intrinsic resistance or develop acquired resistance to MRTX1133.[6]
-
Troubleshooting:
-
Be aware of the potential for resistance. Certain pancreatic and colorectal cancer cell lines show intrinsic or acquired resistance.[6]
-
If resistance is suspected, consider investigating downstream signaling pathways to confirm target engagement (see Issue 2).
-
-
Issue 2: Inconsistent or Unexpected Western Blot Results
Q2: We are not observing a consistent decrease in phosphorylated ERK (p-ERK) levels by Western blot after MRTX1133 treatment. Why might this be happening?
A2: Western blotting for p-ERK is a key readout for MAPK pathway inhibition. A lack of consistent p-ERK reduction can be due to several factors:
-
Timing of Analysis:
-
Problem: Feedback reactivation of the MAPK pathway can occur rapidly.[5]
-
Troubleshooting: Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to capture the initial inhibition and any subsequent rebound of p-ERK.[5] MRTX1133 has been shown to cause prominent pERK inhibition at 1 and 6 hours, with partial rebound by 12 hours in some models.[2]
-
-
Inhibitor Concentration:
-
Problem: The concentration of MRTX1133 may be insufficient to achieve complete target engagement in your specific cell model.
-
Troubleshooting: Titrate the inhibitor concentration to determine the optimal dose for maximal p-ERK inhibition.[5]
-
-
Feedback Loops and Bypass Pathways:
-
Technical Execution:
-
Problem: Suboptimal sample preparation or Western blot technique can lead to unreliable results.
-
Troubleshooting:
-
Use a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.[5]
-
Ensure the primary antibodies for p-ERK and total ERK are validated and working correctly by running appropriate controls.[5]
-
Normalize p-ERK levels to total ERK and a loading control (e.g., β-actin or GAPDH).
-
-
Issue 3: Variable Anti-Tumor Efficacy in In Vivo Models
Q3: We are observing inconsistent tumor growth inhibition or regression in our xenograft or syngeneic models treated with MRTX1133. What could be the cause?
A3: In vivo experiments are complex and subject to multiple sources of variability.
-
Pharmacokinetics and Bioavailability:
-
Problem: MRTX1133 has low oral bioavailability.[9][10][11] Inconsistent administration or formulation can lead to variable drug exposure. High pharmacokinetic variability has been noted for this compound.[12]
-
Troubleshooting:
-
For intraperitoneal (IP) administration, ensure consistent injection technique.
-
If using oral administration, be aware of the very low bioavailability (around 0.5-2.92% in preclinical models) and consider using a prodrug formulation if available and appropriate for the study.[9][10][11]
-
Formulate MRTX1133 consistently. For example, some studies use 10% Captisol in citrate buffer.[13]
-
-
-
Model-Specific Differences:
-
Problem: The anti-tumor activity of MRTX1133 can be model-dependent. A subset of models may be less sensitive, exhibiting stable disease or tumor growth inhibition rather than regression.[2] Efficacy can also be tissue-specific; for instance, MRTX1133 was effective in a pancreatic cancer model but not in lung cancer cells with the same KRAS mutation.[14][15]
-
Troubleshooting:
-
Thoroughly characterize your in vivo model, including the genetic background beyond the KRAS G12D mutation. Co-mutations in genes like CDKN2A or lower PTEN expression have been associated with reduced anti-tumor activity, although not always reaching statistical significance.[2]
-
Be aware that responses can differ between cell-line-derived xenografts (CDX), patient-derived xenografts (PDX), and syngeneic models.
-
-
-
Tumor Microenvironment (TME):
-
Problem: The TME can influence drug response. For example, diet-induced obesity has been shown to impact the efficacy of MRTX1133 in murine models by promoting an immunosuppressive TME.[13]
-
Troubleshooting:
-
Standardize animal husbandry conditions, including diet.
-
In immunocompetent models, consider analyzing the immune cell infiltrate in the tumor, as MRTX1133 has been shown to increase T-cell infiltration.[16] This suggests that the immune system plays a role in its efficacy.
-
-
Data Presentation
Table 1: In Vitro Potency of MRTX1133 in Various Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) | Reference |
| AsPC-1 | Pancreatic | G12D | 7-10 | [17] |
| SW1990 | Pancreatic | G12D | 7-10 | [17] |
| HPAF-II | Pancreatic | G12D | >1,000 | [18] |
| PANC-1 | Pancreatic | G12D | >5,000 | [18] |
| MIA PaCa-2 | Pancreatic | G12C | 149 | [17] |
| AGS | Gastric | G12D | 6 | [19] |
| LS513 | Colorectal | G12D | >100 | [18] |
| SNU-C2B | Colorectal | G12D | >5,000 | [18] |
| MKN1 | Gastric | WT (amplified) | >3,000 (>500-fold selective) | [19] |
Note: IC50 values can vary based on assay conditions (e.g., 2D vs. 3D culture, incubation time). The data presented here is for comparative purposes.
Table 2: Pharmacokinetic Parameters of MRTX1133 in Preclinical Models
| Species | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| Rat | Oral | 25 | 129.90 ± 25.23 | 1.12 ± 0.46 | 2.92 | [11][20] |
| Rat | Intravenous | 5 | - | 2.88 ± 1.08 | - | [11][20] |
| Mouse | Oral | 10 | - | - | 1.3 | [9] |
| Mouse | Oral | 30 | - | - | 0.5 | [9][10] |
Experimental Protocols
Protocol 1: Standard Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Inhibitor Treatment:
-
Prepare a serial dilution of MRTX1133 in the appropriate cell culture medium. A 9-point, 3-fold serial dilution with a top concentration of 10 µM is a common starting point.[2]
-
Carefully remove the old medium from the wells and add the medium containing the inhibitor or vehicle control (e.g., DMSO, final concentration ≤0.5%).[2]
-
-
Incubation:
-
Incubate the plate for a standardized period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[18]
-
-
Lysis and Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized data against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for p-ERK Analysis
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of lysis.
-
Treat cells with various concentrations of MRTX1133 or vehicle control for the desired time points (e.g., 1, 6, 12, 24 hours).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[17][21]
-
Incubate the membrane with primary antibodies against p-ERK1/2 (e.g., Thr202/Tyr204) and total ERK1/2 overnight at 4°C, diluted according to the manufacturer's recommendations.[17][21]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[5]
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against a loading control like β-actin or GAPDH.[5]
-
Visualizations
Caption: KRAS signaling pathway and the point of intervention for MRTX1133.
Caption: General experimental workflow for in vitro testing of MRTX1133.
Caption: A logical troubleshooting decision tree for MRTX1133 experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 8. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. MRTX1133 is a potent non-covalent KRAS (G12C) inhibitor with tissue-specific activity | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 15. biorxiv.org [biorxiv.org]
- 16. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing MRTX1133 Dosage for In Vivo Mouse Models of Pancreatic Cancer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MRTX1133 in preclinical mouse models of pancreatic cancer.
Frequently Asked Questions (FAQs)
Q1: What is MRTX1133 and how does it work?
MRTX1133 is a potent, selective, and non-covalent inhibitor of the KRAS G12D mutation, which is a frequent driver of pancreatic ductal adenocarcinoma (PDAC).[1][2] It functions by binding to the switch II pocket of the KRAS G12D protein, locking it in an inactive state.[2][3][4] This prevents the activation of downstream signaling pathways, such as the MAPK pathway, thereby inhibiting cancer cell growth and proliferation.[3][4] MRTX1133 has demonstrated over 1,000-fold selectivity for KRAS G12D compared to wild-type KRAS.[4][5]
Q2: What are the recommended starting doses for MRTX1133 in mouse models of pancreatic cancer?
Based on preclinical studies, a frequently effective dose is 30 mg/kg administered twice daily (BID) via intraperitoneal (IP) injection .[6][7] This dosage has been shown to induce tumor regression in xenograft models without significant toxicity.[6][7] Dose-dependent anti-tumor activity has been observed, with lower doses (e.g., 3 mg/kg and 10 mg/kg BID IP) resulting in tumor growth inhibition and regressions, respectively.[3]
Q3: What is the optimal route of administration for MRTX1133?
Intraperitoneal (IP) injection is the most commonly reported and effective route of administration in preclinical mouse studies.[3][6][7] MRTX1133 has low oral bioavailability, which limits the efficacy of oral gavage.[8][9] To address this, orally bioavailable prodrugs of MRTX1133 have been developed.[8][10][11]
Q4: What are the expected outcomes of MRTX1133 treatment in pancreatic cancer mouse models?
Treatment with MRTX1133 has been shown to lead to significant, dose-dependent tumor regression in various pancreatic cancer models, including cell-line derived xenografts, patient-derived xenografts, and genetically engineered mouse models.[5][6][12] In some cases, near-complete responses and tumor regression of over 85% have been observed.[6] The efficacy of MRTX1133 is enhanced in immunocompetent models, where it can lead to complete or near-complete remissions.[6]
Q5: Is MRTX1133 effective as a monotherapy, or should it be used in combination with other agents?
While MRTX1133 has shown significant efficacy as a monotherapy, combination strategies can enhance its anti-tumor effects and overcome potential resistance mechanisms.[1][13][14][15] Synergistic effects have been reported with:
-
MEK inhibitors (e.g., avutometinib): This combination has been shown to synergistically suppress cell growth and induce apoptosis.[1][16]
-
BCL2 inhibitors (e.g., venetoclax): MRTX1133 increases the levels of the pro-apoptotic protein BIM, sensitizing cancer cells to venetoclax.[13][14]
-
Pan-ERBB inhibitors (e.g., afatinib): This combination can overcome acquired resistance by targeting EGFR feedback activation.[17]
-
Immune checkpoint inhibitors: In immunocompetent models, combining MRTX1133 with anti-CTLA-4 and anti-PD-1 antibodies has been shown to eradicate PDAC and extend overall survival.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Suboptimal tumor growth inhibition or regression. | Inadequate dosage. | Increase the dose of MRTX1133. A dose of 30 mg/kg BID via IP injection has shown robust efficacy in multiple studies.[3][6] |
| Poor drug exposure due to administration route. | Switch to intraperitoneal (IP) injection if using oral gavage, as MRTX1133 has low oral bioavailability.[8][9] Consider using a validated oral prodrug if available.[10][11] | |
| Intrinsic or acquired resistance. | Consider combination therapy. Feedback activation of the EGFR/HER2 pathway is a known resistance mechanism; combining with a pan-ERBB inhibitor like afatinib may be effective.[17] Combination with a BCL2 inhibitor like venetoclax can also enhance efficacy and overcome resistance.[13][14] | |
| Signs of toxicity in mice (e.g., significant weight loss, lethargy). | Dose is too high for the specific mouse strain or model. | Reduce the dosage of MRTX1133. While 30 mg/kg BID is generally well-tolerated, individual model sensitivities can vary. Monitor animal health closely. |
| Issues with vehicle or formulation. | Ensure the vehicle is appropriate and well-tolerated. A common vehicle for MRTX1133 is 10% Captisol in 50 mM citrate buffer (pH 5.0).[7] Prepare fresh formulations regularly. | |
| Tumor regrowth after an initial response. | Development of acquired resistance. | Investigate mechanisms of resistance, such as feedback activation of compensatory signaling pathways.[17] Consider initiating combination therapy with an agent that targets the identified resistance mechanism. |
| Insufficient treatment duration. | Extend the duration of treatment. Some studies have treated for up to 28 days.[6] |
Quantitative Data Summary
Table 1: In Vivo Efficacy of MRTX1133 Monotherapy in Pancreatic Cancer Xenograft Models
| Mouse Model | MRTX1133 Dose and Administration | Tumor Growth Inhibition/Regression | Reference |
| HPAC Xenograft | 30 mg/kg BID, IP | 85% regression | [6] |
| Panc 04.03 Xenograft | 3 mg/kg BID, IP | 94% growth inhibition | [3] |
| Panc 04.03 Xenograft | 10 mg/kg BID, IP | -62% regression | [3] |
| Panc 04.03 Xenograft | 30 mg/kg BID, IP | -73% regression | [3] |
| MIA PaCa-2 Xenograft | 30 mg/kg BID, IP | Significantly lower rate of tumor growth compared to vehicle | [7] |
Table 2: Pharmacokinetic Parameters of MRTX1133 in Mice
| Parameter | Value | Administration Route | Reference |
| Bioavailability | 1.3% | 10 mg/kg, Oral | [8] |
| Bioavailability | 0.5% | 30 mg/kg, Oral | [8][9] |
| Half-life | >50 hours | Not specified | [4] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Pancreatic Cancer Xenograft Model
-
Cell Culture and Implantation:
-
Culture a human pancreatic cancer cell line with a KRAS G12D mutation (e.g., HPAC, Panc 04.03, MIA PaCa-2) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment and control groups.
-
Prepare MRTX1133 formulation. A common vehicle is 10% Captisol in 50 mM citrate buffer (pH 5.0).[7]
-
Administer MRTX1133 or vehicle control via intraperitoneal (IP) injection at the desired dose and schedule (e.g., 30 mg/kg BID).
-
-
Monitoring and Data Collection:
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly).
-
Monitor mouse body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies, histology).
-
-
Data Analysis:
-
Calculate tumor growth inhibition or regression for the treatment group compared to the control group.
-
Statistically analyze the differences between groups.
-
Visualizations
Caption: MRTX1133 inhibits both inactive and active forms of KRAS G12D.
Caption: Workflow for an in vivo efficacy study of MRTX1133.
Caption: Troubleshooting logic for suboptimal MRTX1133 efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 5. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combination Therapy May Improve Treatment Response in Pancreatic Cancer - News Center [news.feinberg.northwestern.edu]
- 14. Targeting BCL2 with Venetoclax Enhances the Efficacy of the KRASG12D Inhibitor MRTX1133 in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Resistance to the KRASG12D Inhibitor MRTX1133 is Associated with Increased Sensitivity to BET Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combination Therapy of Avutometinib and MRTX1133 Synergistically Suppresses Cell Growth by Inducing Apoptosis in KRASG12D-Mutated Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
minimizing off-target effects of MRTX1133 in cellular assays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using MRTX1133 in cellular assays. Our goal is to help you minimize off-target effects and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is MRTX1133 and what is its primary mechanism of action?
A1: MRTX1133 is a potent, selective, and non-covalent inhibitor of the KRAS G12D mutant protein.[1][2][3] It functions by binding to the switch II pocket of KRAS G12D, preventing the protein-protein interactions necessary for the activation of downstream signaling pathways, such as the MAPK pathway.[2][4] This inhibition is achieved by locking the KRAS G12D protein in an inactive state.[5]
Q2: How selective is MRTX1133 for KRAS G12D over wild-type KRAS and other mutants?
A2: MRTX1133 exhibits high selectivity for KRAS G12D. It has been reported to be over 700 to 1,000 times more selective for KRAS G12D compared to wild-type KRAS (KRAS WT).[1][4][6] While its primary target is KRAS G12D, some studies have shown it can have activity against other KRAS mutants, though with lower potency.[7] Its selectivity is attributed to a non-conserved histidine residue (H95) present in KRAS but not in HRAS or NRAS.[7]
Q3: What are the typical concentrations of MRTX1133 used in cellular assays?
A3: The effective concentration of MRTX1133 in cellular assays is typically in the low nanomolar range. IC50 values for inhibition of ERK1/2 phosphorylation and cell viability in KRAS G12D-mutant cell lines are generally around 5 nM.[6] For cellular use, a concentration range up to 100 nM is often recommended.[8] However, it is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibition of downstream signaling (e.g., pERK) at the recommended concentrations.
-
Possible Cause 1: Cell Line Authenticity and KRAS G12D Mutation Status.
-
Troubleshooting Step: Confirm the identity of your cell line through short tandem repeat (STR) profiling and verify the presence of the KRAS G12D mutation via sequencing.
-
-
Possible Cause 2: Suboptimal Assay Conditions.
-
Troubleshooting Step: Optimize the treatment duration and serum conditions. A time-course experiment (e.g., 3, 6, 24 hours) is recommended to determine the optimal time point for observing maximal inhibition of pERK.[9] Serum starvation prior to stimulation can sometimes enhance the signaling window.
-
-
Possible Cause 3: Rebound Signaling or Pathway Reactivation.
-
Troubleshooting Step: Investigate potential feedback mechanisms. Inhibition of KRAS G12D can sometimes lead to the reactivation of upstream signaling, such as through EGFR.[5] Consider co-treatment with inhibitors of potential bypass pathways (e.g., EGFR inhibitors) to enhance the effect of MRTX1133.[5][6]
-
Issue 2: I am observing significant cell death or toxicity at concentrations expected to be selective.
-
Possible Cause 1: Off-Target Effects at Higher Concentrations.
-
Troubleshooting Step: Carefully titrate MRTX1133 to determine the lowest effective concentration that inhibits the on-target pathway without inducing widespread toxicity.[10] Compare the dose-response for pERK inhibition with the dose-response for cell viability to identify a therapeutic window.
-
-
Possible Cause 2: Cell Line Sensitivity.
-
Troubleshooting Step: The cellular context can influence sensitivity. Some cell lines may be more dependent on KRAS G12D signaling for survival than others.[9] Consider using a panel of KRAS G12D mutant and wild-type cell lines to confirm that the observed toxicity is specific to the mutant lines.
-
Issue 3: Inhibition of pERK is observed, but there is no effect on cell proliferation.
-
Possible Cause 1: ERK-Independent Survival Pathways.
-
Troubleshooting Step: Your cell line may rely on parallel signaling pathways for survival that are not downstream of the MAPK pathway. Investigate the activation status of other survival pathways, such as the PI3K/AKT pathway.[11] Combination treatments with inhibitors of these pathways may be necessary to see an effect on proliferation.[6]
-
-
Possible Cause 2: Reversible Growth Arrest.
-
Troubleshooting Step: MRTX1133 treatment has been shown to cause reversible growth arrest in some cell lines.[5] Assess markers of cell cycle arrest and apoptosis over a longer time course to distinguish between cytostatic and cytotoxic effects.
-
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of MRTX1133
| Assay Type | Target/Cell Line | IC50 / KD | Selectivity vs. KRAS WT | Reference |
| Biochemical Binding (KD) | KRAS G12D | ~0.2 pM | ~700-fold | [1][6] |
| Biochemical Activity (AlphaLISA IC50) | KRAS G12D | <2 nM | - | [1] |
| pERK Inhibition (Median IC50) | KRAS G12D-mutant cell lines | ~5 nM | >1,000-fold | [6] |
| Cell Viability (AGS cell line) | KRAS G12D | 6 nM | >500-fold | [2][4] |
| pERK Inhibition (AGS cell line) | KRAS G12D | 2 nM | - | [2][4] |
Experimental Protocols
Protocol 1: Western Blot for pERK Inhibition
-
Cell Seeding: Plate KRAS G12D mutant cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): If the basal pERK level is low, serum starve the cells for 4-6 hours in a serum-free medium.
-
MRTX1133 Treatment: Treat cells with a range of MRTX1133 concentrations (e.g., 0.1 nM to 1000 nM) for the desired time (e.g., 3, 6, or 24 hours).[9] Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. Use a loading control like GAPDH or β-actin.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.
-
Analysis: Quantify band intensities and normalize pERK levels to total ERK and the loading control.
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed KRAS G12D mutant and wild-type cells in a 96-well plate.
-
MRTX1133 Treatment: The following day, treat the cells with a serial dilution of MRTX1133 for 72 hours.[12]
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the DMSO control and plot a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 5. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 6. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Probe MRTX1133 | Chemical Probes Portal [chemicalprobes.org]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
Technical Support Center: Addressing MRTX1133 Resistance Mechanisms in Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to the KRAS G12D inhibitor, MRTX1133.
Frequently Asked Questions (FAQs)
Q1: What are the primary categories of acquired resistance to MRTX1133?
A1: Acquired resistance to KRAS G12D inhibitors like MRTX1133 can be broadly categorized into two main types: "on-target" and "off-target" resistance.[1][2] On-target resistance involves alterations to the drug's direct target, the KRAS G12D protein itself, which can prevent the inhibitor from binding effectively.[1] Off-target resistance, also known as bypass mechanisms, occurs when cancer cells activate alternative signaling pathways to circumvent their dependency on KRAS G12D for survival and proliferation.[1][2] A third, less common mechanism is histological transformation, where the tumor changes its cell type.[2][3]
Q2: What specific on-target mutations have been identified that confer resistance to MRTX1133?
A2: While research is ongoing, preclinical studies have identified secondary mutations in the KRAS gene that can lead to MRTX1133 resistance. These mutations can interfere with the binding of the inhibitor to the KRAS G12D protein.[4] Mutations at various codons, including those at positions 12, 68, 95, and 96, have been shown to confer resistance to KRAS G12C inhibitors, and similar mechanisms are anticipated for MRTX1133.[4] Acquired KRAS alterations such as G12D/R/V/W, G13D, Q61H, R68S, H95D/Q/R, and Y96C have been observed in patients who developed resistance to KRAS G12C inhibitors.[4] Additionally, high-level amplification of the KRAS G12D allele can overwhelm the inhibitor.[4][5]
Q3: What are the key "off-target" or bypass pathways activated in MRTX1133-resistant cells?
A3: Several bypass mechanisms have been identified that contribute to MRTX1133 resistance. These often involve the reactivation of downstream signaling pathways or the activation of parallel pathways:
-
Receptor Tyrosine Kinase (RTK) Activation: Upregulation and activation of RTKs such as EGFR, MET, and FGFR can reactivate downstream signaling pathways, bypassing the need for KRAS G12D signaling.[2][3]
-
MAPK Pathway Reactivation: Feedback reactivation of the MAPK signaling pathway is a common resistance mechanism.[2]
-
PI3K/AKT/mTOR Pathway Activation: Activation of the PI3K/AKT/mTOR pathway can promote cell survival and proliferation independently of KRAS G12D signaling.[2]
-
Other Genetic Alterations: Acquired mutations in genes such as NRAS, BRAF, MAP2K1, and RET, as well as oncogenic fusions and loss-of-function mutations in tumor suppressors like NF1 and PTEN, have been identified as bypass resistance mechanisms.[2][4]
Q4: Can the tumor microenvironment contribute to MRTX1133 resistance?
A4: Yes, the tumor microenvironment can play a role in non-mutational resistance to KRAS inhibitors.[5] Factors within the microenvironment can contribute to resistance through various mechanisms, including the promotion of epithelial-to-mesenchymal transition (EMT) and alterations in immune signaling.[2][5]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for MRTX1133 in cell viability assays.
-
Potential Cause: High variability in IC50 values can stem from several factors, including cell line integrity, passage number, seeding density, and assay format (2D vs. 3D).[6] Cancer cell lines can exhibit genetic and phenotypic drift over time and with increasing passage numbers, which can alter their sensitivity to inhibitors.[6]
-
Troubleshooting Steps:
-
Cell Line Authentication: Always use cell lines from a reputable source and perform regular authentication (e.g., STR profiling) to confirm their identity.[6]
-
Consistent Passage Number: Use cells within a consistent and low passage number range for all experiments. It is advisable to thaw a fresh vial of low-passage cells after a defined number of passages.[6]
-
Standardize Seeding Density: Optimize and standardize the cell seeding density to ensure that cells are in the exponential growth phase at the time of treatment. Both overly confluent and sparse cultures can lead to inconsistent results.[6]
-
Assay Consistency: Be consistent with your chosen assay format. If you are using 3D culture models, be aware that this may require re-optimization of the assay.[6]
-
Issue 2: Lack of downstream signaling inhibition (pERK, pAKT) despite MRTX1133 treatment.
-
Potential Cause: This could be due to intrinsic or acquired resistance. Inconsistent downstream signaling can also be a result of technical factors or biological feedback mechanisms.[6]
-
Troubleshooting Steps:
-
Time-Course Experiments: Perform time-course experiments to assess the dynamics of signaling inhibition and potential reactivation. Analyze pERK and pAKT levels at early (e.g., 1, 4, 8 hours) and later (e.g., 24, 48, 72 hours) time points.[6]
-
Investigate Feedback Loops: A lack of sustained pathway inhibition can be due to the activation of feedback loops, often mediated by RTKs like EGFR.[5][6] Consider co-treatment with an inhibitor of the suspected reactivated RTK or an SHP2 inhibitor to block this feedback.[3][6]
-
Confirm On-Target Activity: If possible, use a target engagement assay to confirm that MRTX1133 is binding to KRAS G12D in your experimental system.
-
Screen for Resistance Mutations: If you suspect acquired resistance, sequence the KRAS gene to identify potential secondary mutations that may impair drug binding.[1]
-
Issue 3: My MRTX1133-resistant cell line shows a heterogeneous response to the drug.
-
Potential Cause: Acquired resistance can be a result of multiple subclones emerging with different resistance mechanisms.[7] This can lead to a heterogeneous population of cells with varying degrees of sensitivity to the inhibitor.
-
Troubleshooting Steps:
-
Single-Cell Cloning: To study individual resistance mechanisms, you can isolate single-cell clones from your resistant population and characterize them independently.
-
Single-Cell Sequencing: If resources permit, single-cell RNA sequencing can provide a high-resolution view of the different transcriptional programs and potential resistance mechanisms within the heterogeneous population.[7]
-
Data Presentation
Table 1: In Vitro IC50 Values for MRTX1133 in Various Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) | Reference |
| AGS | Gastric | G12D | 6 | [8] |
| Various | Pancreatic, Colorectal | G12D | >100 to >5,000 | [9] |
| LS513 | Colorectal | G12D | 39 | [10] |
Table 2: Summary of Identified MRTX1133 Resistance Mechanisms
| Resistance Mechanism Category | Specific Alteration | Downstream Effect | Reference |
| On-Target | Secondary KRAS mutations (e.g., at codons 12, 68, 95, 96) | Prevents effective MRTX1133 binding | [4] |
| KRAS G12D gene amplification | Increases target protein level, overwhelming the inhibitor | [4][5] | |
| Off-Target (Bypass) | MET amplification | Reactivation of MAPK/PI3K pathways | [3] |
| Activating mutations in NRAS, BRAF, MAP2K1 | Reactivation of MAPK pathway | [4] | |
| Oncogenic fusions (ALK, RET, BRAF, RAF1, FGFR3) | Activation of alternative signaling pathways | [4] | |
| Loss-of-function mutations in NF1, PTEN | Disinhibition of RAS and PI3K pathways | [4] | |
| Histologic Transformation | Adenocarcinoma to squamous cell carcinoma | Change in cell lineage and dependency | [3] |
Experimental Protocols
Protocol 1: Establishing MRTX1133-Resistant Cell Lines
This protocol provides a general framework for generating drug-resistant cell lines through continuous exposure to incrementally increasing concentrations of the target drug.[11]
-
Initial IC50 Determination: Determine the initial IC50 of MRTX1133 in the parental cancer cell line using a standard cell viability assay (e.g., CellTiter-Glo).
-
Initial Drug Exposure: Culture the parental cells in media containing MRTX1133 at a concentration equal to the IC50.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, increase the concentration of MRTX1133. A starting increase of 1.5–2.0-fold is recommended.[11] If significant cell death occurs, reduce the fold-increase to 1.1–1.5-fold.[11]
-
Iterative Selection: Repeat the dose escalation process over several weeks or months. At each stage, select the cells that survive and proliferate for the next round of dose increase.[11]
-
Cryopreservation: It is crucial to freeze down vials of cells at each successful stage of resistance development. This allows you to return to a previous stage if the cells do not survive a higher drug concentration.[11]
-
Confirmation of Resistance: Once a resistant cell line is established, confirm the shift in sensitivity by performing a dose-response curve and calculating the new IC50 value. A significant increase in the IC50 compared to the parental line indicates the development of resistance.[11]
Protocol 2: RNA-Seq Analysis of Resistant vs. Parental Cell Lines
This protocol outlines a typical workflow for using RNA sequencing to identify transcriptional changes associated with MRTX1133 resistance.[12][13]
-
Sample Preparation: Culture both the parental and MRTX1133-resistant cell lines under their respective standard conditions. For the resistant line, this includes the maintenance concentration of MRTX1133. Harvest the cells and extract high-quality total RNA.
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves poly(A) selection for mRNA, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform. The sequencing depth should be sufficient to detect differentially expressed genes (typically 20-30 million reads per sample for standard bulk RNA-seq).[14]
-
Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.[12]
-
Read Alignment: Align the sequencing reads to a reference genome using an aligner such as STAR.[12]
-
Gene Expression Quantification: Quantify the number of reads mapping to each gene to generate a gene expression count matrix.[12]
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the resistant and parental cell lines.[12]
-
Functional Enrichment Analysis: Perform pathway and gene set enrichment analysis on the list of differentially expressed genes to identify biological pathways that are altered in the resistant cells.
Protocol 3: Assessing Drug Synergy with Combination Therapies
This protocol describes how to evaluate the synergistic effects of MRTX1133 combined with another inhibitor, using common synergy models like the Bliss independence and Highest Single Agent (HSA) models.[9][15]
-
Dose-Response Matrix: Design a dose-response matrix experiment. This involves treating cells with a range of concentrations of MRTX1133 alone, the second drug alone, and all possible combinations of the two drugs at those concentrations.
-
Cell Viability Assay: After a set incubation period (e.g., 72 hours), measure cell viability for all conditions using an appropriate assay.
-
Synergy Calculation: Use a synergy analysis software or package to calculate synergy scores based on established models:
-
Highest Single Agent (HSA) Model: This model defines the expected combination effect as the higher effect of the individual drugs. Any effect greater than this is considered synergy.[9][16]
-
Bliss Independence Model: This model assumes that the two drugs act independently. The expected combined effect is calculated based on the probabilities of each drug having an effect. An observed effect greater than the expected effect indicates synergy.[9][15][17]
-
-
Interpretation of Synergy Scores: Synergy scores are used to classify the interaction as synergistic, additive, or antagonistic. For example, a synergy score greater than 10 is often considered synergistic, between -10 and 10 as additive, and less than -10 as antagonistic.[16]
Mandatory Visualizations
Caption: Simplified KRAS G12D signaling pathway and the mechanism of action of MRTX1133.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 5. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Diverse alterations associated with resistance to KRAS(G12C) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Article recommendations for Resistance to the KRASG12DInhibitor MRTX1133 is Associated with Increased Sensitivity to BET Inhibition | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 9. Searching for Drug Synergy in Complex Dose–Response Landscapes Using an Interaction Potency Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wuxibiology.com [wuxibiology.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.genewiz.com [blog.genewiz.com]
- 13. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 14. alitheagenomics.com [alitheagenomics.com]
- 15. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacology Analysis [lumin.championsoncology.com]
- 17. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
Technical Support Center: Investigating the In Vitro Activity of MRTX1133
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum proteins on the in vitro activity of MRTX1133, a potent and selective KRAS G12D inhibitor.
Frequently Asked Questions (FAQs)
Q1: How do serum proteins in cell culture media affect the apparent potency (IC50) of MRTX1133?
Q2: What is the typical range of serum concentration used in cell-based assays with MRTX1133?
A2: Many published studies utilize standard cell culture conditions, which often include 10% heat-inactivated fetal bovine serum (FBS)[2]. However, for certain experiments, such as those aimed at elucidating direct target engagement without the confounding effects of serum binding or growth factor signaling, serum-starvation or low-serum conditions may be employed.
Q3: Can the presence of growth factors in serum activate alternative signaling pathways that confer resistance to MRTX1133?
A3: Yes, growth factors present in serum can activate receptor tyrosine kinases (RTKs), which in turn can trigger downstream signaling cascades, such as the PI3K/AKT pathway. Activation of these parallel or bypass pathways can potentially lead to resistance to KRAS inhibitors like MRTX1133 by providing alternative survival signals to the cancer cells.
Q4: Should I use heat-inactivated serum for my experiments with MRTX1133?
A4: Yes, it is standard practice to use heat-inactivated serum for cell culture to denature complement proteins and other potential interfering factors that could affect cell viability and experimental outcomes.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for MRTX1133 in a cell viability assay.
-
Potential Cause: High serum protein concentration leading to drug sequestration.
-
Troubleshooting Step: Consider reducing the serum concentration in your assay medium (e.g., to 5%, 2%, or even serum-free conditions for a short duration). Be aware that altering serum concentration can also affect cell health and growth, so appropriate controls are essential.
-
-
Potential Cause: Activation of bypass signaling pathways by growth factors in the serum.
-
Troubleshooting Step: Perform experiments in reduced serum conditions or serum-free media. Alternatively, consider co-treatment with inhibitors of key survival pathways that might be activated by serum components, such as PI3K or AKT inhibitors.
-
-
Potential Cause: Cell line-specific factors.
-
Troubleshooting Step: Ensure the cell line is indeed sensitive to KRAS G12D inhibition and that there are no underlying resistance mechanisms present.
-
Issue 2: Inconsistent pERK inhibition observed in Western blot analysis.
-
Potential Cause: Interference from serum-stimulated signaling.
-
Troubleshooting Step: Serum-starve the cells for a period (e.g., 4-24 hours) before treating with MRTX1133. This will help to reduce the basal level of pERK and allow for a clearer observation of the inhibitor's effect.
-
-
Potential Cause: Rapid feedback loops reactivating the pathway.
-
Troubleshooting Step: Perform a time-course experiment to capture the initial inhibition of pERK, which may be followed by a rebound in signaling due to feedback mechanisms.
-
Quantitative Data
Table 1: Reported In Vitro IC50 Values for MRTX1133 in Various KRAS G12D Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| AsPc-1 | Pancreatic | 7-10 | [3] |
| SW1990 | Pancreatic | 7-10 | [3] |
| AGS | Gastric | 6 | [4] |
| Multiple Cell Lines (Median) | Various | ~5 | [5][6] |
Note on Serum: The majority of these studies were conducted using standard culture media containing 10% FBS. It is plausible that the IC50 values could be lower in assays performed with reduced serum concentrations due to decreased protein binding and reduced growth factor signaling. Researchers should consider this variable when designing and interpreting their experiments.
Experimental Protocols
Detailed Protocol for 2D Cell Viability Assay (CyQUANT™)
-
Cell Seeding:
-
Culture KRAS G12D mutant cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin[2].
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 2,000–4,000 cells per well in a 96-well, black-walled, clear-bottom plate[7].
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of MRTX1133 in culture medium. The final DMSO concentration should not exceed 0.5%[7].
-
Include a vehicle control (DMSO only) and a positive control if available.
-
Carefully remove the medium from the wells and add the medium containing the different concentrations of MRTX1133.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
Data Acquisition:
-
Remove the growth media and wash the adherent cells with PBS.
-
Freeze the plates at -80°C for at least 24 hours.
-
Thaw the plates and add 200 µL of CyQUANT™ dye in lysis buffer to each well.
-
Incubate for five minutes at room temperature.
-
Measure fluorescence using a plate reader with excitation at ~485 nm and emission detection at ~530 nm.
-
-
Data Analysis:
-
Normalize the fluorescence intensity of treated wells to the vehicle control wells.
-
Plot the normalized values against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Detailed Protocol for Western Blot Analysis of pERK and tERK
-
Cell Lysis:
-
Seed cells and treat with MRTX1133 as required for the experiment. Consider serum starvation prior to treatment to reduce basal pERK levels.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature[7].
-
Incubate the membrane with a primary antibody against pERK (e.g., 1:1000 dilution) overnight at 4°C[7].
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:3000 dilution) for 1 hour at room temperature[7].
-
Wash the membrane three times with TBST.
-
-
Detection and Re-probing:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.
-
To probe for total ERK (tERK) as a loading control, strip the membrane using a stripping buffer and then re-probe with a primary antibody against tERK, followed by the secondary antibody and detection steps as described above.
-
Visualizations
Caption: Impact of serum proteins on MRTX1133 activity.
Caption: Troubleshooting high MRTX1133 IC50 values.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 6. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing MRTX1133 Detection by Mass Spectrometry with Formic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry-based detection of MRTX1133, with a specific focus on the use of formic acid as a mobile phase additive.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for detecting MRTX1133?
A1: Electrospray ionization (ESI) in the positive ion mode is the recommended method for the detection of MRTX1133.[1][2] This is because the molecular structure of MRTX1133 contains basic nitrogen atoms that are readily protonated, leading to the formation of positive ions and enhancing detection sensitivity.
Q2: What concentration of formic acid is recommended for the mobile phase?
A2: A concentration of 0.1% formic acid in the aqueous mobile phase (Solvent A) is a commonly used and effective concentration for the LC-MS/MS analysis of MRTX1133.[1] This concentration is generally sufficient to protonate the analyte and achieve good chromatographic peak shape and signal intensity.
Q3: What are the expected precursor and product ions for MRTX1133 in MS/MS analysis?
A3: For MRTX1133, the expected protonated precursor ion [M+H]⁺ has a mass-to-charge ratio (m/z) of 601.1. A common and stable product ion for quantification is m/z 142.4.[1]
Q4: Can Trifluoroacetic Acid (TFA) be used as an alternative to formic acid?
A4: While TFA has been used in LC-MS methods for compounds similar to MRTX1133, it is known to cause ion suppression in the ESI source, which can lead to reduced sensitivity.[2] Formic acid is generally preferred for quantitative LC-MS/MS applications due to its better compatibility with ESI and lower potential for signal suppression.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low MRTX1133 Signal Intensity | 1. Suboptimal Formic Acid Concentration: The concentration of formic acid may be too low to efficiently protonate the analyte. 2. Ion Suppression: Co-eluting matrix components can suppress the ionization of MRTX1133. 3. Incorrect MS Parameters: The cone voltage and collision energy may not be optimized for MRTX1133. | 1. Optimize Formic Acid Concentration: While 0.1% is a good starting point, perform a concentration optimization experiment (e.g., testing 0.05%, 0.1%, and 0.2% formic acid) to find the optimal concentration for your specific instrument and conditions. 2. Improve Chromatographic Separation: Modify the gradient to better separate MRTX1133 from interfering compounds. Ensure proper sample preparation to remove matrix components. 3. Tune MS Parameters: Infuse a standard solution of MRTX1133 and optimize the cone voltage and collision energy to maximize the signal of the precursor and product ions. |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions with Stationary Phase: The analyte may be interacting with residual silanols on the C18 column. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase may not be optimal for the protonation state of MRTX1133. | 1. Increase Formic Acid Concentration: A slightly higher concentration of formic acid can help to saturate the active sites on the stationary phase and improve peak shape. 2. Confirm Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 pH units below the pKa of the basic functional groups of MRTX1133 to ensure consistent protonation. |
| Inconsistent Retention Time | 1. Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including the formic acid concentration. 2. Column Equilibration: Insufficient column equilibration time between injections. | 1. Standardize Mobile Phase Preparation: Prepare fresh mobile phase for each batch of analysis and ensure accurate measurement of formic acid. 2. Ensure Adequate Equilibration: Allow sufficient time for the column to re-equilibrate to the initial gradient conditions before each injection. |
| High Background Noise | 1. Contaminated Mobile Phase: Impurities in the water, acetonitrile, or formic acid. 2. Dirty Ion Source: Contamination of the ESI source components. | 1. Use High-Purity Solvents: Use LC-MS grade solvents and formic acid. 2. Clean the Ion Source: Follow the manufacturer's instructions to clean the ESI probe, capillary, and other source components. |
Experimental Protocols
Protocol 1: Optimization of Formic Acid Concentration
-
Prepare Stock Solutions:
-
Prepare a 1 mg/mL stock solution of MRTX1133 in methanol.[1]
-
Prepare three different aqueous mobile phases (Solvent A) containing 0.05%, 0.1%, and 0.2% formic acid in LC-MS grade water.
-
Prepare the organic mobile phase (Solvent B) as acetonitrile with the same corresponding concentration of formic acid.
-
-
LC-MS/MS System Setup:
-
Analysis Procedure:
-
Prepare a working standard of MRTX1133 at a concentration of 100 ng/mL in 50:50 water:acetonitrile.
-
For each formic acid concentration, equilibrate the column for at least 15 minutes with the initial mobile phase conditions.
-
Inject the working standard in triplicate for each formic acid concentration.
-
Use a consistent gradient elution method for all analyses.
-
Monitor the peak area of the 601.1 -> 142.4 m/z transition.
-
-
Data Analysis:
-
Calculate the average peak area and standard deviation for each formic acid concentration.
-
Plot the average peak area against the formic acid concentration to determine the optimal concentration that provides the highest signal intensity.
-
Protocol 2: Mass Spectrometer Parameter Tuning for MRTX1133
-
Prepare Infusion Solution:
-
Dilute the MRTX1133 stock solution to a concentration of approximately 100-500 ng/mL in a 50:50 solution of acetonitrile and water containing the optimized formic acid concentration from Protocol 1.
-
-
Infusion and Parameter Optimization:
-
Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize Cone Voltage: While monitoring the intensity of the precursor ion (m/z 601.1), ramp the cone voltage (or equivalent parameter) across a relevant range (e.g., 10-50 V) to find the voltage that maximizes the signal.
-
Optimize Collision Energy: With the optimized cone voltage, select the precursor ion (m/z 601.1) and ramp the collision energy (e.g., 10-40 eV) while monitoring the intensity of the product ion (m/z 142.4) to find the energy that yields the highest fragment intensity.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 601.1 | [1] |
| Product Ion (m/z) | 142.4 | [1] |
| Cone Voltage | 26 V | [1] |
| Collision Energy | 22 V | [1] |
| Mobile Phase A | 0.1% Formic Acid in Water | [1] |
| Mobile Phase B | Acetonitrile | [1] |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | [1] |
Visualizations
Caption: Workflow for optimizing formic acid concentration and MS parameters.
Caption: Troubleshooting logic for common MRTX1133 detection issues.
References
Technical Support Center: Overcoming Poor Oral Bioavailability of MRTX1133 in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of MRTX1133 in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is MRTX1133 and what is its mechanism of action?
A1: MRTX1133 is a potent and selective, non-covalent inhibitor of the KRAS G12D mutation.[1][2] The KRAS protein is a key signaling molecule that, when mutated, can drive cancer cell growth and survival. MRTX1133 specifically targets the KRAS G12D mutant protein, binding to a region called the switch II pocket.[1][3] This binding locks the protein in an inactive state, thereby inhibiting downstream signaling pathways, such as the MAPK pathway (e.g., pERK), which are crucial for tumor proliferation.[1][2]
Q2: Why does MRTX1133 exhibit poor oral bioavailability?
A2: The poor oral bioavailability of MRTX1133 is primarily attributed to its low permeability across the gastrointestinal (GI) tract.[4] Studies in mice have reported oral bioavailability values as low as 0.5% to 2.92%.[4][5] This characteristic necessitates alternative administration routes, such as intraperitoneal (IP) injections, to achieve therapeutic concentrations in preclinical xenograft models.[6]
Q3: What is the prodrug strategy for MRTX1133?
A3: To overcome the poor oral bioavailability of MRTX1133, a prodrug approach has been developed.[6] A prodrug is an inactive or less active molecule that is converted into the active drug within the body. For MRTX1133, "prodrug 9" has been identified as a promising candidate.[4][7] This prodrug masks a secondary amine group on MRTX1133, which is thought to be responsible for the low GI absorption.[4] Once absorbed, prodrug 9 is metabolized to release the active MRTX1133.[7]
Q4: How does the efficacy of orally administered prodrug 9 compare to intraperitoneally administered MRTX1133 in preclinical models?
A4: Oral administration of prodrug 9 has demonstrated effective anti-tumor activity in KRAS G12D mutant xenograft mouse models.[4][7] Studies have shown that oral delivery of prodrug 9 leads to sustained plasma concentrations of the active MRTX1133 and significant tumor regression, comparable to the effects seen with intraperitoneal administration of MRTX1133.[4][6]
Troubleshooting Guides
Issue: Inconsistent or low plasma exposure of MRTX1133 after oral administration.
-
Possible Cause 1: Poor intrinsic permeability of MRTX1133.
-
Troubleshooting Tip: Due to the inherent low permeability of MRTX1133, consider using a prodrug formulation, such as prodrug 9, which is designed to enhance gastrointestinal absorption.[4]
-
-
Possible Cause 2: Formulation issues.
-
Troubleshooting Tip: For both MRTX1133 and its prodrugs, the formulation can significantly impact absorption. Experiment with different vehicle formulations. Lipid-based formulations may improve the absorption of lipophilic compounds like prodrug 9.[7] Ensure the compound is fully solubilized in the vehicle before administration.
-
-
Possible Cause 3: Variability in animal handling and dosing technique.
-
Troubleshooting Tip: Ensure consistent oral gavage technique to minimize variability between animals. Confirm accurate dose calculations and administration volumes based on the most recent body weights.
-
Issue: High variability in tumor response in xenograft studies with oral MRTX1133 (or its prodrug).
-
Possible Cause 1: Inconsistent drug exposure.
-
Troubleshooting Tip: Correlate tumor response with plasma concentrations of MRTX1133 in individual animals to determine if variability is linked to pharmacokinetic differences.
-
-
Possible Cause 2: Tumor model heterogeneity.
-
Troubleshooting Tip: Ensure the tumor model is well-characterized and expresses the KRAS G12D mutation. Even within the same cell line, clonal variations can arise. Consider using patient-derived xenograft (PDX) models for a more clinically relevant assessment, though these can also be heterogeneous.[8]
-
-
Possible Cause 3: Development of resistance.
-
Troubleshooting Tip: While less common in short-term studies, resistance mechanisms can emerge. Consider combination therapies to overcome potential resistance. Co-targeting pathways like EGFR or PI3Kα has shown enhanced anti-tumor activity in preclinical models.[9]
-
Quantitative Data Summary
In Vitro Potency of MRTX1133 in KRAS G12D Mutant Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| AGS | Gastric | 6 | [1] |
| LS513 | Colorectal | 120 | [10] |
| HPAF-II | Pancreatic | >1000 | [11] |
| SNUC2B | Colorectal | >5000 | [11] |
| PANC-1 | Pancreatic | 2800 | [10] |
| Panc 04.03 | Pancreatic | ~5 (median) | [9] |
Note: IC50 values can vary depending on the assay conditions and laboratory.
Pharmacokinetic Parameters of MRTX1133 and Prodrug 9 in Mice
| Compound | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| MRTX1133 | Oral | 10 | - | - | 96 | 1.3 | [4][7] |
| MRTX1133 | Oral | 30 | - | - | 102 | 0.5 | [4] |
| MRTX1133 | Intravenous | 3 | - | - | 2253 | - | [7] |
| Prodrug 9 | Oral | 10 | - | - | 1501 | - | [4] |
| Prodrug 9 | Oral | 30 | - | - | 4414 | - | [4] |
In Vivo Efficacy of MRTX1133 in Xenograft Models
| Tumor Model | Cancer Type | Administration Route | Dose | Tumor Response | Reference |
| Panc 04.03 Xenograft | Pancreatic | IP, BID | 10 mg/kg | -62% regression | [1] |
| Panc 04.03 Xenograft | Pancreatic | IP, BID | 30 mg/kg | -73% regression | [1] |
| HPAC Xenograft | Pancreatic | IP, BID | 30 mg/kg | 85% regression | [6] |
| PDAC PDX Models (8 of 11) | Pancreatic | IP, BID | 30 mg/kg | >30% regression | [6][8] |
| AsPC-1 Xenograft (Prodrug 9) | Pancreatic | Oral, BID | 100 mg/kg | Significant tumor growth inhibition | [4] |
Experimental Protocols
Caco-2 Permeability Assay
This protocol is a general guideline and should be optimized for specific laboratory conditions.
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltohmmeter. TEER values should be stable and above a predetermined threshold (e.g., >250 Ω·cm²) to indicate monolayer integrity.
-
Optionally, assess the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow) to confirm tight junction integrity.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
To assess apical-to-basolateral (A-B) permeability, add the test compound (e.g., MRTX1133 or its prodrug) dissolved in transport buffer to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.
-
To assess basolateral-to-apical (B-A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.
-
Liver Microsome Stability Assay
This protocol provides a general procedure for assessing the metabolic stability of a compound.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Thaw pooled human or mouse liver microsomes on ice.
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare a solution of NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, add the reaction buffer and liver microsomes (final protein concentration typically 0.5-1 mg/mL).
-
Add the test compound to a final concentration of, for example, 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
In Vivo Xenograft Efficacy Study
This is a generalized protocol for evaluating the anti-tumor efficacy of MRTX1133 or its prodrugs. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Culture and Implantation:
-
Culture a KRAS G12D mutant cancer cell line (e.g., Panc 04.03, HPAC) under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, MRTX1133 IP, Prodrug 9 oral).
-
-
Drug Administration:
-
Prepare the dosing formulations. For oral administration, the compound is typically dissolved or suspended in a vehicle like 0.5% methylcellulose. For intraperitoneal injection, a vehicle such as a solution of 10% DMSO, 10% Kolliphor HS 15, and 80% water can be used.
-
Administer the vehicle or drug to the respective groups according to the planned schedule (e.g., once or twice daily).
-
-
Monitoring and Endpoints:
-
Monitor animal body weight and overall health regularly as indicators of toxicity.
-
Measure tumor volumes 2-3 times per week.
-
The study endpoint may be a specific tumor volume, a predetermined number of treatment days, or signs of significant toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the percent tumor growth inhibition (% TGI) or tumor regression for the treatment groups compared to the vehicle control group.
-
Visualizations
Caption: Simplified KRAS signaling pathway and the inhibitory action of MRTX1133.
Caption: Workflow of MRTX1133 prodrug 9 activation after oral administration.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS [frontiersin.org]
- 6. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up MRTX1133 for Large-Scale Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRTX1133, a selective, non-covalent inhibitor of KRAS G12D. This guide directly addresses specific issues that may be encountered during the scaling up of experiments for large-scale screening.
Frequently Asked Questions (FAQs)
Q1: What is MRTX1133 and what is its mechanism of action?
MRTX1133 is a potent and selective small-molecule inhibitor of the KRAS G12D mutation. It functions as a non-covalent inhibitor, binding to both the active (GTP-bound) and inactive (GDP-bound) forms of the KRAS G12D protein.[1][2] This binding occurs in the switch-II pocket, preventing the protein-protein interactions necessary for the activation of downstream signaling pathways.[3][4] The primary pathways inhibited by MRTX1133 are the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are critical for cancer cell proliferation and survival.[5]
Q2: What are the primary challenges when scaling up MRTX1133 for high-throughput screening (HTS)?
Scaling MRTX1133 for HTS presents several challenges:
-
Intrinsic and Acquired Resistance: Not all cancer cell lines with the KRAS G12D mutation are sensitive to MRTX1133, and prolonged exposure can lead to the development of acquired resistance.[5][6]
-
Feedback Activation of Upstream Pathways: Inhibition of KRAS G12D can trigger a feedback mechanism that leads to the upregulation and phosphorylation of receptor tyrosine kinases such as EGFR and HER2.[5][6] This can reactivate downstream signaling and reduce the efficacy of MRTX1133.
-
Compound Solubility and Handling: MRTX1133 has poor oral bioavailability and can be challenging to work with in aqueous solutions, which can affect its potency and lead to inconsistent results in HTS formats.[7][8]
-
Assay Variability and Optimization: Standard HTS assays require careful optimization for MRTX1133 to ensure a sufficient signal window and to minimize variability, such as the "edge effect" in microplates.[1][9][10][11]
-
Off-Target Effects: While highly selective for KRAS G12D, some activity against other KRAS mutations has been observed at higher concentrations.[5][12]
Troubleshooting Guides
Poor Compound Potency or Inconsistent Results
Q: I'm observing lower than expected potency or high variability in my screening results. What could be the cause?
A: This is a common issue that can stem from several factors related to compound handling and the assay itself.
-
Compound Solubility: MRTX1133 is soluble in DMSO, but precipitation can occur when diluted in aqueous assay buffers.
-
Recommendation: Prepare fresh dilutions of MRTX1133 for each experiment. Ensure thorough mixing and consider using a formulation with surfactants like Tween-80 for in vivo or complex in vitro models.[8] For cellular assays, ensure the final DMSO concentration is consistent across all wells and is at a level that does not affect cell viability (typically ≤ 0.5%).
-
-
Plate Edge Effects: Evaporation from the outer wells of a microplate can concentrate compounds and media components, leading to variability.
-
Reagent Instability: Ensure all reagents, including the MRTX1133 stock solution, are stored correctly and have not undergone multiple freeze-thaw cycles.
Cell Line Resistance to MRTX1133
Q: My KRAS G12D mutant cell line is not responding to MRTX1133 treatment. What are the potential reasons and how can I troubleshoot this?
A: Resistance to MRTX1133 can be intrinsic or acquired.
-
Intrinsic Resistance: Some KRAS G12D cell lines have pre-existing mechanisms that make them less sensitive to KRAS inhibition. This can be due to the activation of parallel signaling pathways that bypass the need for KRAS signaling.
-
Troubleshooting:
-
Confirm KRAS G12D Status: Verify the KRAS mutation status of your cell line.
-
Assess Downstream Signaling: Use western blotting to check the phosphorylation status of ERK (pERK) and AKT (pAKT) with and without MRTX1133 treatment. A lack of pERK inhibition suggests a primary resistance mechanism.
-
Explore Combination Therapies: Consider co-treating with inhibitors of potential bypass pathways, such as EGFR or PI3K inhibitors.[6][13]
-
-
-
Acquired Resistance: Cells can develop resistance after prolonged exposure to MRTX1133.
-
Troubleshooting:
-
Generate Resistant Cell Lines: To study acquired resistance, you can culture sensitive cells in the presence of gradually increasing concentrations of MRTX1133.[14][15]
-
Investigate Resistance Mechanisms: Use techniques like RNA sequencing to identify upregulated genes or pathways in the resistant cells. Studies have shown that resistance can be associated with increased histone acetylation and upregulation of survival signaling pathways.[14][15]
-
-
Feedback Activation of EGFR
Q: I'm seeing an initial inhibition of downstream signaling, but it rebounds over time. What is happening?
A: This is likely due to the feedback activation of upstream receptor tyrosine kinases, a known mechanism of resistance to KRAS inhibitors.[3][6][16]
-
Mechanism: MRTX1133-mediated inhibition of the MAPK pathway can lead to the downregulation of feedback inhibitors, resulting in the activation of EGFR and other ERBB family members. This can reactivate the MAPK and PI3K/AKT pathways, diminishing the effect of MRTX1133.[3][6][16]
-
Troubleshooting:
-
Monitor Upstream Receptors: Use western blotting to assess the phosphorylation levels of EGFR and HER2 in response to MRTX1133 treatment. An increase in phosphorylation indicates feedback activation.
-
Combination Screening: A powerful strategy to overcome this is to screen for synergistic effects by combining MRTX1133 with an EGFR inhibitor, such as cetuximab or afatinib.[6][13]
-
Data Presentation
Table 1: In Vitro Potency of MRTX1133 in Various Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) | Assay Type | Reference |
| AsPc-1 | Pancreatic | G12D | 7-10 | 2D Cell Viability | [12] |
| SW1990 | Pancreatic | G12D | 7-10 | 2D Cell Viability | [12] |
| PANC-1 | Pancreatic | G12D | >5,000 | Cell Viability | [17] |
| HPAF-II | Pancreatic | G12D | >1,000 | Cell Viability | [17] |
| MIA PaCa-2 | Pancreatic | G12C | 149 | 2D Cell Viability | [12] |
| AGS | Gastric | G12D | 6 | 2D Viability | [18] |
| LS513 | Colorectal | G12D | >100 | Cell Viability | [17] |
| SNU-C2B | Colorectal | G12D | >5,000 | Cell Viability | [17] |
Table 2: Biochemical and Cellular Activity of MRTX1133
| Parameter | Value | Assay | Reference |
| K D | ~0.2 pM | Surface Plasmon Resonance (SPR) | [18] |
| Biochemical IC50 | <2 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | |
| pERK Inhibition IC50 (AGS cells) | 2 nM | Western Blot | [18] |
| Median Cellular IC50 (KRAS G12D lines) | ~5 nM | Cell Viability |
Experimental Protocols
Protocol 1: High-Throughput Cell Viability Assay
This protocol is for assessing the effect of MRTX1133 on the viability of cancer cell lines in a 96-well or 384-well format.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-5,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
To minimize the edge effect, do not use the outer wells. Fill them with 100 µL of sterile PBS or media.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of MRTX1133 in DMSO.
-
Further dilute the compound in cell culture medium to the final desired concentrations. The final DMSO concentration should be ≤ 0.5%.
-
Remove the old medium from the cell plates and add 100 µL of the medium containing MRTX1133.
-
Incubate for 72 hours.
-
-
Viability Assessment (using CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO-treated control wells.
-
Plot the dose-response curve and calculate the IC50 value using a suitable software package (e.g., GraphPad Prism).
-
Protocol 2: Western Blot for pERK Inhibition
This protocol is to assess the inhibition of KRAS downstream signaling by measuring the phosphorylation of ERK.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with varying concentrations of MRTX1133 for 3-24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the pERK signal to the total ERK signal.
-
Mandatory Visualizations
Caption: KRAS G12D signaling pathway and the mechanism of action of MRTX1133.
Caption: A typical experimental workflow for high-throughput screening of MRTX1133.
Caption: A logical workflow for troubleshooting common issues in MRTX1133 screening.
References
- 1. diyhpl.us [diyhpl.us]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selectscience.net [selectscience.net]
- 6. Feedback activation of EGFR/wild-type RAS signaling axis limits KRASG12D inhibitor efficacy in KRASG12D-mutated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetechindia.com [lifetechindia.com]
- 8. selleckchem.com [selleckchem.com]
- 9. biospherix.com [biospherix.com]
- 10. How it Works: Eliminating the Edge Effect | Lab Manager [labmanager.com]
- 11. researchgate.net [researchgate.net]
- 12. MRTX1133 is a potent non-covalent KRAS (G12C) inhibitor with tissue-specific activity | bioRxiv [biorxiv.org]
- 13. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 14. Resistance to the KRASG12D Inhibitor MRTX1133 is Associated with Increased Sensitivity to BET Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resistance to the KRASG12D Inhibitor MRTX1133 is Associated with Increased Sensitivity to BET Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. feedback-activation-of-egfr-wild-type-ras-signaling-axis-limits-kras-g12d-inhibitor-efficacy-in-kras-g12d-mutated-colorectal-cancer - Ask this paper | Bohrium [bohrium.com]
- 17. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MRTX1133 (MRTX-1133) | KRAS G12D inhibitor | Probechem Biochemicals [probechem.com]
Validation & Comparative
The Vanguard of KRAS G12D Inhibition: A Comparative Analysis of MRTX1133's Efficacy
For decades, the KRAS oncogene has been a formidable challenge in cancer therapy, with the G12D mutation being particularly prevalent and notoriously "undruggable." The advent of targeted inhibitors is now shifting the paradigm. This guide provides a detailed comparison of the preclinical and emerging clinical efficacy of MRTX1133, a potent and selective KRAS G12D inhibitor, with other investigational agents targeting the same mutation, as well as broader pan-KRAS inhibitors.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available data to inform ongoing research and development efforts in the field of KRAS-targeted therapies.
At a Glance: Comparative Efficacy of KRAS G12D and Pan-KRAS Inhibitors
The following tables summarize the key preclinical and clinical efficacy data for MRTX1133 and other relevant KRAS inhibitors. Direct head-to-head comparative studies are limited, and data is sourced from individual preclinical and early-phase clinical trials.
Table 1: Preclinical Efficacy of KRAS G12D-Specific Inhibitors
| Inhibitor | Target | Assay Type | Cell Line(s) | IC50 | In Vivo Model | Tumor Growth Inhibition (TGI) / Regression | Source(s) |
| MRTX1133 | KRAS G12D | Cell Viability | KRAS G12D-mutant cell lines | Median ~5 nM | Panc 04.03 xenograft | -62% (10 mg/kg BID), -73% (30 mg/kg BID) regression | [1][2] |
| pERK Inhibition | AGS | 2 nM | HPAC xenograft | 85% regression (30 mg/kg BID) | [1][3] | ||
| Binding Affinity (KD) | GDP-loaded KRAS G12D | ~0.2 pM | - | - | [1][2] | ||
| Zoldonrasib (RMC-9805) | KRAS G12D | - | - | - | - | - | [4] |
| VS-7375 (GFH375) | KRAS G12D | - | - | - | - | - | [5] |
Note: Preclinical data for Zoldonrasib and VS-7375 is less publicly available compared to MRTX1133.
Table 2: Early Clinical Efficacy of KRAS G12D and Pan-KRAS Inhibitors
| Inhibitor | Target | Cancer Type | Phase | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Source(s) |
| MRTX1133 | KRAS G12D | Advanced Solid Tumors | Phase I/II (NCT05737706) | Data not yet mature | Data not yet mature | [3] |
| Zoldonrasib (RMC-9805) | KRAS G12D | Non-Small Cell Lung Cancer (NSCLC) | Phase I | 61% | 89% | [6] |
| VS-7375 (GFH375) | KRAS G12D | NSCLC | Phase I/II (NCT07020221) | 68.8% (at RP2D) | 88.5% | [5] |
| RMC-6236 | Pan-RAS (including G12D) | NSCLC | Phase I | 38% | - | [7] |
| Pancreatic Cancer | Phase I | 20% | - | [7] |
Disclaimer: Clinical trial data is preliminary and subject to change with further investigation.
Deep Dive into Preclinical Efficacy and Mechanism of Action
MRTX1133 has demonstrated significant promise in preclinical studies, setting a high bar for other KRAS G12D inhibitors.
MRTX1133: A Potent and Selective Non-covalent Inhibitor
MRTX1133 is a non-covalent inhibitor that selectively binds to the switch-II pocket of the KRAS G12D protein in its inactive, GDP-bound state.[1] This binding prevents the interaction with effector proteins, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[1][8]
Key preclinical findings for MRTX1133 include:
-
High Affinity and Selectivity: MRTX1133 exhibits a remarkably low picomolar binding affinity (KD of ~0.2 pM) for GDP-loaded KRAS G12D.[1][2] It demonstrates over 1,000-fold selectivity for KRAS G12D compared to wild-type KRAS in cellular assays.[2][8][9]
-
Potent Cellular Activity: In KRAS G12D-mutant cell lines, MRTX1133 inhibits ERK1/2 phosphorylation and cell viability with median IC50 values of approximately 5 nM.[2]
-
Robust In Vivo Efficacy: In xenograft models of pancreatic cancer (Panc 04.03 and HPAC), MRTX1133 induced significant, dose-dependent tumor regressions.[1][3] For instance, in the Panc 04.03 model, doses of 10 mg/kg and 30 mg/kg administered twice daily resulted in tumor regressions of -62% and -73%, respectively.[1]
The Broader Landscape of KRAS Inhibition
While MRTX1133 is a direct, mutant-specific inhibitor, other strategies are being explored:
-
Pan-KRAS Inhibitors: Molecules like RMC-6236 and BI 1701963 are designed to inhibit multiple KRAS mutants, including G12D, G12V, and G12C.[10][11][12] This approach could address a broader patient population and potentially overcome resistance mechanisms. RMC-6236, a RAS(ON) inhibitor, has shown preliminary clinical activity in both NSCLC and pancreatic cancer.[7][13]
-
SOS1 Inhibitors: BI 1701963 is a pan-KRAS inhibitor that functions by targeting SOS1, a guanine nucleotide exchange factor (GEF) that activates KRAS.[11][14] By preventing the interaction between SOS1 and KRAS, these inhibitors can block signaling across various KRAS mutations.[11][15]
-
KRAS G12C Inhibitors (for context): The clinical success of covalent KRAS G12C inhibitors like sotorasib and adagrasib has paved the way for targeting other KRAS mutations.[16][17][18] While not active against G12D, their development has provided invaluable insights into the druggability of KRAS.
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies used in the preclinical evaluation of MRTX1133.
Cell Viability Assays
-
Objective: To determine the concentration of the inhibitor required to reduce cell viability by 50% (IC50).
-
General Protocol:
-
KRAS G12D-mutant and wild-type cell lines are seeded in 96-well plates.
-
Cells are treated with a serial dilution of the inhibitor (e.g., MRTX1133) for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Western Blotting for pERK Inhibition
-
Objective: To measure the inhibition of the downstream effector protein ERK, a key component of the MAPK signaling pathway.
-
General Protocol:
-
Cells are treated with the inhibitor at various concentrations for a defined period.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ERK (pERK) and total ERK.
-
Secondary antibodies conjugated to a detection enzyme are used, and the signal is visualized.
-
The ratio of pERK to total ERK is quantified to determine the extent of inhibition.
-
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
General Protocol:
-
Human cancer cell lines (e.g., Panc 04.03) are subcutaneously implanted into immunocompromised mice.
-
Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups.
-
The inhibitor (e.g., MRTX1133) is administered at various doses and schedules (e.g., intraperitoneally, twice daily).
-
Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy is reported as percent tumor growth inhibition or regression.
-
Visualizing the KRAS Signaling Pathway and Therapeutic Intervention
The following diagrams illustrate the KRAS signaling pathway and the mechanism of action of KRAS G12D inhibitors.
Caption: The KRAS signaling cascade is initiated by growth factor binding to receptor tyrosine kinases.
Caption: MRTX1133 binds to inactive KRAS G12D, preventing its activation and downstream signaling.
Future Directions and Unmet Needs
The development of MRTX1133 and other KRAS G12D inhibitors represents a significant advancement in precision oncology. However, several challenges and opportunities remain:
-
Overcoming Resistance: As with other targeted therapies, acquired resistance is a major concern. Combination strategies, such as co-targeting feedback or bypass pathways like EGFR or PI3Kα, may be necessary to enhance and prolong anti-tumor activity.[2][19]
-
Clinical Validation: While preclinical data for MRTX1133 is robust, its clinical efficacy and safety in a larger patient population are yet to be fully determined. The ongoing Phase I/II trial (NCT05737706) is eagerly awaited.[3]
-
Head-to-Head Comparisons: As more KRAS G12D inhibitors enter clinical development, direct comparative studies will be essential to ascertain the most effective therapeutic options.
-
Pan-KRAS Inhibition: The development of pan-KRAS inhibitors holds the potential to treat a wider range of KRAS-mutant cancers and address the heterogeneity of KRAS mutations.[10][20]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mskcc.org [mskcc.org]
- 5. targetedonc.com [targetedonc.com]
- 6. aacr.org [aacr.org]
- 7. ESMO 2023 – Revolution sets the bar in pan-KRAS inhibition | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 8. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]
- 9. Mirati Therapeutics Reports Investigational Adagrasib (MRTX849) Preliminary Data Demonstrating Tolerability and Durable Anti-Tumor Activity as well as Initial MRTX1133 Preclinical Data - BioSpace [biospace.com]
- 10. Expanding the Reach of Precision Oncology by Drugging All KRAS Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pardon Our Interruption [boehringer-ingelheim.com]
- 12. Revolution sets sights on Phase III trial for pan-RAS inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. onclive.com [onclive.com]
- 14. Pardon Our Interruption [boehringer-ingelheim.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sotorasib is First KRAS Inhibitor Approved by FDA - NCI [cancer.gov]
- 18. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide: MRTX1133 vs. Covalent KRAS G12C Inhibitors in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for KRAS-mutant cancers is rapidly evolving. The advent of covalent inhibitors targeting the KRAS G12C mutation, such as sotorasib and adagrasib, marked a significant breakthrough in treating a previously "undruggable" target. Now, a new wave of inhibitors is emerging, including MRTX1133, a non-covalent inhibitor initially developed for the KRAS G12D mutation, which has shown unexpected activity against KRAS G12C in specific contexts. This guide provides an objective comparison of the preclinical performance of MRTX1133 against the established covalent KRAS G12C inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.
Executive Summary
MRTX1133, a reversible and selective inhibitor of KRAS G12D, has demonstrated potent preclinical activity against KRAS G12C-mutant pancreatic cancer models, both in vitro and in vivo.[1] This is a departure from its initial design and positions it as a potential competitor to covalent G12C inhibitors in this indication. However, its efficacy appears to be tissue-specific, with limited activity observed in KRAS G12C-mutant lung cancer cell lines.[1]
Covalent inhibitors like sotorasib and adagrasib have shown broad efficacy across various KRAS G12C-mutant tumor types, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC), and have received regulatory approval.[2][3] This guide will delve into the nuances of their mechanisms, comparative efficacy in different cancer types, and the experimental basis for these findings.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between MRTX1133 and the approved KRAS G12C inhibitors lies in their binding mechanism to the KRAS protein.
MRTX1133: A Non-Covalent Approach
MRTX1133 is a potent, selective, and non-covalent inhibitor that binds to the switch-II pocket of the KRAS protein.[1] It was initially designed to target KRAS G12D but has been shown to have high-affinity binding to KRAS G12C as well.[1] By binding non-covalently, MRTX1133 can inhibit both the active (GTP-bound) and inactive (GDP-bound) states of the KRAS protein, preventing the protein-protein interactions necessary for downstream signaling activation.[4]
Sotorasib and Adagrasib: Irreversible Covalent Inhibition
Sotorasib and adagrasib are highly selective, irreversible covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein.[2] They bind to a region known as the "Switch-II" pocket, which is accessible only in the inactive, GDP-bound state of the protein.[2] This covalent binding permanently locks the KRAS G12C protein in an inactive conformation, thereby preventing its activation and subsequent downstream oncogenic signaling.[2]
Preclinical Efficacy: A Comparative Analysis
The preclinical efficacy of these inhibitors has been evaluated across a range of cancer models. The following tables summarize the available quantitative data.
In Vitro Cell Viability
Table 1: Comparative In Vitro IC50 Values in KRAS G12C Pancreatic Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (nM) |
| MRTX1133 | MIA PaCa-2 | ~100 |
| Sotorasib | MIA PaCa-2 | ~100 |
| Adagrasib | MIA PaCa-2 | ~100 |
Data for MIA PaCa-2 comparison from bioRxiv preprint.[1]
Table 2: In Vitro IC50 Values of Covalent Inhibitors in KRAS G12C Lung and Colorectal Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) |
| Sotorasib | NSCLC | NCI-H358 | 6 |
| Adagrasib | NSCLC | NCI-H358 | 10 - 973 (2D) |
| Sotorasib | Colorectal | SW1573 | >1000 |
| Adagrasib | Colorectal | SW837 | 20 |
In Vivo Tumor Growth Inhibition
Table 3: Comparative In Vivo Efficacy in KRAS G12C Pancreatic Cancer Xenograft Models (MIA PaCa-2)
| Inhibitor | Dosing Regimen | Outcome |
| MRTX1133 | Not specified | Robust tumor growth inhibition |
| Sotorasib | 25 mg/kg, daily | Significant reduction in tumor volume and weight |
| Adagrasib | 30-100 mg/kg, daily | Rapid tumor regression, with some complete responses |
Note: This data is compiled from separate studies and does not represent a direct head-to-head comparison in the same experiment.
Signaling Pathway Inhibition
All three inhibitors function by disrupting the KRAS signaling cascade, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways. However, the inhibition can lead to feedback activation of upstream signaling molecules like the epidermal growth factor receptor (EGFR), which can be a mechanism of resistance.
Caption: Simplified KRAS signaling pathway and points of intervention.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the inhibitors.
-
Cell Seeding: Seed KRAS G12C mutant cancer cells (e.g., MIA PaCa-2, NCI-H358) in a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2.[2]
-
Compound Treatment: Prepare serial dilutions of MRTX1133, sotorasib, or adagrasib in complete growth medium. Add the diluted compounds to the respective wells and incubate for 72 hours.
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[5]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).[5]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
-
Data Acquisition: Record the luminescence using a luminometer. The signal is proportional to the amount of ATP, which indicates the number of viable cells.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the CellTiter-Glo® cell viability assay.
Western Blotting for Downstream Signaling
This protocol is used to assess the inhibition of KRAS downstream signaling pathways.
-
Cell Treatment and Lysis: Plate KRAS G12C mutant cells in 6-well plates. Treat the cells with the inhibitors at various concentrations and for different time points. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (20-30 µg) from each sample. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.[7]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total ERK, AKT, and other relevant pathway proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
In Vivo Xenograft Model
This protocol is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of KRAS G12C mutant cells (e.g., 1 x 10^6 MIA PaCa-2 cells) in a mixture of PBS and Matrigel into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID mice).[8][9]
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer the inhibitors (e.g., sotorasib at 25 mg/kg, adagrasib at 30-100 mg/kg) and vehicle control via the appropriate route (e.g., oral gavage) according to the specified dosing schedule.[8]
-
Efficacy Assessment:
-
Measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic analysis by Western blotting or immunohistochemistry).
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Caption: General workflow for a subcutaneous xenograft model.
Resistance Mechanisms
A critical aspect of targeted therapy is the emergence of resistance. Both non-covalent and covalent inhibitors are susceptible to resistance, albeit through potentially different mechanisms.
-
Covalent Inhibitors (Sotorasib, Adagrasib): Resistance can arise from secondary mutations in the KRAS G12C protein that prevent covalent binding, amplification of the KRAS G12C allele, or activation of bypass signaling pathways that circumvent the need for KRAS signaling.
-
MRTX1133: As a non-covalent inhibitor, resistance to MRTX1133 may also involve mutations in the drug-binding pocket. Additionally, feedback activation of upstream receptor tyrosine kinases (RTKs) like EGFR has been identified as a key mechanism of resistance, which can be overcome by combination therapies.
Conclusion
The preclinical data reveals a complex and context-dependent picture of the efficacy of MRTX1133 compared to covalent KRAS G12C inhibitors.
-
In pancreatic cancer models with the KRAS G12C mutation, MRTX1133 demonstrates comparable in vitro potency to sotorasib and adagrasib and robust in vivo activity. This suggests that a non-covalent binding mechanism can be as effective as a covalent one in this specific tumor type.
-
In lung cancer , the current evidence suggests that MRTX1133 is less effective against KRAS G12C-mutant cells compared to the covalent inhibitors. This highlights a critical tissue-specific difference that warrants further investigation into the underlying molecular determinants of response.
-
Covalent inhibitors , sotorasib and adagrasib, have demonstrated broader preclinical and clinical activity across multiple KRAS G12C-mutant cancer types, leading to their regulatory approval.
The choice between a non-covalent and a covalent inhibitor for targeting KRAS G12C may ultimately depend on the specific cancer type and the molecular context of the tumor. The development of MRTX1133 and its unexpected activity against KRAS G12C underscores the potential for developing novel inhibitors with distinct properties and efficacy profiles. Further head-to-head preclinical and clinical studies are needed to fully elucidate the comparative advantages and disadvantages of these different therapeutic strategies.
References
- 1. vjoncology.com [vjoncology.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Therapies for Previously "Undruggable" KRAS-Mutated Non-Small Cell Lung Cancer: A Review of Sotorasib and Adagrasib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. Resistance to the KRASG12D Inhibitor MRTX1133 is Associated with Increased Sensitivity to BET Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
Synergistic Alliance: MRTX1133 and Immune Checkpoint Inhibitors Forge a Potent Anti-Tumor Response
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical efficacy of the KRAS G12D inhibitor, MRTX1133, when used in combination with immune checkpoint inhibitors. The data presented herein, culled from pivotal preclinical studies, illuminates the synergistic effects of this combination therapy in pancreatic cancer models, offering a robust rationale for its clinical investigation.
The combination of MRTX1133 with immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, has demonstrated a significant enhancement in anti-tumor activity compared to either agent alone. Preclinical studies in mouse models of pancreatic ductal adenocarcinoma (PDAC) have consistently shown that this combination leads to more profound and sustained tumor regression, ultimately improving overall survival.[1][2][3][4][5] This guide synthesizes the key quantitative data and experimental methodologies from these seminal studies.
Enhanced Anti-Tumor Efficacy and Survival
The synergy between MRTX1133 and immune checkpoint inhibitors manifests in markedly improved tumor control and survival outcomes in preclinical pancreatic cancer models. While MRTX1133 monotherapy can induce tumor regression, the addition of checkpoint blockade prevents tumor relapse and leads to durable responses.[2][4][6]
| Treatment Group | Tumor Growth Inhibition | Overall Survival | Key Findings |
| Vehicle Control | Baseline tumor growth | - | Uncontrolled tumor progression. |
| MRTX1133 Monotherapy | Significant tumor regression, but often followed by relapse. In one study, an 85% tumor regression was observed.[1] | Modest improvement in survival. | Demonstrates direct anti-tumor activity but limited long-term efficacy.[2][6] |
| Immune Checkpoint Inhibitor Monotherapy (e.g., anti-PD-1) | Minimal to no effect on tumor growth. | No significant improvement in survival. | Pancreatic cancers are often resistant to checkpoint inhibitors alone. |
| MRTX1133 + anti-PD-1/anti-CTLA-4 Combination | Sustained and often complete tumor regression. | Significantly prolonged overall survival compared to all other groups.[1][3] | The combination synergistically eradicates tumors and provides a durable anti-tumor response.[1][3] |
Remodeling the Tumor Microenvironment
The enhanced efficacy of the combination therapy is attributed to the profound immunomodulatory effects of MRTX1133 on the tumor microenvironment (TME). MRTX1133 treatment actively reshapes the TME from an immunosuppressive to an immune-inflamed state, thereby sensitizing the tumor to immune checkpoint blockade.[4][5][7][8]
| Immune Cell Population | Effect of MRTX1133 Treatment | Impact on Anti-Tumor Immunity |
| CD8+ Effector T Cells | Significant increase in infiltration within the tumor.[3][5][8] | These are the primary immune cells responsible for killing cancer cells. Their increased presence is crucial for an effective anti-tumor response. |
| Myeloid-Derived Suppressor Cells (MDSCs) | Significant decrease in infiltration within the tumor.[3][4][8] | MDSCs are immunosuppressive cells that hinder the function of T cells. Their reduction alleviates this suppression. |
| Regulatory T Cells (Tregs) | Reduction in the percentage of Tregs.[9] | Tregs are another type of immunosuppressive T cell. Reducing their numbers can further unleash the anti-tumor immune response. |
Mechanism of Synergy: The Fas-FasL Axis
A key mechanism underlying the synergy between MRTX1133 and immune checkpoint inhibitors is the upregulation of the Fas death receptor on cancer cells.[2][4][8]
KRAS G12D signaling in cancer cells suppresses the expression of the Fas death receptor. By inhibiting KRAS G12D, MRTX1133 treatment leads to the re-expression of Fas on the surface of cancer cells. This makes them susceptible to killing by CD8+ T cells, which express the Fas ligand (FasL). Immune checkpoint inhibitors, in turn, enhance the activity and survival of these CD8+ T cells, leading to a more robust and sustained anti-tumor immune response.
Experimental Protocols
The following provides a generalized overview of the experimental methodologies employed in the preclinical studies.
In Vivo Tumor Models
-
Animal Models: Studies primarily utilized genetically engineered mouse models (GEMMs) of pancreatic cancer, most notably the KPC model (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre), which closely recapitulates human PDAC.[7] Syngeneic orthotopic and subcutaneous implantation models using cell lines derived from KPC tumors were also common.[10]
-
Treatment Regimens:
-
Tumor Growth Assessment: Tumor volume was monitored regularly using caliper measurements for subcutaneous models or through imaging techniques like ultrasound or bioluminescence for orthotopic models.
Immunohistochemistry and Immunofluorescence
-
Tissue Processing: Tumors were harvested, fixed in formalin, and embedded in paraffin. Sections were then cut for staining.
-
Staining: Standard immunohistochemistry (IHC) or immunofluorescence (IF) protocols were used to detect immune cell markers (e.g., CD8, F4/80 for macrophages, Ly6G for neutrophils) and other relevant proteins (e.g., Ki67 for proliferation, cleaved caspase-3 for apoptosis).
-
Analysis: Stained slides were imaged using microscopy, and the number of positive cells per unit area was quantified using image analysis software.
Flow Cytometry
-
Single-Cell Suspension: Tumors were mechanically and enzymatically dissociated to generate a single-cell suspension.
-
Staining: Cells were stained with a panel of fluorescently labeled antibodies against various immune cell surface and intracellular markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Granzyme B).
-
Analysis: Stained cells were analyzed on a flow cytometer to quantify the proportions and activation status of different immune cell populations within the tumor.
Conclusion and Future Directions
The preclinical data strongly support the synergistic anti-tumor effects of combining MRTX1133 with immune checkpoint inhibitors in KRAS G12D-mutant pancreatic cancer. This combination therapy not only enhances tumor regression but also establishes a durable immune-mediated response. The ongoing Phase I/II clinical trial of MRTX1133 (NCT05737706) will be crucial in translating these promising preclinical findings to the clinical setting.[1] Future research should continue to explore the intricate mechanisms of this synergy and identify potential biomarkers to predict which patients are most likely to benefit from this combination approach.
References
- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models - ecancer [ecancer.org]
- 3. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - Haidar - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 4. oncologynews.com.au [oncologynews.com.au]
- 5. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combining immunotherapy with KRAS inhibitor eliminates advanced KRAS-mutant pancreatic cancer in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 7. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]
- 8. KRASG12D inhibition reprograms the tumor microenvironment of early and advanced pancreatic cancer to promote FAS-mediated killing by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of a Small-Molecule Inhibitor of KrasG12D in Immunocompetent Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MRTX1133 in 2D vs. 3D Cell Culture Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of MRTX1133, a selective KRAS G12D inhibitor, in traditional 2D monolayer cultures versus more physiologically relevant 3D cell culture models. This analysis is supported by available experimental data and detailed methodologies to aid in experimental design and data interpretation.
Introduction to MRTX1133
MRTX1133 is a potent and selective, non-covalent inhibitor of the KRAS G12D mutation, a key oncogenic driver in various cancers, particularly pancreatic ductal adenocarcinoma (PDAC).[1][2] Its mechanism of action involves binding to the switch II pocket of the KRAS G12D protein. This binding event prevents the SOS1-catalyzed nucleotide exchange and the subsequent formation of the active KRAS G12D/GTP/RAF1 complex.[1] By disrupting this process, MRTX1133 effectively inhibits downstream oncogenic signaling through pathways such as the RAF/MEK/ERK and PI3K/AKT/mTOR cascades, ultimately leading to reduced cancer cell proliferation and tumor growth.
Performance in 2D vs. 3D Cell Culture Models: A Complex Picture
The evaluation of MRTX1133 in different in vitro models has revealed a nuanced and, at times, seemingly contradictory picture of its efficacy. While 2D cultures offer a high-throughput platform for initial screening, 3D models, such as spheroids and organoids, are increasingly recognized for their superior ability to mimic the complex tumor microenvironment.
Interestingly, published data on MRTX1133 presents conflicting observations regarding its potency in 2D versus 3D systems. One study focusing on the inhibition of phosphorylated ERK (pERK), a key downstream effector of KRAS signaling, in the MIA PaCa-2 pancreatic cancer cell line, reported a significantly lower half-maximal inhibitory concentration (IC50) in 2D culture compared to 3D spheroids.[3] This suggests greater potency of MRTX1133 in the simpler monolayer format for this particular molecular endpoint.
Conversely, other research indicates that MRTX1133 demonstrates "considerably more efficacious" inhibition of cell proliferation in 3D organoid cultures derived from pancreatic cancer models compared to 2D cultures.[1] This finding suggests that the more complex, tissue-like architecture of organoids may better recapitulate the dependencies of cancer cells on KRAS G12D signaling for survival and proliferation, thus revealing a more potent anti-tumor effect of MRTX1133 in this context.
These divergent findings underscore the critical importance of the chosen experimental model and endpoints in assessing drug efficacy. Factors such as drug penetration, cell-cell and cell-matrix interactions, and the establishment of physiological gradients (e.g., oxygen and nutrients) in 3D models can significantly influence drug response.
Data Presentation: Quantitative Analysis
The following tables summarize the available quantitative data for MRTX1133 in 2D and 3D cell culture models.
Table 1: Inhibition of ERK Phosphorylation (pERK)
| Cell Line | Model | Assay | IC50 | Reference |
| MIA PaCa-2 | 2D Culture | AlphaLISA | 3.1 nM | [3] |
| MIA PaCa-2 | 3D Spheroid | AlphaLISA | 200 nM | [3] |
| AGS | 2D Culture | Not Specified | 2 nM | [4] |
| KRAS G12D-mutant cell lines (median) | 2D Culture | Not Specified | ~5 nM | [4][5] |
Table 2: Inhibition of Cell Viability
| Cell Line | Model | Assay | IC50 | Reference |
| AGS | 2D Culture | CellTiter-Glo | 6 nM | [4][6] |
| AsPC-1 | 2D Culture | Not Specified | 7-10 nM | [3] |
| SW1990 | 2D Culture | Not Specified | 7-10 nM | [3] |
| KRAS G12D-mutant cell lines (median) | 2D Culture | Not Specified | ~5 nM | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
2D Cell Viability Assay
-
Cell Plating: Seed KRAS G12D mutant cancer cells (e.g., AGS, AsPC-1, SW1990) in 96-well, white, clear-bottom tissue culture plates at a density of 2,000 to 5,000 cells per well.
-
Cell Culture: Culture cells in appropriate media (e.g., DMEM or RPMI) supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: After 24 hours of incubation, treat the cells with a serial dilution of MRTX1133. Include a DMSO-treated control.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment (CellTiter-Glo®):
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence readings to the DMSO control and calculate IC50 values using a suitable software (e.g., GraphPad Prism).
3D Spheroid Formation and Viability Assay
-
Spheroid Formation:
-
Seed KRAS G12D mutant cancer cells (e.g., MIA PaCa-2) in ultra-low attachment 96-well plates at a density of 5,000 cells per well.
-
Centrifuge the plates at 1,000 rpm for 10 minutes to facilitate cell aggregation.
-
Incubate for 24-72 hours to allow for spheroid formation.
-
-
Drug Treatment: Treat the spheroids with a serial dilution of MRTX1133.
-
Incubation: Incubate for 72 hours.
-
Viability Assessment (CellTiter-Glo® 3D):
-
Equilibrate the plates and the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes to ensure complete lysis and signal stabilization.[7]
-
Measure luminescence.
-
-
Data Analysis: Normalize the data to the DMSO control and determine the IC50 values.
pERK Inhibition Assay (AlphaLISA®)
-
Cell Culture and Treatment: Culture cells in either 2D monolayers or as 3D spheroids and treat with MRTX1133 for 1.5 hours (2D) or 3 hours (3D).[3]
-
Cell Lysis: Lyse the cells according to the AlphaLISA® kit manufacturer's protocol.
-
Assay Procedure: Perform the pERK1/2 (Thr202/Tyr204) AlphaLISA® assay according to the manufacturer's instructions.
-
Data Analysis: Measure the AlphaLISA® signal and calculate the IC50 for pERK inhibition.
Mandatory Visualization
Signaling Pathway of MRTX1133 Action
Caption: MRTX1133 inhibits the KRAS G12D signaling pathway.
Experimental Workflow: 2D vs. 3D Cell Viability Assay
Caption: Workflow for 2D and 3D cell viability assays.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
Remodeling the Tumor Microenvironment: A Comparative Guide to KRAS G12D Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment (TME) presents a significant barrier to effective cancer therapies. For tumors driven by the KRAS G12D mutation, a new wave of targeted inhibitors is not only demonstrating direct anti-tumor activity but also the potential to reshape the TME into a more immune-permissive state. This guide provides a comparative analysis of MRTX1133 and other emerging KRAS G12D inhibitors, focusing on their validated effects on the TME, supported by experimental data and detailed methodologies.
Performance Comparison of KRAS G12D Inhibitors on the Tumor Microenvironment
While MRTX1133 is the most extensively studied KRAS G12D inhibitor in the public domain regarding its TME effects, emerging data on other inhibitors, such as HRS-4642 and JAB-23425, is beginning to surface. Here, we compare their performance based on available preclinical data.
| Feature | MRTX1133 | HRS-4642 | JAB-23425 (pan-KRAS inhibitor) |
| Mechanism of Action | Non-covalent, selective inhibitor of KRAS G12D in both its active and inactive states.[1] | High-affinity, selective, long-acting, and non-covalent KRAS G12D inhibitor.[2] | Orally bioavailable inhibitor targeting multiple KRAS mutants in both "ON" and "OFF" states.[3][4] |
| Effect on Immune Cell Infiltration | - Increases: CD8+ effector T cells, Antigen Presenting Cells (APCs).[2][5][6] - Decreases: Neutrophils, myeloid-derived suppressor cells (MDSCs), and regulatory T cells (Tregs).[2][3][7] - Key Finding: The anti-tumor effect of MRTX1133 is dependent on the presence of T cells.[8] | Reshapes the tumor microenvironment toward a more immune-permissive one.[2][5] Specific details on immune cell populations are not yet fully characterized in publicly available data. | Data on the specific effects on the tumor microenvironment is not yet publicly available. The focus of published preclinical data is on its direct anti-tumor activity and synergy with other agents.[4][9] |
| Stromal Remodeling | Induces changes in cancer-associated fibroblasts (CAFs) and the extracellular matrix.[3] | No specific data on stromal remodeling is publicly available yet. | No specific data on stromal remodeling is publicly available yet. |
| Cytokine Profile Modulation | - Decreases: IL-8/CXCL8, MICA, Angiopoietin 2, VEGF, and TNF-alpha.[10][11] - Increases: IL-18/IL-1F4.[10][11] | No specific data on cytokine profile modulation is publicly available yet. | No specific data on cytokine profile modulation is publicly available yet. |
| Upregulation of Immune Recognition Molecules | Induces FAS expression on cancer cells, making them susceptible to T-cell mediated killing.[2] | No specific data on the upregulation of immune recognition molecules is publicly available yet. | No specific data on the upregulation of immune recognition molecules is publicly available yet. |
| Combination Therapy Potential | Synergizes with immune checkpoint inhibitors (anti-PD-1, anti-CTLA-4) to enhance tumor regression and promote long-term survival.[2] Also shows synergy with EGFR and PI3Kα inhibitors. | Shows improved anti-tumor efficacy when combined with the proteasome inhibitor carfilzomib.[2][5] | Demonstrates synergistic anti-tumor effects when combined with cetuximab (an EGFR inhibitor).[4] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to validate the effects of these inhibitors, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: The KRAS signaling pathway and the mechanism of action of MRTX1133.
Caption: A typical experimental workflow for evaluating TME remodeling.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the evaluation of KRAS G12D inhibitors' effects on the tumor microenvironment.
Syngeneic Mouse Model of Pancreatic Cancer
-
Cell Culture: Murine pancreatic cancer cell lines harboring the KRAS G12D mutation (e.g., KPC-derived cell lines) are cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Model: 6-8 week old C57BL/6 mice are used. All animal procedures are performed in accordance with institutional guidelines.
-
Tumor Cell Implantation: A total of 1 x 10^6 tumor cells in 50 µL of a 1:1 mixture of PBS and Matrigel are surgically implanted into the pancreas of anesthetized mice.
-
Tumor Growth Monitoring: Tumor growth is monitored by ultrasound imaging or palpation.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100 mm³), mice are randomized into treatment and control groups.
-
Drug Administration: MRTX1133 or other inhibitors are administered at a specified dose and schedule (e.g., 30 mg/kg, intraperitoneally, twice daily). The vehicle control group receives the same volume of the vehicle solution.
-
Endpoint: Mice are euthanized when tumors reach a maximum allowable size or at the end of the study period. Tumors are then harvested for downstream analysis.
Flow Cytometry for Immune Cell Profiling
-
Tumor Dissociation: Harvested tumors are mechanically minced and then enzymatically digested (e.g., using a cocktail of collagenase, dispase, and DNase) to obtain a single-cell suspension.
-
Red Blood Cell Lysis: Red blood cells are lysed using an ACK lysis buffer.
-
Cell Staining: The single-cell suspension is stained with a panel of fluorescently-conjugated antibodies against various immune cell markers. A typical panel might include antibodies against CD45 (pan-leukocyte), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), FoxP3 (regulatory T cells), F4/80 (macrophages), Gr-1 (myeloid cells), and CD11c (dendritic cells). A viability dye is also included to exclude dead cells.
-
Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.
-
Data Analysis: The data is analyzed using software such as FlowJo to quantify the percentages of different immune cell populations within the tumor.
Immunohistochemistry (IHC) for Spatial Analysis
-
Tissue Preparation: Harvested tumors are fixed in 10% neutral buffered formalin and embedded in paraffin.
-
Sectioning: 5 µm sections are cut from the paraffin-embedded tissue blocks.
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval using a citrate-based buffer.
-
Blocking: Non-specific antibody binding is blocked using a serum-free protein block.
-
Primary Antibody Incubation: Sections are incubated with primary antibodies against markers of interest (e.g., CD8, F4/80, alpha-SMA for CAFs) overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB substrate kit for visualization.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Imaging and Analysis: Stained slides are imaged using a brightfield microscope, and the density and localization of immune cells and stromal components are quantified.
Conclusion
MRTX1133 has demonstrated a profound ability to remodel the tumor microenvironment by promoting an anti-tumor immune response. This is characterized by an influx of cytotoxic T cells, a reduction in immunosuppressive cell populations, and favorable modulation of cytokine profiles. While data on the TME effects of other KRAS G12D inhibitors like HRS-4642 and JAB-23425 are still emerging, the initial findings suggest that targeting this critical oncogene can have broader immunological consequences. The future of KRAS G12D-targeted therapy will likely involve rational combinations with immunotherapies to achieve more durable and complete responses for patients with these challenging malignancies. The experimental protocols provided here serve as a foundation for researchers to further investigate and compare the immunomodulatory properties of this promising class of drugs.
References
- 1. Jacobio Pharma to Present Data of Three Preclinical Studies at the 2023 AACR Annual Meeting | Jacobio Pharma [jacobiopharma.com]
- 2. MRTX1133’s promise for treating KRASG12D-mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Jacobio Pharma Presented Data of Three Preclinical Studies at the 2023 AACR Annual Meeting | Jacobio Pharma [jacobiopharma.com]
- 10. Anti-tumor efficacy of HRS-4642 and its potential combination with proteasome inhibition in KRAS G12D-mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
A Comparative Analysis of the Metabolic Signatures Induced by KRAS Inhibitors: MRTX1133, Sotorasib, and Adagrasib
A deep dive into the distinct metabolic reprogramming induced by leading KRAS inhibitors, providing researchers with a comparative guide to their effects on cancer cell metabolism. This guide summarizes key experimental findings, details underlying methodologies, and visualizes impacted pathways to support further research and drug development in the field of targeted cancer therapy.
The advent of direct KRAS inhibitors has marked a significant breakthrough in oncology. Among these, MRTX1133 (targeting KRAS G12D), sotorasib (KRAS G12C), and adagrasib (KRAS G12C) have shown considerable promise. Beyond their primary function of inhibiting KRAS signaling, these drugs induce distinct metabolic alterations within cancer cells. Understanding these metabolic signatures is crucial for optimizing their therapeutic use, identifying potential resistance mechanisms, and developing effective combination strategies. This guide provides a comparative overview of the metabolic effects of MRTX1133, sotorasib, and adagrasib, based on available preclinical data.
Comparative Metabolic Signatures
Treatment with MRTX1133, sotorasib, or adagrasib leads to unique shifts in cancer cell metabolism. The following tables summarize the key quantitative and qualitative changes observed in preclinical studies.
| Metabolite/Process | Cell Line(s) | Change with MRTX1133 Treatment | Citation |
| Energy Metabolism | |||
| Adenosine | Pancreatic cancer cell lines | Decreased | [1][2][3] |
| AMP | Pancreatic cancer cell lines | Decreased | [1][2][3] |
| ADP | Pancreatic cancer cell lines | Decreased | [1][2] |
| NAD+ Precursors | Pancreatic cancer cell lines | Decreased | [1][2] |
| Amino Acid Metabolism | |||
| Glutamate | Pancreatic cancer cell lines | Increased | [1][2][3] |
| Glutamine | Pancreatic cancer cell lines | Increased in single KRAS G12D copy lines, Decreased in double KRAS G12D copy lines | [1][2] |
| Tyrosine | Pancreatic cancer cell lines | Increased | [2] |
| Pentose Phosphate Pathway | |||
| General | Pancreatic Ductal Adenocarcinoma (PDAC) | KRAS G12D drives remodeling of the pentose phosphate pathway, contributing to MRTX1133 resistance. | [4] |
| Metabolite/Process | Cell Line(s) | Change with Sotorasib Treatment | Citation |
| Glucose Metabolism | |||
| Glucose Consumption | UMUC3 (KRAS G12C bladder cancer) | Decreased by 24.9% | [5] |
| Lactate Production | UMUC3 (KRAS G12C bladder cancer) | Decreased by 16.6% | [5] |
| Glucose Uptake | KRAS G12D mutant cells | Enhanced | [5][6] |
| Glycolysis | KRAS G12C mutant bladder cancer | Inhibited | [5][6] |
| Oxidative Phosphorylation (OXPHOS) | |||
| Oxygen Consumption Rate (OCR) | KRAS G12C mutant bladder cancer | Decreased | [5] |
| Gene/Protein Expression | |||
| TXNIP | KRAS G12C mutant bladder cancer | Upregulated | [5][6] |
| GLUT1 | KRAS G12C mutant bladder cancer | mRNA and protein expression inhibited | [5] |
| PKM2 | KRAS G12C mutant bladder cancer | mRNA and protein expression inhibited | [5] |
| LDHA | KRAS G12C mutant bladder cancer | mRNA and protein expression inhibited | [5] |
| Metabolite/Process | Cell Line(s)/Model | Change with Adagrasib Treatment | Citation |
| Gene Expression | |||
| Glut1 | Mouse xenografts and patient samples | Decreased expression | [7][8] |
| LDLR | Mouse xenografts and patient samples | Decreased expression | [7][8] |
| ApoE | Mouse xenografts and patient samples | Upregulated expression | [7][8] |
| NR1H3 (LXRα) | Mouse xenografts and patient samples | Upregulated expression | [7][8] |
| ABCA1 | Mouse xenografts and patient samples | Upregulated expression | [7][8] |
Signaling Pathways and Experimental Workflows
The metabolic alterations induced by these inhibitors are a direct consequence of their impact on critical signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows.
References
- 1. Metabolomic, proteomic and single cell proteomic analysis of cancer cells treated with the KRASG12D inhibitor MRTX1133 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. KRASG12D-driven pentose phosphate pathway remodeling imparts a targetable vulnerability synergizing with MRTX1133 for durable remissions in PDAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sotorasib inhibits ubiquitination degradation of TXNIP and suppresses glucose metabolism in KRASG12C mutant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sotorasib inhibits ubiquitination degradation of TXNIP and suppresses glucose metabolism in KRASG12C mutant bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
head-to-head comparison of MRTX1133 and adagrasib in KRAS mutant cell lines.
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules capable of directly targeting KRAS, an oncogene long considered "undruggable," has ushered in a new era of precision oncology. Two prominent players in this field are MRTX1133 and adagrasib (MRTX849), both developed by Mirati Therapeutics. While both drugs target mutant KRAS, they do so with distinct specificities and mechanisms of action. Adagrasib is a covalent inhibitor of KRAS G12C, a mutation prevalent in non-small cell lung cancer (NSCLC).[1][2] In contrast, MRTX1133 is a non-covalent inhibitor designed to target KRAS G12D, a common mutation in pancreatic, colorectal, and lung cancers.[3][4] This guide provides a comprehensive head-to-head comparison of their preclinical performance in KRAS mutant cell lines, supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways.
At a Glance: Key Differences
| Feature | MRTX1133 | Adagrasib (MRTX849) |
| Primary Target | KRAS G12D[3] | KRAS G12C[1] |
| Binding Mechanism | Non-covalent, reversible[4] | Covalent, irreversible[1] |
| Target Cysteine | Not applicable | Cysteine-12 of KRAS G12C[1] |
| State of KRAS Targeted | Both active (GTP-bound) and inactive (GDP-bound) states[4] | Inactive (GDP-bound) state[1] |
In Vitro Efficacy: A Tale of Two Mutants
The in vitro potency of MRTX1133 and adagrasib has been evaluated across a panel of cancer cell lines harboring their respective target mutations. The half-maximal inhibitory concentration (IC50) for cell viability is a key metric for assessing the efficacy of these compounds.
MRTX1133 Potency in KRAS G12D Mutant Cell Lines
MRTX1133 has demonstrated potent and selective inhibition of cell proliferation in various cancer cell lines with the KRAS G12D mutation.
| Cell Line | Cancer Type | IC50 (nM) |
| AsPC-1 | Pancreatic | 7-10[5] |
| SW1990 | Pancreatic | 7-10[5] |
| AGS | Gastric | 6[4][6] |
| HPAF-II | Pancreatic | >1000[1] |
| PANC-1 | Pancreatic | >5000[1] |
| LS513 | Colorectal | >100[1] |
| SNUC2B | Colorectal | >5000[1] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Adagrasib Potency in KRAS G12C Mutant Cell Lines
Adagrasib has shown significant anti-proliferative activity in a broad range of KRAS G12C mutant cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) (2D culture) |
| MIA PaCa-2 | Pancreatic | ~150 (comparable to 2D assay for 3-day treatment)[5] |
| NCI-H358 | NSCLC | 10 - 973[7] |
| NCI-H2122 | NSCLC | 10 - 973[8] |
| NCI-H23 | NSCLC | Not explicitly stated, but sensitive[9] |
| SW1573 | NSCLC | Not explicitly stated, but sensitive[9] |
Note: The range of IC50 values for adagrasib reflects its activity across a panel of 17 KRAS G12C-mutant cell lines.[7]
Head-to-Head in a KRAS G12C Model: An Unexpected Finding
A recent study directly compared the efficacy of MRTX1133 and adagrasib in the KRAS G12C pancreatic cancer cell line, MIA PaCa-2. Surprisingly, MRTX1133, designed as a G12D inhibitor, demonstrated significant activity against this G12C mutant line.
| Inhibitor | Cell Line | KRAS Mutation | IC50 (nM) |
| MRTX1133 | MIA PaCa-2 | G12C | 149[5] |
| Adagrasib | MIA PaCa-2 | G12C | Comparable to 2D assay (robust inhibition at 3 days)[5] |
This finding suggests that the selectivity of MRTX1133 may not be absolute and that it can effectively inhibit KRAS G12C in certain cellular contexts.[5]
Signaling Pathway Inhibition
Both MRTX1133 and adagrasib function by inhibiting the downstream signaling pathways that are constitutively activated by mutant KRAS. A primary readout of this inhibition is the reduction of phosphorylated extracellular signal-regulated kinase (pERK).
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. MRTX1133 is a potent non-covalent KRAS (G12C) inhibitor with tissue-specific activity | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 4. Mirati Therapeutics Reports Investigational Adagrasib (MRTX849) Preliminary Data Demonstrating Tolerability and Durable Anti-Tumor Activity as well as Initial MRTX1133 Preclinical Data - BioSpace [biospace.com]
- 5. benchchem.com [benchchem.com]
- 6. seekingalpha.com [seekingalpha.com]
- 7. Impact of Co-mutations and Transcriptional Signatures in Non–Small Cell Lung Cancer Patients Treated with Adagrasib in the KRYSTAL-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. letswinpc.org [letswinpc.org]
Safety Operating Guide
Navigating the Safe Disposal of MRTX1133 Formic Acid Formulation
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of MRTX1133, a noncovalent, potent, and selective KRAS G12D inhibitor, when formulated with formic acid. Adherence to these guidelines is critical due to the hazardous nature of the components.
Hazard Identification and Safety Precautions
MRTX1133 is classified as harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Formic acid is a corrosive substance that requires careful handling.[3] Therefore, appropriate personal protective equipment (PPE) is mandatory throughout the handling and disposal process.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[1][4]
Quantitative Hazard Summary
| Hazard Classification | Substance | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | MRTX1133 | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | MRTX1133 | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | MRTX1133 | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | MRTX1133 | Category 3 | H335: May cause respiratory irritation[1] |
| Corrosive Substance | Formic Acid | - | Corrosive[3] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of MRTX1133 formic acid waste.
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a clearly labeled, leak-proof, and chemically resistant container for collecting all this compound acid waste. The container should be labeled "Hazardous Waste: MRTX1133 with Formic Acid".
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Neutralization (if required by institutional protocols):
-
Consult EHS: Before attempting any neutralization, consult with your institution's EHS department for specific guidelines. Formic acid is an acid and may require neutralization before disposal.
-
Slow Addition: If neutralization is approved, slowly add a weak base (e.g., sodium bicarbonate solution) to the waste container in a fume hood. Monitor for any gas evolution or temperature increase.
3. Container Management:
-
Keep Closed: Always keep the waste container securely closed when not in use to prevent the release of vapors.
-
Storage Location: Store the waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials.[5]
4. Final Disposal:
-
Follow Local Regulations: Dispose of the contents and the container in accordance with all local, regional, and national regulations.[1][6] This is a critical step, as regulations for hazardous waste disposal can vary.
-
Licensed Waste Disposal Service: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not attempt to dispose of this waste down the drain or in regular trash.[4][6]
Experimental Workflow and Signaling Pathway Visualization
To facilitate a clear understanding of the disposal process, the following diagram illustrates the logical workflow.
Caption: Logical workflow for the safe disposal of this compound acid.
References
Navigating the Safe Handling of MRTX1133 Formic: A Comprehensive Guide
For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals handling MRTX1133 formic. Adherence to these guidelines is paramount to ensure personal safety and maintain a secure laboratory environment.
MRTX1133 is a potent, selective, and non-covalent KRAS G12D inhibitor.[1] While specific data for a formic acid salt of MRTX1133 is not detailed in publicly available safety documents, a comprehensive safety plan must incorporate the hazards of both the active pharmaceutical ingredient (API) and formic acid. MRTX1133 is classified as a skin and eye irritant, may cause respiratory irritation, and is harmful if swallowed. Formic acid is a corrosive and flammable liquid that can cause severe skin and eye burns, as well as respiratory tract irritation.[2] Therefore, a stringent and cautious approach to handling is mandatory.
Quantitative Safety Data Summary
A consolidated overview of critical safety parameters for MRTX1133 and formic acid is presented below. This table serves as a quick reference for understanding the key hazards and physical properties.
| Parameter | MRTX1133 | Formic Acid |
| CAS Number | 2621928-55-8[3][4] | 64-18-6 |
| Molecular Formula | C₃₃H₃₁F₃N₆O₂[4][5] | CH₂O₂ |
| Molecular Weight | 600.63 g/mol [4][5] | 46.03 g/mol |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | H226: Flammable liquid and vapourH302: Harmful if swallowedH314: Causes severe skin burns and eye damageH331: Toxic if inhaledH370: Causes damage to organs[6] |
| Storage Temperature | Powder: -20°C (3 years)In solvent: -80°C (6 months)[5] | Store below 4°C/39°F[2] in a well-ventilated area away from ignition sources.[7] |
Detailed Handling and Disposal Protocols
A meticulous, step-by-step approach to handling this compound is essential to minimize exposure risk.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is required. All disposable PPE should not be reused.
-
Eye Protection: Wear chemical safety goggles with side-shields or a full-face shield.
-
Hand Protection: Two pairs of chemotherapy-rated, chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Gloves must be inspected before use and changed immediately upon contamination.
-
Body Protection: An impervious, flame-retardant laboratory coat or gown resistant to chemical permeation is required. Coveralls should be worn over long-sleeved shirts and long pants.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood or biological safety cabinet, a suitable respirator (e.g., N95 or a respirator with an E-type filter for acidic gases) is necessary to prevent inhalation of aerosols or vapors.
Experimental Workflow
All handling of this compound, from receiving to disposal, must be conducted with precision and care.
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks in a designated receiving area.
-
Storage: Store the compound in a tightly sealed container in a cool, well-ventilated, and secure area, adhering to the specified storage temperatures. It should be stored away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.
-
Preparation of Workspace: All manipulations, including weighing of the solid and preparation of solutions, must be conducted within a certified chemical fume hood. The work surface should be covered with absorbent, plastic-backed paper.
-
Weighing the Compound: Use a dedicated, calibrated analytical balance inside the fume hood. Handle the container with care to minimize the creation of dust.
-
Preparing Solutions: When dissolving the compound, slowly add the solvent to the solid to prevent splashing.
-
Decontamination: In case of a spill, decontaminate the area immediately. For small spills, absorb with an inert, dry material and place in a sealed container for disposal.[1] For larger spills, evacuate the area and follow institutional emergency procedures.
-
Waste Disposal: All waste materials, including contaminated PPE, empty vials, and solutions, must be treated as hazardous waste. Segregate waste into clearly labeled, sealed containers. Do not mix with non-hazardous waste. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.
Visualizing the Safe Handling Workflow
The following diagram outlines the critical steps for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
